Bromo(bromomethoxy)methane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(bromomethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGHGWEHQIJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537840 | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-29-4 | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(bromomethoxy)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
bromo(bromomethoxy)methane chemical properties
An In-depth Technical Guide to the Chemical Properties of Bromo(bromomethoxy)methane
Abstract
This compound (CAS No. 4497-29-4), also known as bis(bromomethyl) ether, is a halogenated ether of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing two reactive bromomethyl groups flanking an ether linkage, renders it a potent alkylating agent and a versatile building block. This technical guide provides a comprehensive examination of its core chemical and physical properties, safety considerations, and inferred reactivity based on its structural characteristics as an α-haloether. The document is intended for researchers, chemists, and drug development professionals who may consider utilizing this reagent in complex synthetic pathways. While publicly available data on its specific applications and reaction mechanisms are limited, this guide synthesizes available information to provide a foundational understanding of the compound's behavior and handling requirements.
Core Chemical Identity and Molecular Structure
This compound is a simple yet highly functionalized organic molecule. Its identity is established by its unique molecular structure and associated identifiers.
The fundamental structure consists of a central oxygen atom bonded to two bromomethyl (-CH₂Br) groups. This α,α'-dihalogenated ether structure is the primary determinant of its chemical reactivity.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 4497-29-4 | [1][2] |
| Molecular Formula | C₂H₄Br₂O | [1][2][] |
| IUPAC Name | This compound | [1] |
| Synonyms | Bis(bromomethyl) ether, Methane, oxybis[bromo-] | [2] |
| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C(OCBr)Br |[1][] |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in experimental setups. As a liquid at room temperature, its boiling point and density are key parameters for reaction design.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.86 g/mol | [1][2] |
| Physical Form | Liquid | |
| Melting Point | -34 °C | [2] |
| Boiling Point | 154.5 °C | [2] |
| Density (Predicted) | 2.201 g/cm³ | [2] |
| XLogP3 (Predicted) | 1.8 |[1][2] |
Reactivity and Synthetic Potential
While specific, peer-reviewed synthetic protocols detailing the use of this compound are not extensively documented in the public domain, its reactivity can be reliably inferred from its structure as an α-haloether. These compounds are known to be highly potent electrophiles.
Causality of Reactivity: The presence of an oxygen atom alpha to the carbon-bromine bond significantly enhances the electrophilicity of the methylene carbon. The oxygen atom can stabilize the developing positive charge at the transition state of a nucleophilic substitution reaction (Sₙ1 or Sₙ2). This makes the bromine an excellent leaving group upon attack by a nucleophile. As a bifunctional molecule, it can undergo two successive alkylation reactions, making it a useful crosslinking agent or a precursor for forming heterocyclic structures.
A hypothetical workflow for its use as a bifunctional alkylating agent would involve the sequential reaction with nucleophiles. This process must be carefully controlled to achieve mono- or di-substitution as desired.
Caption: Conceptual workflow for utilizing this compound.
Spectroscopic Profile
4.1. Mass Spectrometry (MS) Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 202.87016 | 119.0 | [4] |
| [M+Na]⁺ | 224.85210 | 130.6 | [4] |
| [M-H]⁻ | 200.85560 | 123.5 |[4] |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The molecule is symmetrical. Therefore, the four protons on the two methylene groups are chemically equivalent. A single signal (singlet) would be expected in the proton NMR spectrum. Its chemical shift would likely be in the range of 5.5-6.0 ppm, downfield due to the deshielding effects of both the adjacent oxygen and bromine atoms.
-
¹³C NMR: Similarly, the two carbon atoms are chemically equivalent. A single signal would be expected in the carbon NMR spectrum, likely in the range of 80-90 ppm.
4.3. Infrared (IR) Spectroscopy (Predicted) Key vibrational modes would include:
-
C-H stretch: Around 2950-3050 cm⁻¹.
-
C-O-C stretch: A strong, characteristic band typically around 1100-1150 cm⁻¹ for aliphatic ethers.
-
C-Br stretch: A strong band in the fingerprint region, typically around 500-650 cm⁻¹.
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires strict safety protocols for handling and storage. Its high reactivity makes it sensitive to environmental conditions.
5.1. Hazard Identification The compound is associated with multiple hazards, requiring comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Table 4: GHS Hazard Classification
| Hazard Statement Code | Description | Source |
|---|---|---|
| H226 | Flammable liquid and vapor | [1][5] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][5] |
| H315 | Causes skin irritation | [1][5] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1][5] |
| H351 | Suspected of causing cancer |[1][5] |
5.2. Protocol for Safe Handling and Storage
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[5][6]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is under refrigeration (2-8 °C).[5] The compound is noted to be moisture and heat sensitive.[6][7]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[6][7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a reactive, bifunctional reagent with significant potential in organic synthesis, primarily as an alkylating agent or cross-linker. Its physicochemical properties are defined by its halogenated ether structure. While detailed application notes are sparse, its reactivity can be confidently predicted based on well-established principles of physical organic chemistry. Extreme caution is paramount in its handling and storage due to its considerable health and safety hazards, including flammability, toxicity, corrosivity, and suspected carcinogenicity. Further research into the synthetic utility of this compound could unveil novel applications in materials science and pharmaceutical development.
References
An In-depth Technical Guide to the Physical Properties of Bromo(bromomethoxy)methane
Abstract
This technical guide provides a comprehensive overview of the physical properties of bromo(bromomethoxy)methane (CAS No. 4497-29-4), a key bifunctional reagent in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a detailed examination of the compound's characteristics. Beyond a mere tabulation of properties, this guide delves into the experimental methodologies for their determination, elucidates the underlying principles of its stability and reactivity, and provides robust protocols for its safe handling and characterization. All data and protocols are contextualized with field-proven insights to ensure both scientific integrity and practical applicability.
Introduction: The Synthetic Utility and Challenges of this compound
This compound, also known as bis(bromomethyl) ether, is a reactive alpha-halo ether of significant interest in synthetic organic chemistry. Its structure, featuring two bromomethyl groups linked by an ether oxygen, renders it a potent electrophile capable of acting as a methylene-ating or cross-linking agent. This bifunctionality allows for the construction of complex molecular architectures, making it a valuable tool in the synthesis of heterocyclic compounds and other intricate organic molecules.
However, the very reactivity that makes this compound synthetically useful also presents challenges in its handling and characterization. As with many alpha-halo ethers, it is susceptible to hydrolysis and exhibits significant toxicity. A thorough understanding of its physical properties is therefore not merely an academic exercise but a critical prerequisite for its safe and effective use in any research or development setting. This guide aims to provide that foundational knowledge.
Core Physical and Chemical Properties
The physical properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, inconsistencies exist in the literature. The values presented herein represent a consolidation of available data, with notations on their source where applicable.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | [1] |
| Synonyms | Bis(bromomethyl) ether, Dibromomethyl ether | [2][3] |
| CAS Number | 4497-29-4 | [1][2][4][5] |
| Molecular Formula | C₂H₄Br₂O | [1][2][5] |
| Molecular Weight | 203.86 g/mol | [1][5] |
| Physical Form | Colorless to light yellow liquid | [2][4] |
| Melting Point | -34 °C | [2][3] |
| Boiling Point | 154.5 °C (estimate) | [2][3] |
| Density | 2.201 g/mL | [2][3] |
| Solubility | Sparingly soluble in water; likely soluble in common organic solvents. | Based on the properties of analogous ethers. |
| Purity (Typical) | ≥95% | [4] |
| Storage | 2-8°C, under inert atmosphere, protected from moisture and light. | [2][4] |
Molecular Structure and Identification
The molecular structure of this compound is fundamental to its reactivity. The presence of two bromine atoms, which are good leaving groups, and the adjacent ether oxygen, which can stabilize a developing positive charge on the carbon atoms, makes the molecule highly susceptible to nucleophilic attack.
Caption: Molecular structure of this compound.
For unambiguous identification, a combination of spectroscopic methods is essential. The following provides a general protocol for the characterization of this compound.
Spectroscopic Characterization Protocol
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the proton and carbon framework of the molecule.
-
Methodology:
-
Prepare a solution of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. The spectrum is expected to show a singlet for the four equivalent protons of the two CH₂ groups. The chemical shift will be significantly downfield due to the deshielding effects of the adjacent bromine and oxygen atoms.
-
Acquire a ¹³C NMR spectrum. A single resonance is expected for the two equivalent carbon atoms.
-
B. Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups, particularly the C-O-C ether linkage.
-
Methodology:
-
Acquire an IR spectrum of a thin film of the neat liquid between two KBr or NaCl plates.
-
Key expected vibrational modes include:
-
C-H stretching of the methylene groups.
-
A strong C-O-C stretching band, characteristic of ethers.
-
C-Br stretching vibrations.
-
-
C. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and isotopic distribution pattern.
-
Methodology:
-
Introduce the sample into a mass spectrometer, typically using a technique suitable for volatile liquids such as electron ionization (EI) or chemical ionization (CI).
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 203.86 g/mol . A characteristic isotopic pattern for two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4) will be a definitive feature.
-
Experimental Determination of Physical Properties
The following protocols outline standard methodologies for the experimental determination of the key physical properties of this compound. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Caption: Workflow for physical property characterization.
Melting Point Determination
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Methodology:
-
Cool a small sample of this compound in a sealed capillary tube using a suitable cooling bath (e.g., dry ice/acetone) until it solidifies.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Allow the temperature to rise slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point.
-
Boiling Point Determination
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Methodology (Micro boiling point determination):
-
Place a small amount of the liquid into a small test tube.
-
Invert a sealed-end capillary tube and place it into the test tube.
-
Heat the test tube in a controlled manner (e.g., in a heated oil bath).
-
Observe the capillary. A steady stream of bubbles will emerge when the boiling point is reached.
-
Remove the heat source and allow the liquid to cool.
-
The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Density Measurement
-
Principle: Density is the mass per unit volume of a substance.
-
Methodology:
-
Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Thermostat the filled pycnometer to a constant temperature (e.g., 20 °C).
-
Accurately weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Solubility Assessment
-
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
-
Methodology (Qualitative):
-
To a series of small test tubes, add a small, measured amount of this compound (e.g., 0.1 mL).
-
To each test tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Agitate the mixtures and observe whether a single phase is formed.
-
Classify the solubility as soluble, sparingly soluble, or insoluble based on visual observation.
-
Stability, Handling, and Safety Considerations
As an alpha-halo ether, this compound is inherently reactive and requires careful handling.
-
Stability: The compound is sensitive to moisture and can hydrolyze to form hydrobromic acid and other decomposition products. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and kept tightly sealed. Exposure to light and elevated temperatures can also promote decomposition.
-
Reactivity: It is a strong alkylating agent and will react with a wide range of nucleophiles. It should be kept away from strong bases, oxidizing agents, and reactive metals.
-
Safety: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and severe eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[1] All manipulations must be performed in a certified chemical fume hood. Appropriate PPE, including double gloving with nitrile gloves, is mandatory. An emergency eyewash and safety shower must be readily accessible.
Conclusion
This compound is a valuable synthetic building block whose effective application is contingent upon a detailed understanding of its physical properties and reactivity. This guide has provided a consolidated source of its known characteristics, alongside detailed, practical protocols for their experimental verification. By integrating available data with established chemical principles and a strong emphasis on safety, this document serves as an essential resource for researchers and developers working with this potent and versatile reagent. Adherence to the described methodologies and safety protocols will enable the confident and responsible use of this compound in advancing chemical synthesis and drug discovery.
References
bromo(bromomethoxy)methane CAS number 4497-29-4
An In-Depth Technical Guide to Bromo(bromomethoxy)methane (CAS 4497-29-4)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, also known as bis(bromomethyl) ether. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document covers the compound's fundamental properties, synthesis, reactivity, applications, and critical safety protocols, grounded in established scientific principles and practical laboratory insights.
Introduction and Core Concepts
This compound (CAS No. 4497-29-4) is a reactive α-haloether used in organic synthesis.[1][2] Structurally, it is a simple ether molecule flanked by two bromomethyl groups. This bifunctional nature makes it a valuable reagent for introducing a methylene bridge (-O-CH₂-O-) between two nucleophilic centers, most notably in the formation of formaldehyde acetals which serve as protective groups for diols. Its high reactivity, however, necessitates careful handling and a thorough understanding of its chemical behavior and associated hazards.
The core utility of this reagent stems from the two highly electrophilic carbon atoms, each bonded to both an oxygen and a bromine atom. The bromine atom is an excellent leaving group, and the adjacent ether oxygen can stabilize the resulting carbocation intermediate, facilitating nucleophilic substitution reactions.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 4497-29-4 | [1][2][3] |
| Molecular Formula | C₂H₄Br₂O | [1][2][4] |
| Molecular Weight | 203.86 g/mol | [1][4] |
| Appearance | Liquid | [3] |
| Density | 2.2013 g/cm³ (estimate) | [2][5] |
| Boiling Point | 154.5 °C | [2] |
| Melting Point | -34 °C | [2] |
| SMILES | C(OCBr)Br | [1][4] |
| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [1][3] |
Expected Spectroscopic Signatures
-
¹H NMR: A single, sharp singlet is expected in the region of δ 5.5-6.0 ppm, corresponding to the four chemically equivalent protons (-CH₂-).
-
¹³C NMR: A single resonance is expected for the two equivalent carbons, typically in the δ 80-95 ppm range.
-
IR Spectroscopy: Key vibrational modes would include strong C-O-C stretching frequencies (around 1100-1050 cm⁻¹) and C-Br stretching frequencies (around 650-550 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be observed at m/z 202, 204, and 206. Common fragments would include the loss of a bromine atom [M-Br]⁺ and the bromomethyl cation [CH₂Br]⁺.
Reactivity and Mechanistic Pathway
The reactivity of this compound is dominated by its susceptibility to nucleophilic substitution (Sₙ1/Sₙ2 type reactions) at the brominated carbons. This reactivity makes it an effective dialkylating agent.
Mechanism of Acetal Formation
The primary application of this reagent is the formation of formaldehyde acetals from diols. This reaction proceeds via a two-step nucleophilic substitution.
-
First Substitution: One hydroxyl group of the diol attacks an electrophilic carbon of this compound, displacing the first bromide ion. This forms a reactive bromomethoxymethyl ether intermediate.
-
Intramolecular Cyclization: The second hydroxyl group of the diol then attacks the remaining bromomethyl carbon in an intramolecular fashion, displacing the second bromide ion to form the cyclic acetal. This step is often rapid, driven by the formation of a stable five or six-membered ring.
Caption: Generalized workflow for cyclic acetal formation.
This mechanism underscores the reagent's utility as a "formaldehyde dithionite equivalent" for protecting 1,2- and 1,3-diols. The resulting methylene acetal is stable under a wide range of conditions but can be readily cleaved under acidic conditions, allowing for deprotection.
Applications in Organic Synthesis
This compound is a specialized reagent primarily used for the introduction of a methylene acetal protecting group.[]
Key Application: Protection of Diols
The most significant application is the protection of cis-1,2- and 1,3-diols. The formation of a cyclic acetal masks the hydrophilic hydroxyl groups, increasing the lipophilicity of the molecule and preventing unwanted side reactions during subsequent synthetic steps. This is particularly crucial in carbohydrate and nucleoside chemistry, where selective protection of specific diol units is essential.
Causality in Experimental Choice: Why choose this compound over other methods like using formaldehyde with an acid catalyst?
-
Mild Conditions: The reaction can often be performed under neutral or slightly basic conditions (e.g., using a non-nucleophilic base like sodium hydride or a hindered amine to scavenge the HBr byproduct), which is advantageous for substrates sensitive to strong acids.
-
High Reactivity: The excellent leaving group ability of bromide makes the reaction efficient and often faster than traditional acid-catalyzed acetalization.
Experimental Protocol: Acetal Protection of a Diol
This protocol is a representative, self-validating system for the protection of a generic diol. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To protect a 1,2-diol using this compound.
Materials:
-
Substrate (1,2-diol): 1.0 eq
-
This compound: 1.1 eq
-
Sodium Hydride (60% dispersion in mineral oil): 2.2 eq
-
Anhydrous Tetrahydrofuran (THF) as solvent
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the 1,2-diol (1.0 eq).
-
Solvent Addition: Anhydrous THF is added to dissolve the diol under a positive pressure of nitrogen. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (2.2 eq) is added portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. The mixture is allowed to stir for 30 minutes at 0 °C and then for an additional 30 minutes at room temperature to ensure complete formation of the dialkoxide.
-
Reagent Addition: The reaction mixture is re-cooled to 0 °C. A solution of this compound (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel over 20-30 minutes.
-
Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution at 0 °C to destroy any excess sodium hydride.
-
Workup: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x). The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure methylene acetal.
Self-Validation: The success of the protocol is validated by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the purified product. The ¹H NMR should show the disappearance of the diol's -OH protons and the appearance of a characteristic singlet for the acetal methylene protons (-O-CH₂-O-).
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with extreme caution.[1]
GHS Hazard Classification: [1]
-
Flammable: Flammable liquid and vapor.[1]
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosive/Irritant: Causes skin irritation and serious eye damage.[1]
-
Health Hazard: May cause respiratory irritation and is suspected of causing cancer.[1]
| GHS Hazard Information | |
| Pictograms | 🔥, corrosive, ❗, health hazard |
| Signal Word | Danger |
| Hazard Statements | H226, H302+H312+H332, H315, H318, H335, H351 |
| Precautionary Statements | P203, P210, P261, P280, P301+P317, P302+P352, P304+P340, P305+P354+P338, P405, P501 |
(Refer to the full Safety Data Sheet (SDS) for a complete list of precautionary statements)
Handling and Storage Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[7]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).[3][7] It should be stored in a designated flammables cabinet away from heat, sparks, and open flames.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.
References
The Unstable Nature of Bromo(bromomethoxy)methane: A Guide to Stability and Storage for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo(bromomethoxy)methane, a reactive haloalkane, is a valuable reagent in organic synthesis, particularly in the introduction of the bromomethoxy functional group. However, its utility is intrinsically linked to its inherent instability. This guide, intended for laboratory professionals, provides a comprehensive overview of the stability profile of this compound and outlines best practices for its storage and handling to ensure experimental success and laboratory safety. This document will delve into the chemical properties that govern its stability, potential decomposition pathways, and provide actionable protocols for its management in a research environment.
Core Stability Profile
The stability of this compound is influenced by several key factors, including temperature, moisture, light, and the presence of incompatible materials. Understanding these factors is critical for maintaining the integrity of the reagent and preventing hazardous situations.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| CAS Number | 4497-29-4 | [1][2] |
| Molecular Formula | C2H4Br2O | [1][2] |
| Molecular Weight | 203.86 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | Not explicitly available, but related compounds are volatile. | |
| Density | Not explicitly available. |
Note: Specific physical properties for this compound are not well-documented in publicly available sources. The provided data is based on database entries.
For the closely related and often confused Bromomethyl methyl ether (CAS: 13057-17-5) , more extensive data is available:
| Property | Value | Source |
| Boiling Point | 87 °C | [3][4] |
| Density | 1.53 g/cm³ at 25 °C | [3][4] |
| Flash Point | 26 °C | [3] |
Key Stability Concerns
This compound is susceptible to degradation through several pathways:
-
Moisture Sensitivity : The presence of water can lead to hydrolysis, likely yielding formaldehyde, hydrobromic acid, and other degradation products. This acidic byproduct can further catalyze decomposition.[3][5]
-
Heat Sensitivity : Elevated temperatures accelerate the rate of decomposition. As a flammable liquid, it also poses a fire hazard when exposed to heat or ignition sources.[3][5]
-
Light Sensitivity : Exposure to light, particularly UV radiation, can provide the energy to initiate radical decomposition pathways.[6]
-
Incompatibility : Contact with strong oxidizing agents, strong acids, and strong bases can lead to vigorous and potentially hazardous reactions.[3][5]
Decomposition Pathways and Mechanisms
The decomposition of this compound can proceed through several mechanisms, primarily hydrolysis and thermal degradation.
Caption: Potential decomposition pathways for this compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to maintain the quality of this compound and ensure a safe laboratory environment.
Storage Conditions
The following conditions are recommended for the storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C)[7] | To minimize thermal decomposition and reduce vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[7] | To prevent contact with atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque container in a dark location[6] | To protect from photodegradation. |
| Container | Tightly sealed, compatible container (e.g., glass) | To prevent leakage and ingress of contaminants. |
| Location | Well-ventilated, designated flammable materials storage area[3][6][8] | To mitigate risks associated with flammability and toxicity. |
Handling Procedures
All handling of this compound should be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of this compound.
Step-by-Step Protocol for Stability Monitoring
-
Initial Analysis : Upon receipt or synthesis, perform an initial purity analysis using a suitable technique such as ¹H NMR or GC-MS to establish a baseline.
-
Aliquoting and Storage : If possible, aliquot the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere during repeated sampling. Store under the recommended conditions.
-
Time-Point Sampling : At predetermined time points (e.g., 1, 3, and 6 months), retrieve a sample for analysis.
-
Re-analysis : Perform the same analytical technique used for the initial analysis to determine the purity and identify any potential degradation products.
-
Data Comparison : Compare the results to the initial analysis to quantify any decrease in purity.
-
Decision Making : Based on the observed degradation, determine if the material is still suitable for its intended use.
Conclusion
This compound is a reactive and unstable compound that requires careful handling and storage. By understanding its sensitivity to moisture, heat, and light, and by implementing the recommended protocols, researchers can ensure the integrity of the reagent and the safety of their laboratory. Regular monitoring of its purity is advised to guarantee the reliability of experimental outcomes.
References
- 1. This compound | 4497-29-4 | EAA49729 [biosynth.com]
- 2. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. merckmillipore.com [merckmillipore.com]
The Dual-Faceted Reactivity of Bromo(bromomethoxy)methane: A Technical Guide for Synthetic Chemists
Abstract
Bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, is a highly reactive and versatile diether utilized in organic synthesis. Its unique structure, featuring two bromomethyl groups flanking an ether linkage, bestows upon it a dual electrophilic nature, making it a valuable reagent for the introduction of bridged methylene groups and the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and safe handling of this compound, with a focus on its applications in pharmaceutical and fine chemical synthesis. Mechanistic insights into its nucleophilic substitution reactions are discussed, alongside detailed experimental protocols for its preparation and use with various nucleophiles.
Introduction: The Synthetic Potential of a Bifunctional Ether
In the landscape of synthetic organic chemistry, reagents capable of introducing specific functionalities with high efficiency are paramount. This compound (C₂H₄Br₂O) is one such reagent, belonging to the class of α-haloethers. These compounds are characterized by their heightened reactivity in nucleophilic substitution reactions compared to simple alkyl halides.[1] The presence of two electrophilic centers in this compound allows for sequential or double substitution, enabling the formation of cyclic ethers and other complex structures.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical behavior of this compound, empowering its effective and safe utilization in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical properties and hazards associated with this compound is crucial for its safe handling and use.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Br₂O | [2] |
| Molecular Weight | 203.86 g/mol | [2] |
| Appearance | Liquid | |
| Storage Temperature | Refrigerator (2-8°C) | |
| InChI Key | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [2] |
Safety Profile:
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[3] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Related compounds, such as bis(chloromethyl) ether (BCME), are known carcinogens.[4] While the carcinogenicity of this compound is not as extensively documented, it should be treated as a potential carcinogen.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.[5]
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a formaldehyde source with hydrogen bromide. A common and effective method utilizes paraformaldehyde and a solution of hydrogen bromide in acetic acid.[6] This approach offers a convenient route to the desired product while aiming to minimize the formation of highly toxic byproducts.[7]
Synthetic Protocol: Preparation from Paraformaldehyde and HBr in Acetic Acid
This protocol is adapted from established methods for the bromomethylation of aromatic compounds, where bis(bromomethyl) ether is a key intermediate.[3]
Materials:
-
Paraformaldehyde
-
Hydrogen bromide (33 wt. % in acetic acid)
-
Glacial acetic acid
-
Water
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of paraformaldehyde (1.0 equivalent) in glacial acetic acid, add a 33 wt. % solution of hydrogen bromide in acetic acid (2.0 equivalents) in one portion.
-
Stir the reaction mixture at room temperature until the paraformaldehyde has dissolved.
-
The resulting solution contains this compound and can be used directly in subsequent reactions or extracted.
-
For isolation, pour the reaction mixture into water and extract with hexanes (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude this compound.
Note: This reaction generates highly reactive and potentially toxic intermediates. All operations must be performed in a well-ventilated fume hood.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound.
Reactivity Profile and Mechanistic Considerations
The reactivity of this compound is dominated by its susceptibility to nucleophilic attack at the electrophilic bromomethyl carbons. The ether oxygen atom plays a crucial role in activating the C-Br bond towards substitution.
Nucleophilic Substitution Reactions
This compound readily reacts with a variety of nucleophiles, including thiols, alcohols, and amines, to form the corresponding substitution products. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] The concerted nature of the SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to inversion of configuration if the carbon is chiral.
Diagram: General SN2 Reaction of this compound
Caption: General SN2 mechanism.
Reaction with Thiols
Thiols are particularly effective nucleophiles for reacting with this compound, leading to the formation of bromomethyl sulfides.[7] These reactions are often high-yielding and can be performed under mild conditions.[10] The resulting bromomethyl sulfides are themselves valuable synthetic intermediates.[7]
Experimental Protocol: Reaction with a Thiol
Materials:
-
This compound solution (as prepared above)
-
Thiol (e.g., thiophenol)
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the thiol (1.0 equivalent) in hexanes, add the freshly prepared solution of this compound (1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
| Thiol Substrate | Product | Yield (%) | Reference |
| 4-Methylbenzenethiol | (Bromomethyl)(4-methylphenyl)sulfane | 87 | [7] |
| 4-Chlorobenzenethiol | (Bromomethyl)(4-chlorophenyl)sulfane | ~100 | [7] |
Reaction with Alcohols
Alcohols can act as nucleophiles to displace one or both of the bromide atoms in this compound, leading to the formation of mixed acetals. These reactions are often acid-catalyzed to enhance the electrophilicity of the bromomethyl carbon.
Experimental Protocol: Reaction with an Alcohol
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
A non-nucleophilic base (e.g., 2,6-lutidine)
-
Dichloromethane
Procedure:
-
To a solution of the alcohol (1.0 equivalent) and 2,6-lutidine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Reaction with Amines
Primary and secondary amines react with this compound to yield the corresponding N-substituted products. Due to the high reactivity of the substrate, over-alkylation to form quaternary ammonium salts can be a competing process, especially with primary amines.[11][12] The use of a large excess of the amine can favor the formation of the mono-substituted product.[13]
Experimental Protocol: Reaction with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (large excess)
-
Acetonitrile
-
Potassium carbonate
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents) and the primary amine (5.0 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed (TLC analysis).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Applications in Pharmaceutical and Fine Chemical Synthesis
The unique reactivity of this compound makes it a valuable tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its ability to act as a "methylene-bis-electrophile" allows for the construction of cyclic structures and the linkage of two different molecular fragments.
One notable application of related brominated compounds is in the synthesis of sartans, a class of drugs used to treat high blood pressure.[14] While not a direct example using this compound, the principles of using a reactive bromomethyl group for carbon-carbon and carbon-heteroatom bond formation are analogous.
The bromomethyl sulfides and ethers formed from the reactions of this compound are also versatile intermediates. For instance, bromomethyl sulfides can be used in the preparation of protecting groups for other functionalities.[7]
Conclusion
This compound is a highly reactive and synthetically useful diether. Its dual electrophilic nature allows for a range of nucleophilic substitution reactions, providing access to a variety of functionalized products. A thorough understanding of its reactivity, coupled with stringent safety precautions, is essential for its successful application in the laboratory. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic potential of this versatile reagent in the pursuit of novel molecules for pharmaceutical and other applications.
References
- 1. This compound | 4497-29-4 | EAA49729 [biosynth.com]
- 2. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Bromomethyl methyl ether | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
The Dual-Faceted Reactivity of Bromo(bromomethoxy)methane: An In-Depth Technical Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, a highly reactive and versatile reagent in organic synthesis. While its acute toxicity necessitates stringent handling protocols, its unique chemical properties offer potential advantages in specific bromination and bromomethylation reactions. This document delves into the synthesis, physicochemical properties, and mechanistic pathways of this compound, offering detailed protocols and safety considerations for its application in the modern research and development laboratory. We will explore its utility as a brominating agent for a variety of functional groups, including alcohols, carbonyl compounds, and aromatic systems, and provide a comparative analysis with more conventional brominating agents.
Introduction: Unveiling a Potent Reagent
This compound (C₂H₄Br₂O) is a halogenated ether that has garnered interest for its potent electrophilic character.[1] Its structure, featuring two bromine atoms attached to methylene groups flanking an ether linkage, bestows upon it a dual reactivity profile, acting as both a source of electrophilic bromine and a bromomethylating agent. While not as commonly employed as reagents like N-bromosuccinimide (NBS) or elemental bromine, understanding the unique reactivity of this compound can unlock novel synthetic pathways and potentially offer enhanced selectivity in complex molecular architectures.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this powerful reagent, emphasizing both its synthetic potential and the critical safety measures required for its use.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use.
| Property | Value | Reference |
| Molecular Formula | C₂H₄Br₂O | [1] |
| Molecular Weight | 203.86 g/mol | [1] |
| Appearance | Liquid (at room temperature) | [2] |
| CAS Number | 4497-29-4 | [1] |
| Synonyms | Bis(bromomethyl) ether, BBME | [1] |
Synthesis and Handling
The synthesis of this compound is intrinsically linked to its high reactivity and toxicity, necessitating careful planning and execution.
Laboratory-Scale Synthesis
While not commercially available from all suppliers, this compound can be generated in situ or synthesized as a neat reagent. A common laboratory method involves the reaction of paraformaldehyde with hydrogen bromide, often in a suitable solvent like acetic acid.[3]
Experimental Protocol: In-situ Generation for Bromomethylation
This protocol is adapted from procedures for the bromomethylation of aromatic compounds where this compound is a key reactive intermediate.[3]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Charge the flask with the aromatic substrate (1.0 eq) and paraformaldehyde (1.1 eq).
-
Solvent: Add glacial acetic acid to the flask.
-
Reaction Initiation: Slowly add a solution of hydrogen bromide in acetic acid (30-33 wt%, 1.2 eq) to the stirred mixture via the dropping funnel.
-
Reaction Conditions: Maintain the reaction temperature between 40-60 °C and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The bromomethylated product often precipitates and can be collected by filtration.
Diagram: Synthesis Workflow
Caption: Workflow for the in-situ generation and reaction of this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated chemical fume hood.[3] It is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing cancer, with its toxicity profile often compared to the known human carcinogen bis(chloromethyl) ether (BCME).[3][4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, specialized waste disposal procedures may be required.[6]
Mechanism of Action as a Brominating Agent
The reactivity of this compound stems from the polarized C-Br bonds, which are further activated by the adjacent ether oxygen. This allows the molecule to act as a source of an electrophilic bromine species or a bromomethyl cation, depending on the reaction conditions and the substrate.
Generation of Electrophilic Bromine
In the presence of a Lewis acid or a protic acid, this compound can generate a highly reactive electrophilic bromine species. This is analogous to the activation of other brominating agents.
Diagram: Activation of this compound
Caption: Lewis acid-catalyzed generation of an electrophilic bromine species.
Role as a Bromomethylating Agent
This compound is also a potent bromomethylating agent, capable of introducing a -CH₂Br group onto a nucleophilic substrate. This is particularly relevant in the functionalization of aromatic rings.[3]
Applications in Organic Synthesis
The dual reactivity of this compound allows for its application in a range of bromination reactions.
Bromination of Alcohols
The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis. While reagents like phosphorus tribromide (PBr₃) and hydrobromic acid are commonly used, this compound offers a potentially milder alternative under specific conditions.[7][8] The reaction likely proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the nature of the alcohol.[9]
Proposed Experimental Protocol: Bromination of a Primary Alcohol
-
Reaction Setup: In a fume hood, add the primary alcohol (1.0 eq) to a solution of this compound (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C.
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Alpha-Bromination of Carbonyl Compounds
The alpha-bromination of ketones and other carbonyl compounds provides valuable intermediates for further synthetic manipulations.[10][11] The reaction with this compound is expected to proceed via an enol or enolate intermediate.[10]
Proposed Experimental Protocol: Alpha-Bromination of a Ketone
-
Reaction Setup: Dissolve the ketone (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add this compound (1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Bromination of Aromatic Compounds
As previously mentioned, this compound is a key intermediate in the bromomethylation of aromatic compounds.[3] However, under Friedel-Crafts conditions with a suitable Lewis acid catalyst, it can also be used for the direct bromination of activated aromatic rings.[12]
Comparative Analysis with Other Brominating Agents
To fully appreciate the utility of this compound, it is essential to compare its properties with those of more established brominating agents.
| Reagent | Form | Selectivity | Byproducts | Safety Concerns |
| This compound | Liquid | Potentially high for specific applications | Formaldehyde, HBr | Highly toxic, suspected carcinogen |
| N-Bromosuccinimide (NBS) | Solid | Good for allylic and benzylic bromination | Succinimide | Irritant |
| Elemental Bromine (Br₂) | Liquid | Highly reactive, often requires careful control | HBr | Highly corrosive and toxic |
| Phosphorus Tribromide (PBr₃) | Liquid | Effective for converting alcohols to alkyl bromides | Phosphorous acid | Corrosive, reacts violently with water |
Conclusion
This compound is a potent and versatile reagent with a unique reactivity profile that makes it a valuable tool for specialized applications in organic synthesis. Its ability to act as both a brominating and bromomethylating agent opens up possibilities for novel transformations. However, its high toxicity cannot be overstated, and its use should be restricted to laboratories equipped with the necessary safety infrastructure and personnel trained in handling hazardous materials. Further research into the reaction scope and selectivity of this compound will undoubtedly expand its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 5. Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
safety and handling of bromo(bromomethoxy)methane
An In-depth Technical Guide to the Safe Handling of Bromo(bromomethoxy)methane
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as Bis(bromomethyl) ether, is a valuable reagent in organic synthesis; however, its utility is matched by a significant hazard profile that demands rigorous and informed handling protocols. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of the risks associated with this compound. It is a flammable, corrosive, and toxic substance suspected of being a carcinogen.[1] Acute exposure via inhalation, ingestion, or skin contact can be harmful, and it can cause severe damage to the eyes and skin.[1][2] The protocols and insights detailed herein are designed to empower the researcher with the knowledge to handle this compound safely and effectively, ensuring both personal safety and experimental integrity.
Chemical and Physical Properties Profile
A thorough understanding of a chemical's physical properties is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment, from storage to its reaction characteristics.
| Property | Value | Source |
| Molecular Formula | C₂H₄Br₂O | [1][3] |
| Molecular Weight | 203.86 g/mol | [1] |
| Appearance | Liquid | [4] |
| Boiling Point | 154.5 °C | [3] |
| Melting Point | -34 °C | [3] |
| Density | ~2.2 g/mL | [3] |
| CAS Number | 4497-29-4 | [1][3][4] |
| Flash Point | 80°F (26.7°C) | [5] |
The relatively low flash point indicates that this compound is a flammable liquid that can form ignitable vapor-air mixtures at or near room temperature.[5] Its high density means it is significantly heavier than water.
The Chemistry of the Hazard: Reactivity and Instability
This compound's hazard profile is rooted in its chemical reactivity. Understanding these reactive pathways is critical for preventing incidents.
Moisture Sensitivity: The compound is moisture-sensitive.[2][6] In the presence of water, it can hydrolyze. This reaction can be accelerated by the presence of acids or bases. The hydrolysis products may include hydrobromic acid, which is corrosive.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to violent reactions, potentially causing fires or explosions.[2][7]
-
Acids and Strong Bases: These can catalyze decomposition and hydrolysis.[2][7]
-
Metals: Avoid the use of certain metals, such as brass or copper, in handling equipment, as they may react with the compound or its decomposition products.[8]
Hazardous Decomposition: Under thermal stress, such as in a fire, this compound can decompose to produce highly toxic and corrosive fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[2]
Core Handling Protocols: A Step-by-Step Approach
The following protocols are designed to minimize exposure and mitigate risks during common laboratory manipulations. The causality behind each step is explained to reinforce safe practices.
Protocol 1: Weighing and Dispensing
This protocol is designed to prevent inhalation of vapors and skin contact.
-
Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Prepare all necessary equipment (spatula, weighing paper, secondary container) within the fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5. This is non-negotiable.
-
Inert Atmosphere: If the procedure is sensitive to moisture, prepare a dry, inert atmosphere (e.g., nitrogen or argon).
-
Aliquotting:
-
Work exclusively within a chemical fume hood.
-
Use a secondary container to catch any potential spills.
-
When transferring the liquid, do so slowly to minimize splashing.
-
Use tools and equipment made of compatible materials.
-
-
Cleaning: After dispensing, decontaminate the spatula and any other surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Protocol 2: Setting up a Reaction
This protocol emphasizes containment and control of the reaction environment.
-
Glassware: Use oven-dried glassware to prevent unwanted reactions due to moisture.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent both moisture contamination and potential oxidation.
-
Addition: Add this compound to the reaction vessel via a syringe or dropping funnel. The addition should be done slowly and, if the reaction is exothermic, with appropriate cooling.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Quenching: At the end of the reaction, quench any remaining reactive reagents carefully according to established laboratory procedures.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential.
-
Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be performed in a certified chemical fume hood to prevent the inhalation of its harmful and potentially carcinogenic vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.[9]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer some protection for short-term contact, but heavier-duty gloves (e.g., butyl rubber or Viton) should be considered for more extensive work. Always inspect gloves before use and dispose of them properly after handling.[9]
-
Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[9]
-
Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[2]
-
Caption: Personal Protective Equipment (PPE) workflow before handling.
Emergency Procedures: A Validated Response Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for hazardous waste disposal.
-
Caption: Emergency response flowchart for spills or personnel exposure.
Storage and Disposal
Proper long-term storage and disposal are crucial for laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6]
-
Keep in a refrigerator, ideally one that is explosion-proof, at a temperature between 2-8°C.[4][6]
-
Store away from incompatible materials and sources of ignition.[2][7]
-
The storage area should be accessible only to authorized personnel.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[9]
-
Do not dispose of it down the drain.[9]
Applications in Research and Development
This compound is a useful building block in organic synthesis.[] Bromo-organic compounds are widely used for various transformations such as bromination, cyclization, and substitution reactions.[11][12] Its role as a synthetic intermediate underscores the importance of understanding its safe handling for professionals in drug development and chemical research.[13][14]
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 4497-29-4 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. angenechemical.com [angenechemical.com]
- 11. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
- 13. This compound | 4497-29-4 | EAA49729 [biosynth.com]
- 14. Page loading... [guidechem.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Bromo(bromomethoxy)methane for Functional Group Protection
For: Researchers, scientists, and drug development professionals.
Introduction: The Methoxymethyl (MOM) Group and its Reagent, Bromo(bromomethoxy)methane
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular targets.[1] The methoxymethyl (MOM) ether is a robust and versatile protecting group for alcohols and, in some contexts, amines and indoles.[2][3] It offers stability across a wide range of non-acidic conditions, making it an invaluable tool in the synthetic chemist's arsenal.
This guide focuses on the application of This compound (CAS 13057-17-5), also known as bromomethyl methyl ether or MOM-Br , as a key reagent for the introduction of the MOM protecting group.[4]
A Critical Clarification on Nomenclature: While the user topic specifies "this compound," it is crucial to distinguish the resulting MOM (methoxymethyl) group from the similarly abbreviated but structurally different BOM (benzyloxymethyl) group. The BOM group is installed using reagents like benzyloxymethyl chloride (BOM-Cl) and features a benzyl ether moiety, which imparts different deprotection characteristics (e.g., sensitivity to hydrogenolysis).[5][6] This document is exclusively focused on this compound (MOM-Br) and the formation of MOM ethers.
Core Principles: Mechanism, Stability, and Rationale
The efficacy of a protecting group is defined by three key attributes: ease of installation, stability under diverse reaction conditions, and facile, selective removal. The MOM group excels in these areas.
Mechanism of Protection: The introduction of the MOM group onto a hydroxyl function is a classic SN2 reaction. The alcohol is first deprotonated by a non-nucleophilic base to form an alkoxide. This potent nucleophile then attacks the electrophilic methylene carbon of this compound, displacing the bromide ion to form the stable MOM ether.
Caption: SN2 mechanism for MOM protection of an alcohol.
Stability Profile: The resulting MOM acetal is exceptionally stable under a wide array of conditions, including:
-
Strongly basic conditions (e.g., NaOH, NaH, organolithium reagents).
-
Nucleophilic reagents (e.g., Grignard reagents, enolates).[7]
-
Many oxidizing and reducing agents.[2]
This stability makes it superior to silyl ethers when robust protection is required. However, it is labile to acidic conditions, which forms the basis for its removal.
Safety First: Critical Handling Procedures for this compound
This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid, is harmful if swallowed, in contact with skin, or inhaled, causes skin and eye irritation, and is suspected of causing cancer.[8][9]
| Hazard Category | Precautionary Measures |
| Toxicity/Carcinogenicity | Always handle in a certified chemical fume hood. Avoid inhalation of vapors and any skin contact.[10] |
| Flammability | Store in a cool, well-ventilated area away from heat and ignition sources. Use non-sparking tools.[11] |
| Reactivity | Moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon). Incompatible with strong acids, bases, and oxidizing agents.[10][11] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (inspect before use), safety goggles/face shield, and a flame-retardant lab coat.[8] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[11] |
Detailed Application Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.
Protocol 1: MOM Protection of a Primary Alcohol
This protocol details the standard procedure for protecting a primary alcohol. For secondary or sterically hindered alcohols, reaction times may need to be extended or temperatures increased.
Objective: To protect a primary hydroxyl group as its methoxymethyl (MOM) ether.
Core Principle: An alkoxide, generated in situ using a hindered, non-nucleophilic base, performs an SN2 displacement on this compound.
Caption: Experimental workflow for MOM protection.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol substrate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). The use of a hindered amine base is critical to prevent it from competing as a nucleophile.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This mitigates the exothermicity of the reaction.
-
Reagent Addition: Add this compound (1.5 eq.) dropwise via syringe. A slow addition rate maintains temperature control.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure MOM-protected alcohol.
Protocol 2: Acid-Catalyzed Deprotection of a MOM Ether
The MOM group is readily cleaved under acidic conditions, regenerating the parent alcohol. The choice of acid can be tuned for substrates with other acid-sensitive functionalities.
Objective: To selectively cleave a MOM ether to reveal the free hydroxyl group.
Core Principle: The acetal oxygen is protonated by an acid catalyst, leading to the formation of a resonance-stabilized oxocarbenium ion. Subsequent attack by a nucleophile (e.g., water or methanol) and loss of formaldehyde and methanol regenerates the alcohol.
Caption: Mechanism of acid-catalyzed MOM deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (MeOH).
-
Acid Addition: Add a catalytic amount of a strong acid. Common choices include concentrated hydrochloric acid (HCl, a few drops), p-toluenesulfonic acid (p-TsOH, 0.1 eq.), or trifluoroacetic acid (TFA).[12][13]
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Neutralize the acid by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.
-
Remove the majority of the methanol under reduced pressure.
-
-
Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.
| Deprotection Reagent | Typical Conditions | Notes |
| HCl / MeOH | cat. HCl, MeOH, RT | A very common and effective method for robust substrates.[2] |
| TFA / DCM/H₂O | TFA, DCM, H₂O, RT | Useful for substrates sensitive to methanol.[12][13] |
| PPTS / t-BuOH | Pyridinium p-toluenesulfonate, t-BuOH, heat | Milder conditions, suitable for sensitive molecules. |
| Pd-C / H₂ | 10% Pd-C, H₂, HCO₂H, ⁱPrOH/H₂O | While primarily for benzyl-type groups, specific conditions can cleave MOM ethers, especially in complex systems like nucleosides.[14][15][16] |
Troubleshooting and Field Insights
-
Incomplete Protection: If the protection reaction stalls, especially with hindered alcohols, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction via an in situ Finkelstein reaction to form the more reactive iodomethyl methyl ether.[17]
-
Selective Deprotection: The MOM group can often be removed selectively in the presence of more acid-stable protecting groups like TBDMS or benzyl ethers. Conversely, MOM ethers are more stable to acid than THP or TMS ethers, allowing for orthogonal deprotection strategies.[18]
-
Reagent Quality: this compound is moisture-sensitive and can degrade over time.[11] Use a fresh or properly stored bottle and distill if necessary for high-yield, clean reactions.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. angenechemical.com [angenechemical.com]
- 9. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. uwindsor.ca [uwindsor.ca]
Application and Protocol for the Synthesis of Benzyloxymethyl (BOM) Ethers Utilizing Bromo(bromomethoxy)methane
Introduction: The Strategic Role of the Benzyloxymethyl (BOM) Protecting Group in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1] A protecting group transiently masks a reactive functional group, rendering it inert to a specific set of reaction conditions, only to be selectively removed later in the synthetic sequence.[2] Among the arsenal of protecting groups for alcohols, the benzyloxymethyl (BOM) ether stands out for its unique combination of stability and versatile cleavage methods.[3]
The BOM group, structurally a benzyloxymethyl acetal, exhibits stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[3] This robustness allows for extensive chemical manipulations on other parts of a complex molecule without compromising the protected hydroxyl functionality. The true strategic advantage of the BOM group, however, lies in its orthogonal deprotection capabilities. Unlike many other ether protecting groups, the BOM ether can be cleaved under neutral conditions via hydrogenolysis, a method that preserves many other sensitive functional groups.[4] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of multiple functional groups in a specific order.[3]
This application note provides a comprehensive guide to the formation of BOM ethers, with a specific focus on the use of bromo(bromomethoxy)methane as the electrophilic source. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the necessary safety precautions and characterization techniques.
Mechanistic Rationale: The Williamson Ether Synthesis at the Heart of BOM Protection
The formation of a BOM ether from an alcohol and a benzyloxymethyl halide proceeds via the well-established Williamson ether synthesis. This reaction is a cornerstone of ether synthesis and involves the nucleophilic substitution of a halide by an alkoxide.
The overall transformation can be visualized as follows:
Caption: Workflow for BOM Ether Formation and Deprotection.
The reaction is initiated by the deprotonation of the alcohol using a suitable base to form a nucleophilic alkoxide. The choice of base is critical and depends on the substrate's sensitivity and the desired reaction conditions. Strong, non-nucleophilic bases such as sodium hydride (NaH) are highly effective for a wide range of alcohols. For more sensitive substrates, milder organic bases like N,N-diisopropylethylamine (DIPEA) can be employed.
Once the alkoxide is generated in situ, it undergoes a nucleophilic attack on the electrophilic carbon of the this compound in a classic SN2 fashion. The bromide ion serves as the leaving group, resulting in the formation of the desired BOM ether and a salt byproduct.
Experimental Protocol: A Step-by-Step Guide to BOM Ether Synthesis
This protocol provides a general procedure for the protection of a primary alcohol using this compound. The reaction conditions may require optimization for different substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Primary Alcohol | Anhydrous | Sigma-Aldrich | Substrate |
| This compound | ≥95% | Biosynth | CAS: 4497-29-4[5] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Solvent |
| Saturated aqueous NH₄Cl | Reagent | Fisher Scientific | For quenching |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction |
| Brine (saturated aq. NaCl) | Reagent | Fisher Scientific | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Sigma-Aldrich | For drying |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or nitrogen gas inlet
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 equiv). The flask is sealed with a septum and purged with an inert atmosphere (argon or nitrogen).
-
Dissolution of the Alcohol: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the alcohol. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: The reaction mixture is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equiv, 60% dispersion in mineral oil) is added portion-wise. The suspension is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Addition of this compound: this compound (1.1 equiv) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Workup and Extraction: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure BOM-protected alcohol.
Safety Precautions: Handling this compound and Sodium Hydride
This compound: This reagent is classified as a flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It is also suspected of causing cancer.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and care should be taken to avoid contact with moisture. The mineral oil dispersion mitigates some of the pyrophoric nature, but it should still be handled with extreme caution.
Characterization of the BOM Ether Product
The successful formation of the BOM ether can be confirmed by standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signals for the BOM group are two singlets corresponding to the two sets of methylene protons (-OCH₂O- and -OCH₂Ph). These typically appear in the range of 4.5-5.0 ppm. The aromatic protons of the benzyl group will be observed in the aromatic region (typically 7.2-7.4 ppm). The protons on the carbon bearing the newly formed ether will show a downfield shift compared to the starting alcohol.[7]
-
¹³C NMR: The carbons of the methylene groups of the BOM ether will appear in the range of 90-100 ppm. The carbon of the alcohol that is now part of the ether linkage will also exhibit a characteristic downfield shift.[8]
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon formation of the BOM ether is the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹).[9] The spectrum of the product will be dominated by C-H and C-O stretching vibrations.
Mass Spectrometry (MS): The mass spectrum of the BOM-protected alcohol will show a molecular ion peak corresponding to the expected mass. Characteristic fragmentation patterns may include the loss of the benzyl group or cleavage of the ether linkages.[9]
Deprotection of the BOM Ether
A key advantage of the BOM protecting group is its susceptibility to cleavage under mild, neutral conditions. The most common method for deprotection is catalytic hydrogenolysis.[4]
Typical Deprotection Protocol:
-
The BOM-protected alcohol is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon) until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base or reaction time | Use a stronger base or increase the amount of base. Increase the reaction time and/or temperature. |
| Low yield | Incomplete deprotonation; side reactions | Ensure the alcohol and solvent are anhydrous. Add the this compound slowly at a low temperature. |
| Difficulty in purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography. |
Conclusion
The benzyloxymethyl (BOM) group is a valuable tool in the synthetic chemist's repertoire for the protection of alcohols. Its stability to a wide array of reaction conditions, coupled with its facile removal under neutral hydrogenolysis conditions, makes it an excellent choice for complex multi-step syntheses. The protocol detailed herein, utilizing this compound, provides a reliable method for the formation of BOM ethers. As with any chemical transformation, careful consideration of the substrate, reagents, and reaction conditions is essential for a successful outcome.
References
- 1. jk-sci.com [jk-sci.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. This compound | 4497-29-4 | EAA49729 [biosynth.com]
- 6. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. azom.com [azom.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
The Versatile Reagent: A Guide to the Applications of Bromo(bromomethoxy)methane in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Electrophile
Bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether, is a valuable yet underutilized reagent in the synthetic organic chemist's toolbox. Its structure, featuring two reactive bromomethyl groups flanking an ether linkage, bestows upon it a unique bifunctional electrophilicity. This allows for its participation in a variety of chemical transformations, primarily in the introduction of protecting groups and as a linchpin in the construction of more complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. While its analogues, such as chloromethyl methyl ether (MOM-Cl), are more commonly cited, this compound offers a viable and, in some cases, advantageous alternative due to the higher reactivity of the carbon-bromine bond.
Safety Precautions: this compound and related α-haloethers are potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood.[1] They are classified as hazardous substances and are suspected carcinogens.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted with care to avoid inhalation, ingestion, and skin contact.
Core Application: Protection of Alcohols as Methoxymethyl (MOM) Ethers
One of the most prominent applications of this compound's chemical cousins is the protection of alcohols as methoxymethyl (MOM) ethers.[3] MOM ethers are favored for their stability across a wide range of reaction conditions, including strongly basic and organometallic reagents, while being readily cleavable under acidic conditions. The principles and procedures for using chloromethyl methyl ether can be effectively adapted for this compound, often with the benefit of milder reaction conditions or shorter reaction times due to the enhanced reactivity of the bromide leaving group.
Causality in Experimental Choices: The Rationale Behind the Protocol
The protection of an alcohol as a MOM ether proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. The choice of a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or Hünig's base, is critical. This base serves to deprotonate the alcohol, forming the corresponding alkoxide, which is a more potent nucleophile. A hindered base is employed to prevent its competition with the alcohol as a nucleophile in reacting with the electrophilic this compound. The use of an aprotic solvent like dichloromethane (DCM) or toluene ensures that the solvent does not participate in the reaction and effectively dissolves both the substrate and reagents.
dot graph "MOM_Ether_Formation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदोट Caption: Mechanism of MOM Ether Formation.
Detailed Protocol: Protection of a Primary Alcohol as a MOM Ether
This protocol is adapted from a reliable procedure for the analogous chloromethyl methyl ether and is expected to be effective for this compound.[4]
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the primary alcohol (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reagents: Add diisopropylethylamine (1.5 equiv) to the stirred solution. Subsequently, add this compound (1.2 equiv) dropwise via the dropping funnel over 10-15 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.
| Substrate Type | Typical Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DIPEA | DCM | 0 to rt | 2-4 | 85-95 |
| Secondary Alcohol | DIPEA | DCM | 0 to rt | 4-8 | 70-90 |
| Phenol | K₂CO₃ | Acetone | rt to reflux | 6-12 | 80-95 |
| Acid-sensitive Substrate | Proton Sponge | DCM | 0 to rt | 3-6 | 75-85 |
Table 1: Typical Reaction Conditions for MOM Protection. (Yields are estimates based on analogous reactions and may vary depending on the specific substrate).
Application in the Protection of Diols: Formation of Methylene Acetals
The bifunctional nature of this compound makes it an attractive candidate for the protection of 1,2- and 1,3-diols as methylene acetals. This transformation is valuable in multi-step syntheses where the simultaneous protection of two hydroxyl groups is required. While specific protocols utilizing this compound are not abundant in the literature, the reaction can be conceptualized as a double SN2 reaction. A non-nucleophilic base is used to deprotonate the diol, which then acts as a dinucleophile.
dot graph "Methylene_Acetal_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} केंदोट Caption: Proposed Mechanism for Methylene Acetal Formation.
General Protocol: Methylene Acetal Formation from a 1,2-Diol
This is a generalized procedure based on established principles of acetal formation. Optimization for specific substrates will be necessary.
Materials:
-
1,2-Diol (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 equiv) in anhydrous THF.
-
Addition of Diol: Cool the suspension to 0 °C and add a solution of the 1,2-diol (1.0 equiv) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Addition of BBM: Cool the reaction mixture back to 0 °C and add this compound (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Potential and Emerging Applications
As a Formyl Cation Equivalent
The structure of this compound suggests its potential use as a synthon for the formyl cation (+CHO). In the presence of a Lewis acid, one of the bromomethyl groups could be activated to behave as a formylating agent. This would open avenues for the formylation of various nucleophiles, including electron-rich aromatic compounds and enolates. While direct evidence for this application with this compound is scarce, the reactivity of related α-haloethers in Friedel-Crafts type reactions supports this hypothesis.
In Heterocyclic Synthesis
The bifunctional nature of this compound makes it a candidate for the synthesis of oxygen-containing heterocycles. For instance, reaction with dinucleophiles such as 1,2-diamines or hydrazine derivatives could potentially lead to the formation of novel heterocyclic ring systems. This area remains largely unexplored and presents an opportunity for methodological development.
Conclusion
This compound is a reagent with significant, though not fully realized, potential in organic synthesis. Its primary and most reliable application is in the protection of alcohols as MOM ethers, for which protocols analogous to those for chloromethyl methyl ether are highly effective. Its utility in forming methylene acetals from diols is mechanistically plausible and warrants further investigation. The exploration of its capacity as a formyl cation equivalent and as a building block in heterocyclic synthesis represents exciting avenues for future research. As with any highly reactive reagent, a thorough understanding of its properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.
References
selective protection of diols using bromo(bromomethoxy)methane
An In-Depth Guide to the Selective Protection of Diols via Methylene Acetal Formation Using Dibromomethane
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the strategic use of protecting groups is fundamental to success. Diols, compounds bearing two hydroxyl groups, are common structural motifs that often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The formation of cyclic acetals is a robust and widely employed strategy for the simultaneous protection of 1,2- and 1,3-diols.
This technical guide provides a comprehensive overview of the selective protection of diols as methylene acetals using dibromomethane (CH₂Br₂). This method stands out for its operational simplicity, the high stability of the resulting methylene acetal to a wide range of reaction conditions, and the ready availability of the reagents. We will explore the underlying reaction mechanism, provide detailed experimental protocols for both protection and deprotection, discuss the scope and limitations of the methodology, and highlight its application in complex chemical synthesis.
Mechanism of Protection: A Double Williamson Ether Synthesis
The formation of a methylene acetal from a diol and dibromomethane is a classic example of a base-mediated double intramolecular Williamson ether synthesis. The reaction proceeds through a two-step nucleophilic substitution (Sₙ2) pathway, driven by the formation of a thermodynamically stable five- or six-membered ring.
Step-by-Step Mechanism:
-
Deprotonation: A suitable base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), deprotonates one of the hydroxyl groups of the diol to form a more nucleophilic alkoxide.
-
First Sₙ2 Attack: The resulting alkoxide attacks one of the electrophilic carbon atoms of dibromomethane, displacing a bromide ion and forming a bromo-alkoxy ether intermediate.
-
Intramolecular Cyclization: The second hydroxyl group is then deprotonated by the base. The resulting alkoxide undergoes a rapid intramolecular Sₙ2 attack on the tethered bromomethyl group, displacing the second bromide ion and closing the cyclic methylene acetal ring.
The high efficiency of this reaction for 1,2- and 1,3-diols is largely due to the favorable kinetics of forming five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings, respectively. This inherent selectivity makes it an excellent choice for differentiating diols within a polyhydroxylated molecule.
Caption: Workflow of methylene acetal formation from a diol and dibromomethane.
Experimental Protocols
The protocols described below are representative procedures and may require optimization based on the specific substrate and scale. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Protection of a 1,2-Diol using Dibromomethane and Sodium Hydride
This protocol is suitable for diols that are stable to strongly basic conditions.
-
Materials:
-
Diol substrate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)
-
Dibromomethane (CH₂Br₂), (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the diol (1.0 equiv) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (2.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add dibromomethane (1.5 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methylene acetal.
-
Protocol 2: Deprotection of a Methylene Acetal using Acidic Conditions
Methylene acetals are stable to most basic, reductive, and oxidative conditions but are readily cleaved under acidic conditions.
-
Materials:
-
Methylene acetal-protected compound (1.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 v/v)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the methylene acetal (1.0 equiv) in a mixture of THF and water.
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops) or a stoichiometric amount of a weaker acid like TFA (2.0 equiv).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography if necessary.
-
Selectivity, Scope, and Limitations
The primary advantage of this protection strategy is its high selectivity for forming stable cyclic structures.
Caption: Selectivity of methylene acetal formation based on diol spacing.
| Feature | Description |
| Substrate Scope | Highly effective for cis- and trans-1,2-diols and 1,3-diols. The formation of 5- and 6-membered rings is thermodynamically and kinetically favored. |
| Limitations | Generally unsuitable for 1,4-diols or those with greater separation, as intramolecular cyclization is slow, leading to polymerization or intermolecular side products. Very sterically hindered diols may react slowly or require harsher conditions. |
| Chemoselectivity | The reaction is highly chemoselective for diols. Other functional groups are generally well-tolerated under the reaction conditions. |
| Stability | Methylene acetals are robust and stable to a wide range of reagents, including strong bases (e.g., LDA, n-BuLi), nucleophiles (e.g., Grignard reagents), hydrides (e.g., LiAlH₄), and many oxidizing agents (e.g., PCC, Swern oxidation). |
| Lability | Cleaved under acidic conditions (both Brønsted and Lewis acids). This orthogonality makes it a valuable component in a complex synthetic strategy.[1] |
The Cesium Effect: For sensitive or sterically hindered substrates, using cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) as the base can significantly accelerate the reaction rate. This "cesium effect" is attributed to the high solubility of cesium alkoxides and the ability of the large Cs⁺ ion to template the pre-reaction complex, favoring intramolecular cyclization.
Applications in Complex Synthesis
The methylene acetal has been instrumental in the total synthesis of numerous complex natural products. Its reliability and predictable stability make it a go-to protecting group for diol moieties.
Example: Synthesis of (-)-Kainic Acid
In a formal synthesis of the potent neuroexcitatory agent (-)-kainic acid, a key step involved the protection of a cis-diol as a methylene acetal. This protection was necessary to allow for selective manipulation of other functional groups in the molecule. The methylene acetal proved stable to subsequent reaction conditions, including oxidation and olefination steps, and was cleanly removed in the final stages of the synthesis under acidic conditions to reveal the target molecule. This application underscores the strategic importance of robust protecting groups in achieving complex synthetic goals.
Conclusion
The protection of diols as methylene acetals using dibromomethane is a powerful and reliable tool in the arsenal of the synthetic chemist. The methodology is characterized by its high selectivity for 1,2- and 1,3-diols, the exceptional stability of the resulting acetal to a broad spectrum of non-acidic reagents, and straightforward protocols for both its installation and removal. For researchers, scientists, and drug development professionals, mastering this technique provides a dependable strategy for navigating the challenges of multi-step organic synthesis, enabling the efficient construction of complex molecular architectures.
References
Application Notes and Protocols for Bromo(bromomethoxy)methane and its Analogs in Natural Product Synthesis
Abstract
The intricate architecture of natural products necessitates a sophisticated and strategic approach to their chemical synthesis. Protecting groups are indispensable tools in this endeavor, allowing for the selective masking and unmasking of reactive functional groups. This guide provides an in-depth exploration of bromo(bromomethoxy)methane and its more commonly utilized analog, benzyloxymethyl chloride (BOM-Cl), in the context of natural product synthesis. We will delve into the mechanistic underpinnings of the benzyloxymethyl (BOM) protecting group, its strategic application, detailed experimental protocols for its installation and cleavage, and its role in the successful synthesis of complex molecular targets.
Introduction: The Strategic Imperative for Alcohol Protection
In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, a specific functional group can often interfere with a desired reaction elsewhere in the molecule.[1][2] The hydroxyl group of an alcohol, with its acidic proton and nucleophilic oxygen, is a frequent participant in undesired side reactions, particularly with strongly basic or organometallic reagents.[3] To circumvent this, chemists employ a strategy known as "functional group protection," which involves three key stages:
-
Protection: Temporarily converting the interfering group into a less reactive derivative.[1]
-
Transformation: Performing the desired chemical reaction on another part of the molecule.
-
Deprotection: Removing the protecting group to restore the original functionality.[1]
An ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be selectively removed under mild conditions without affecting the rest of the molecule.[4][5] The benzyloxymethyl (BOM) group, introduced by reagents like this compound or benzyloxymethyl chloride (BOM-Cl), has emerged as a robust and versatile choice for alcohol protection in complex syntheses.[6][7]
The Benzyloxymethyl (BOM) Group: A Versatile Guardian
This compound (C₂H₄Br₂O) and the more common benzyl chloromethyl ether (BOM-Cl, C₈H₉ClO) are reactive alkylating agents used to introduce the benzyloxymethyl (BOM) protecting group onto hydroxyl functionalities.[7][8] The resulting BOM ether is prized for its stability under a variety of conditions where other protecting groups might fail.
Key Advantages of the BOM Group:
-
Broad Stability: The BOM group is stable under strongly basic conditions, and resistant to many nucleophiles and organometallic reagents.[9]
-
Orthogonal Deprotection: It offers multiple, distinct methods for removal, primarily acidic hydrolysis or catalytic hydrogenolysis.[10][11] This "orthogonality" is crucial in complex syntheses, allowing for the selective removal of the BOM group in the presence of other protecting groups (e.g., silyl ethers or Boc-carbamates).
Mechanism of BOM Protection
The introduction of the BOM group typically proceeds via an SN2-like mechanism. The alcohol, often activated by a non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base), acts as a nucleophile, attacking the electrophilic chloromethyl or bromomethyl carbon of the reagent. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (HCl or HBr) generated during the reaction.
Caption: Mechanism of BOM protection of an alcohol.
Experimental Protocols
Safety Precaution: Chloroalkyl and bromoalkyl ethers like BOM-Cl and this compound are potent alkylating agents and are considered potential human carcinogens.[6][12] Always handle these reagents in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Procedure for BOM Protection of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate (1.0 mmol, 1.0 equiv)
-
Benzyloxymethyl chloride (BOM-Cl) (1.5 mmol, 1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add diisopropylethylamine (DIPEA) to the solution via syringe, followed by the dropwise addition of benzyloxymethyl chloride (BOM-Cl).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (optional, to remove excess base), deionized water, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: General Procedures for BOM Group Deprotection
The choice of deprotection method depends on the stability of other functional groups within the molecule.
This method is ideal for molecules sensitive to acid but stable to reductive conditions. It is orthogonal to acid-labile groups like silyl ethers (TBDMS, TIPS) and Boc carbamates.
Materials:
-
BOM-protected substrate (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~10 mol% by weight)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator) OR Formic acid/Ammonium formate for transfer hydrogenolysis.[10]
Procedure:
-
Dissolve the BOM-protected substrate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent first.
-
Purge the flask with an inert gas, then introduce the hydrogen source (e.g., inflate a balloon with H₂ gas and attach it to the flask).
-
Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC. For transfer hydrogenolysis, add the hydrogen donor (e.g., formic acid) and stir.[10]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol, which can be further purified if necessary.
Caption: Orthogonal deprotection pathways for the BOM group.
This method is suitable for molecules that are stable to acid but may contain functional groups sensitive to reduction (e.g., alkenes, alkynes, or other benzyl groups).
Materials:
-
BOM-protected substrate (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (5 mL)
-
Acetyl chloride (AcCl) (a few drops) OR another acid source like p-toluenesulfonic acid (p-TsOH).
Procedure:
-
Dissolve the BOM-protected substrate in anhydrous methanol at room temperature.
-
Carefully add a few drops of freshly distilled acetyl chloride.[11] This generates HCl in situ.
-
Stir the reaction for 5-60 minutes, monitoring closely by TLC.[11] The reaction is often rapid.
-
Upon completion, quench the reaction by adding a mild base, such as solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate, until effervescence ceases.
-
Remove the methanol in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
| Deprotection Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Neutral, RT | Very mild; orthogonal to acid-labile groups. | Incompatible with reducible groups (alkenes, alkynes, some benzyl ethers, Cbz groups). |
| Transfer Hydrogenolysis | HCO₂H, 10% Pd/C | Mildly acidic, RT | Avoids use of flammable H₂ gas.[10] | Same limitations as catalytic hydrogenolysis. |
| Acidic Hydrolysis | AcCl in MeOH; p-TsOH | Acidic, RT | Fast and efficient; orthogonal to reducible groups. | Incompatible with other acid-labile groups (silyl ethers, acetals, Boc). |
Strategic Application in Natural Product Synthesis
The true power of the BOM group is realized in the synthesis of polyfunctional natural products. In the synthesis of complex molecules like uridine-containing antibiotics, specific hydroxyl groups must be protected while transformations are carried out on other parts of the molecule, such as amine functionalities or other sugar moieties.[10]
A Representative Synthetic Scenario:
Consider a synthetic intermediate containing a primary alcohol, a secondary alcohol protected with a TBDMS group, and an amine protected with a Cbz group. The goal is to selectively modify the primary alcohol.
-
Challenge: The primary alcohol is reactive and would interfere with many planned transformations.
-
Strategy: Protect the primary alcohol as a BOM ether. This is a sound choice because the BOM group is stable to the conditions needed to later remove the TBDMS group (fluoride source, e.g., TBAF) or the Cbz group (which could also be removed by hydrogenolysis, often requiring different conditions than BOM removal).
-
Execution: After BOM protection, the TBDMS group can be selectively removed to reveal the secondary alcohol for further reaction.
-
Endgame: In the final stages of the synthesis, the BOM group can be removed via hydrogenolysis. A key strategic decision would be to use conditions that simultaneously cleave the BOM and Cbz groups if desired, or to use acidic cleavage for the BOM group if the Cbz group needs to be retained. This level of strategic planning is paramount in achieving high yields and avoiding complex purification challenges.
Caption: Strategic workflow in natural product synthesis.
Conclusion
This compound and its chloro-analog are vital reagents for the installation of the BOM protecting group, a cornerstone in modern synthetic organic chemistry. Its robust nature, combined with multiple orthogonal deprotection pathways, provides the synthetic chemist with the flexibility required to navigate the challenging landscapes of natural product total synthesis. By understanding the underlying mechanisms and mastering the detailed protocols for its use, researchers can strategically deploy the BOM group to unlock efficient and elegant synthetic routes to molecules of profound biological and structural complexity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medlifemastery.com [medlifemastery.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. Protective Groups [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. rvrlabs.com [rvrlabs.com]
- 8. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Deprotection of Benzyloxymethyl (BOM) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Benzyloxymethyl (BOM) Ethers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount.[1] The benzyloxymethyl (BOM) ether stands out as a robust and versatile protecting group for hydroxyl functionalities. Its stability under a wide range of non-acidic reaction conditions, such as those involving organometallics, hydrides, and strong bases, makes it an invaluable tool for chemists.[2] The BOM group, structurally a benzyl ether derivative, offers a distinct advantage in its removal under specific and often mild conditions, allowing for the selective unmasking of the hydroxyl group at the desired stage of a synthetic sequence.
This application note provides a comprehensive guide to the experimental procedures for the deprotection of BOM ethers. We will delve into the mechanistic underpinnings of the most effective methods, offer detailed, step-by-step protocols, and present a comparative analysis to aid in the selection of the optimal strategy for your specific synthetic challenge.
Core Deprotection Strategies for BOM Ethers
The cleavage of the BOM ether linkage can be effectively achieved through several distinct chemical transformations. The choice of method is dictated by the overall functionality of the molecule, the presence of other protecting groups, and the desired level of selectivity. The three primary strategies for BOM ether deprotection are:
-
Hydrogenolysis: A mild and widely used method that involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst.
-
Acidic Cleavage: This method relies on the use of strong Brønsted or Lewis acids to effect the removal of the BOM group.
-
Oxidative Cleavage: In certain contexts, oxidative methods can be employed to deprotect BOM ethers, often with high selectivity.
Hydrogenolysis: A Mild and Efficient Approach
Hydrogenolysis is often the method of choice for BOM ether deprotection due to its mild reaction conditions and high yields.[3] The reaction proceeds via the catalytic hydrogenation of the benzylic C-O bond, leading to the formation of the free alcohol and toluene as a byproduct.[3][4]
Mechanism of Hydrogenolytic Cleavage
The mechanism of hydrogenolysis involves the adsorption of both the BOM-protected substrate and molecular hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[5] The catalyst facilitates the cleavage of the O-CH₂Ph bond and the subsequent addition of hydrogen atoms, liberating the desired alcohol and toluene.[5]
Experimental Workflow for Hydrogenolysis of BOM Ethers
Caption: A generalized workflow for the hydrogenolytic deprotection of BOM ethers.
Detailed Protocol: Hydrogenolysis of a BOM-Protected Alcohol using Pd/C and H₂
Materials:
-
BOM-protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Celite®
-
Standard laboratory glassware
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the BOM-protected alcohol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution. The catalyst is pyrophoric and should be handled with care.
-
Hydrogenation Setup: Secure a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Inerting the Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Acidic Cleavage: A Potent Alternative
Acid-catalyzed deprotection of BOM ethers is another effective method, particularly when hydrogenolysis is not feasible due to the presence of other reducible functional groups.[4] This method typically involves the use of a strong Brønsted acid, such as trifluoroacetic acid (TFA), or a Lewis acid.
Mechanism of Acidic Cleavage
The mechanism of acid-catalyzed cleavage of a BOM ether begins with the protonation of the ether oxygen by the acid.[6][7] This protonation event transforms the alkoxy group into a good leaving group (an alcohol).[7] Subsequent cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the substrate and the reaction conditions.[6] For a BOM ether, the cleavage likely proceeds via an Sₙ1-like mechanism due to the stability of the resulting benzyloxymethyl cation.
Mechanism of Acid-Catalyzed BOM Ether Deprotection
Caption: The general mechanism for the acid-catalyzed deprotection of BOM ethers.
Detailed Protocol: Acidic Deprotection of a BOM-Protected Alcohol using Trifluoroacetic Acid (TFA)
Materials:
-
BOM-protected alcohol (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the BOM-protected alcohol in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from 30 minutes to several hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Oxidative Cleavage
While less common for simple BOM ethers, oxidative cleavage can be a useful strategy, particularly for related p-methoxybenzyl (PMB) ethers.[4][8] Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can selectively cleave the p-methoxybenzyl group in the presence of other benzyl ethers.[8] The applicability of this method to unsubstituted BOM ethers is more limited but can be effective in specific cases.[4]
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method is a critical decision in a synthetic campaign. The following table provides a comparative overview of the key features of each method.
| Feature | Hydrogenolysis | Acidic Cleavage | Oxidative Cleavage |
| Reagents | H₂, Pd/C (or other catalysts) | Strong acids (TFA, HCl, HBr), Lewis acids (BCl₃) | DDQ, CAN |
| Conditions | Mild (room temp, atmospheric pressure) | Can range from mild to harsh | Generally mild |
| Advantages | Very mild, high yielding, clean byproducts | Fast, effective for substrates intolerant to hydrogenation | High selectivity for electron-rich benzyl ethers (like PMB) |
| Limitations | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups) | Can be harsh, may affect acid-labile groups, can generate reactive carbocations | Less effective for unsubstituted BOM ethers, reagent stoichiometry can be crucial |
| Selectivity | Good, but will cleave other benzyl-type protecting groups | Can be less selective | Excellent for differentiating between different benzyl ethers |
Conclusion and Best Practices
The deprotection of BOM ethers is a well-established transformation in organic synthesis, with hydrogenolysis and acidic cleavage being the most reliable and widely employed methods. The choice between these methods should be made after careful consideration of the substrate's functional group tolerance. For molecules containing reducible moieties, acidic cleavage provides a viable alternative.
Key considerations for successful BOM ether deprotection:
-
Substrate Compatibility: Always assess the stability of other functional groups and protecting groups in your molecule to the chosen deprotection conditions.
-
Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is crucial to prevent over-reaction or incomplete conversion.
-
Catalyst and Reagent Quality: The activity of the Pd/C catalyst can vary between batches and suppliers.[9] Similarly, the purity and concentration of acids are critical for reproducible results.
-
Safety Precautions: Hydrogen gas is flammable and should be handled in a well-ventilated fume hood. Strong acids are corrosive and require appropriate personal protective equipment.
By understanding the underlying principles and following these detailed protocols, researchers can confidently and efficiently deprotect BOM ethers, facilitating the successful completion of complex synthetic endeavors in drug discovery and beyond.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Bromo(alkoxy)methanes in Medicinal Chemistry Synthesis
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of bromo(alkoxy)methanes, with a focus on bromo(bromomethoxy)methane and its analogues, in the field of medicinal chemistry. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, ensuring a robust understanding of their utility, reactivity, and safe handling.
Introduction: α-Haloethers as Strategic Synthetic Tools
In the intricate, multi-step syntheses that characterize modern drug discovery, the ability to selectively mask and unmask reactive functional groups is paramount.[1][2] α-Haloethers, a class of organic compounds with the general structure R-O-(CH₂)n-Cl/Br, are powerful alkylating agents that serve this critical function.[3][4] While the specific compound this compound (C₂H₄Br₂O) is a member of this class, its more commonly utilized analogues, such as bromomethyl methyl ether (MOM-Br) and benzyl chloromethyl ether (BOM-Cl), are cornerstone reagents for introducing highly stable yet readily cleavable protecting groups for alcohols.[5][6][7]
The primary application of these reagents in medicinal chemistry is the installation of the methoxymethyl (MOM) or benzyloxymethyl (BOM) ether protecting groups.[3][8] These groups are invaluable due to their stability across a wide spectrum of reaction conditions, including exposure to strong bases, organometallics, and nucleophiles, which are frequently required for scaffold elaboration in complex molecules.[8] This guide will detail the reactivity, application protocols, and critical safety considerations for using these indispensable synthetic tools.
Chemical Properties and Reactivity Profile
The utility of bromo(alkoxy)methanes stems from their distinct physicochemical properties and high reactivity. The presence of both an oxygen and a halogen atom on the same carbon atom renders it highly electrophilic and susceptible to nucleophilic attack.
Data Presentation: Physicochemical Properties
The following table summarizes key properties for this compound and the closely related, and more frequently documented, bromomethyl methyl ether.
| Property | This compound | Bromomethyl methyl ether (MOM-Br) |
| CAS Number | 4497-29-4[9] | 13057-17-5[6] |
| Molecular Formula | C₂H₄Br₂O[9] | C₂H₅BrO[6] |
| Molecular Weight | 203.86 g/mol | 124.96 g/mol [6] |
| Boiling Point | Not readily available | 87 °C[6] |
| Density | Not readily available | 1.531 g/mL at 25 °C[6] |
| Appearance | Liquid | Colorless to light yellow clear liquid[6][7] |
| Solubility | Not specified | Sparingly soluble in water; soluble in chloroform[6] |
| Sensitivity | Not specified | Moisture Sensitive[6][7] |
Core Reactivity: Nucleophilic Substitution
The synthetic utility of bromo(alkoxy)methanes is centered on their reactivity as potent electrophiles in nucleophilic substitution reactions.[10] The carbon atom is activated by the inductive electron-withdrawing effects of the adjacent oxygen and bromine atoms, making it highly susceptible to attack by nucleophiles such as alcohols. The reaction typically proceeds via an SN2-like mechanism, resulting in the displacement of the bromide ion and the formation of a new carbon-oxygen bond.
References
- 1. jocpr.com [jocpr.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Chloroalkyl ether - Wikipedia [en.wikipedia.org]
- 4. lifechempharma.com [lifechempharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Bromomethyl methyl ether | 13057-17-5 [chemicalbook.com]
- 7. Bromomethyl methyl ether Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzyl chloromethyl ether | 35364-99-9 | Benchchem [benchchem.com]
Application Note: A Guide to Large-Scale Synthesis Utilizing Bromo(bromomethoxy)methane for Advanced Pharmaceutical Intermediates
Abstract: This document provides a comprehensive guide for the application of bromo(bromomethoxy)methane in large-scale chemical synthesis, tailored for researchers, chemists, and process development professionals in the pharmaceutical industry. This compound is a highly reactive and versatile reagent, primarily used for the introduction of the bromomethoxymethyl (BOM) protecting group, a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). This note moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety, and optimization strategies essential for successful and safe scale-up. We present a detailed, self-validating protocol for a model reaction, including robust safety procedures, in-process controls, purification techniques, and troubleshooting.
Reagent Profile and Physicochemical Properties
This compound (CAS No: 4497-29-4), is a potent electrophile used in organic synthesis.[1][2] Its utility stems from its bifunctional nature, containing both a leaving group (bromide) and an ether linkage, which makes it an effective reagent for protecting hydroxyl groups. The bromomethoxymethyl (BOM) ether formed is stable to a variety of reaction conditions but can be cleaved selectively, making it a valuable tool in multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4497-29-4 | [1][2] |
| Molecular Formula | C₂H₄Br₂O | [1][2] |
| Molecular Weight | 203.86 g/mol | [1][2] |
| Physical Form | Liquid | [3] |
| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Refrigerator (2-8 °C) | [3] |
Critical Safety Protocols for Large-Scale Handling
This compound and related brominated hydrocarbons are hazardous materials.[4][5] Safe handling, particularly at scale, is non-negotiable and requires a multi-layered approach combining engineering controls, personal protective equipment, and rigorous standard operating procedures. The following protocols are derived from safety data for structurally related and similarly reactive compounds.
2.1. Hazard Identification and Mitigation this compound should be handled as a substance that is toxic if inhaled or swallowed and causes skin and eye irritation.[5][6] Long-term exposure to related compounds has raised concerns, necessitating minimal exposure.
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a closed-system reactor or a walk-in fume hood designed for large-scale chemical synthesis. Use explosion-proof equipment for all electrical, ventilating, or lighting systems to mitigate risks associated with potentially flammable solvents.[4] All equipment, including the reactor, receiving vessels, and transfer lines, must be properly grounded and bonded to prevent static discharge.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is recommended for any situation with potential exposure, especially during reactor charging, sampling, or emergency response.[7][8]
-
Skin Protection: A flame-retardant, chemically resistant suit, along with heavy-duty chemical-resistant gloves (inspect before use) and boots, is required to prevent skin contact.[5][7][8]
-
Eye Protection: Chemical safety goggles and a face shield are essential, even when using a full-face respirator.[4] Eyewash stations and safety showers must be immediately accessible.[4]
-
-
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. Do not breathe vapors.[6] Eliminate all ignition sources.[8] Contain the spill using an inert absorbent material (e.g., Chemizorb®) and transfer it to a sealed, labeled container for hazardous waste disposal.[5]
-
First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[8] In all cases of exposure, seek immediate medical attention.[4][8]
-
Core Synthetic Application: Protection of a Model Alcohol
A primary application of this compound is the protection of alcohols. The resulting BOM ether is orthogonal to many other protecting groups, enhancing its utility. This process involves the SN2 reaction between an alcohol and this compound, typically in the presence of a hindered, non-nucleophilic base to neutralize the HBr byproduct.
3.1. Reaction Mechanism
The reaction proceeds via a classical Williamson ether synthesis pathway. The base deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group to form the BOM-protected ether and the corresponding ammonium salt of the base.
Caption: SN2 Mechanism for BOM Protection.
Detailed Protocol: Large-Scale Synthesis of (Bromomethoxy)methoxy-cyclohexane
This protocol details the synthesis of a model BOM-protected alcohol from cyclohexanol on a 20 L scale.
4.1. Materials and Equipment
-
Chemicals: Cyclohexanol (2.0 kg, 20.0 mol), this compound (4.5 kg, 22.0 mol), Diisopropylethylamine (DIPEA) (3.1 kg, 24.0 mol), Dichloromethane (DCM) (40 L), Deionized Water (60 L), Saturated Sodium Bicarbonate Solution (20 L), Brine (20 L), Anhydrous Magnesium Sulfate (2 kg).
-
Equipment: 50 L glass-lined reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet; 20 L charging vessel; 100 L quench tank; 100 L separatory funnel; rotary evaporator with a 20 L flask; vacuum pump.
4.2. Experimental Workflow
Caption: Large-Scale Synthesis Workflow.
4.3. Step-by-Step Procedure
-
Reactor Setup: Ensure the 50 L reactor is clean, dry, and leak-tested. Inert the atmosphere by purging with dry nitrogen for at least 30 minutes.
-
Charging Reagents: Charge the reactor with Dichloromethane (20 L), Cyclohexanol (2.0 kg), and Diisopropylethylamine (3.1 kg) via the charging port. Begin stirring at 150 RPM and cool the mixture to 0 °C using a chiller.
-
Controlled Addition: Slowly add this compound (4.5 kg) dissolved in Dichloromethane (20 L) from the charging vessel over 2-3 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent temperature spikes that could lead to side product formation. Maintain the internal temperature between 0-5 °C throughout the addition.
-
Reaction and Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress every hour by withdrawing a small aliquot, quenching it with water, and analyzing the organic layer by TLC or GC. The reaction is complete when the starting alcohol is consumed (typically 4-6 hours).
-
Work-up and Quenching: Once complete, slowly transfer the reaction mixture into the quench tank containing cold deionized water (40 L) with vigorous stirring. This step neutralizes any remaining reactive species.
-
Phase Separation and Washes: Transfer the quenched mixture to the separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 L) to remove acidic byproducts, and then with brine (20 L) to reduce the amount of dissolved water.[9][10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (2 kg), stir for 30 minutes, and then filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
Purification and Quality Control
The crude product is purified by vacuum distillation to remove non-volatile impurities and any high-boiling side products.
5.1. Protocol: Large-Scale Vacuum Distillation
-
Transfer the crude oil to a distillation flask appropriately sized for the volume.
-
Assemble a vacuum distillation apparatus with a short-path distillation head.
-
Apply vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
-
Store the purified, colorless liquid product under a nitrogen atmosphere in a refrigerator.[10]
5.2. Quality Control
The final product must be analyzed to confirm its identity and purity before use in subsequent steps.
Table 2: Expected Analytical Data for (Bromomethoxy)methoxy-cyclohexane
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the cyclohexyl and BOM protons with correct integration. |
| ¹³C NMR | Resonances consistent with the product structure. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the product. |
| Purity (GC) | ≥98% |
Troubleshooting and Optimization for Scale-Up
Table 3: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reagent; low reaction temperature; poor mixing. | Add a slight excess (1.1 eq) of this compound. Allow the reaction to warm to room temperature for the final hour. Ensure stirring is efficient. |
| Low Yield | Product loss during aqueous work-up; decomposition during distillation. | Perform back-extraction of aqueous layers. Use vacuum distillation to lower the boiling point and prevent thermal degradation.[9] |
| Formation of Side Products | Reaction temperature too high; moisture in the reaction. | Maintain strict temperature control (0-5 °C). Ensure all solvents and reagents are anhydrous and the reaction is run under a dry nitrogen atmosphere. |
| Emulsion during Work-up | Inefficient phase separation. | Add more brine during the washing step to help break the emulsion.[10] Allow adequate time for layers to separate. |
Conclusion
The large-scale synthesis using this compound is a robust and effective method for the introduction of the BOM protecting group. Success at an industrial scale hinges on a deep understanding of the reaction mechanism, meticulous control over reaction parameters, and an unwavering commitment to safety. By implementing the detailed protocols and troubleshooting guidance provided in this application note, researchers and drug development professionals can confidently and safely scale this important transformation.
References
- 1. This compound | 4497-29-4 | EAA49729 [biosynth.com]
- 2. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4497-29-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bromo(bromomethoxy)methane [Bis(bromomethyl) Ether]
A Guide for Senior Application Scientists
Welcome to the technical support center for bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your synthetic routes.
This compound (BrCH₂OCH₂Br) is a powerful reagent for introducing the methylene acetal (-CH₂-O-CH₂-) linker, a key structural motif in many complex molecules. However, its high reactivity, stemming from two electrophilic bromomethyl groups, makes it prone to several side reactions. This guide addresses the most common issues encountered in the lab.
Part 1: Critical Safety & Handling
Q: What are the primary hazards of this compound and how should it be handled?
A: this compound is a hazardous substance and must be handled with extreme caution. It is classified as a flammable liquid and vapor, is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[1] Furthermore, it is a suspected carcinogen.[1]
Core Handling Protocol:
-
Ventilation: Always handle this reagent in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical safety goggles or a full-face shield.
-
Incompatible Materials: Keep away from acids, strong bases, and oxidizing agents to prevent violent reactions or decomposition.[2]
-
Storage: Store in a tightly sealed container in a refrigerator, away from sources of ignition.
-
Quenching: Any excess reagent should be quenched carefully with a nucleophilic solution like sodium methoxide in methanol in a controlled manner within a fume hood.
Part 2: Troubleshooting Common Experimental Failures
This section addresses the most frequent and urgent problems observed during synthesis.
Q1: My reaction mixture rapidly formed an insoluble white precipitate or a thick, unworkable tar. What happened?
A: This is the most common failure mode and is almost always due to uncontrolled polymerization or oligomerization . This compound is bifunctional, meaning it has two reactive sites. If your nucleophile also has more than one reactive site (e.g., a diol, diamine) or if the initial product is still nucleophilic (e.g., a primary amine reacting to form a secondary amine), the reagent can act as a cross-linker, leading to high molecular weight, insoluble polymers.
Causality:
-
High Concentration: At high concentrations, intermolecular reactions (one molecule reacting with another) are statistically favored over intramolecular reactions (reactions within the same molecule).
-
Incorrect Stoichiometry: Using an incorrect ratio of nucleophile to electrophile can leave unreacted ends that propagate polymerization.
-
Rapid Addition: Adding the reagent too quickly creates localized areas of high concentration, initiating polymerization before the mixture can be homogenized.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: Drastically lower the concentration of your reactants (e.g., to 0.01-0.05 M). This favors the desired intramolecular cyclization or controlled intermolecular reaction over polymerization.
-
Use Slow Addition: Add the this compound solution dropwise over several hours using a syringe pump. This maintains a very low instantaneous concentration of the reactive electrophile.
-
Control Stoichiometry: If you are trying to bridge two nucleophilic sites on the same molecule, use a precise 1:1 stoichiometry. If you are reacting two separate nucleophiles, a more complex stoichiometric consideration is needed, often involving a large excess of one nucleophile to prevent cross-linking.
Q2: My reaction is clean by TLC, but my final yield is extremely low after workup. Where did my product go?
A: This issue often points to two culprits: hydrolysis of the reagent or product, or reaction with a nucleophilic solvent .
Causality:
-
Hydrolysis: this compound is highly susceptible to hydrolysis. Trace amounts of water in your solvent or on your glassware will decompose it into formaldehyde and hydrogen bromide (HBr).[2] The generated HBr can then catalyze further decomposition or unwanted acid-mediated side reactions. Your product, a methylene acetal, may also be acid-labile and could be cleaved back to the starting materials during an acidic workup.[3][4]
-
Solvent Reactivity: Using nucleophilic solvents like methanol or ethanol is risky. The solvent can act as a competing nucleophile, reacting with the this compound to form methoxymethyl bromide or other byproducts.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Choose a Non-Nucleophilic Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally safe choices.
-
Buffer the Reaction: If your nucleophile is a weak base or if HBr generation is a concern, consider adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[6]
-
Perform a Neutral or Basic Workup: Avoid acidic aqueous workups. Use a saturated solution of sodium bicarbonate or a phosphate buffer to quench the reaction.
Part 3: In-Depth FAQs on Side Reaction Mechanisms
Q3: How can I selectively achieve monosubstitution to form a Nu-CH₂OCH₂Br intermediate?
A: Achieving selective monosubstitution on a symmetric difunctional reagent is a classic synthetic challenge governed by statistics and reaction conditions.
Mechanistic Insight: The first substitution reaction is typically fast. Once the first nucleophile has attached, the reactivity of the second bromomethyl group is slightly diminished due to electronic effects, but it remains highly electrophilic.
Validated Strategy: The key is to use a large excess of the nucleophile (typically 5-10 equivalents). By flooding the reaction with the nucleophile, the statistical probability of a molecule of this compound encountering a fresh molecule of the nucleophile is much higher than it encountering a molecule of the already-reacted monosubstituted product. This strategy drives the reaction towards the desired Nu-CH₂OCH₂Br. The main drawback is the need to remove the excess nucleophile during purification.
Q4: I am using a primary amine as a nucleophile and getting a complex mixture of products. How do I control the reaction?
A: Primary amines present a significant challenge due to over-alkylation. The product of the first substitution is a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can then react further.
Competing Reaction Pathways:
-
Desired Reaction: R-NH₂ + BrCH₂OCH₂Br → R-NH-CH₂OCH₂Br
-
Over-alkylation (Intermolecular): The secondary amine product reacts with another molecule of BrCH₂OCH₂Br, leading to oligomers.
-
Over-alkylation (Intramolecular): If the initial product is (R-NH)₂CH₂OCH₂, the two secondary amines can be further alkylated.
-
Quaternization: The secondary or tertiary amine products can react further to form quaternary ammonium salts.[7]
Troubleshooting Workflow for Amine Alkylation
Caption: Troubleshooting workflow for amine alkylation.
Part 4: Validated Methodologies
Protocol 1: Controlled Formation of a Methylene Acetal Bridge in a Diol
This protocol is designed to minimize polymerization by using high-dilution conditions.
Materials:
-
Diol Substrate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an argon atmosphere, set up a three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Base Addition: To a solution of the diol in anhydrous THF (to achieve a final concentration of ~0.01 M), add the NaH portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the dialkoxide.
-
Slow Addition: In a separate flask, prepare a solution of this compound in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the dialkoxide solution over 4-6 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete after the addition is finished or may require gentle heating.
-
Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Rationale Behind Key Steps:
-
High Dilution (0.01 M): This is the most critical parameter. It ensures that the two ends of the dialkoxide are more likely to react with the same molecule of this compound (intramolecular) rather than with different molecules (intermolecular polymerization).
-
Pre-formation of Alkoxide: Using a strong, non-nucleophilic base like NaH ensures the nucleophile is fully deprotonated and ready to react, avoiding side reactions that could occur with weaker bases.[8]
Part 5: Data Summary & Visualization
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Recommendation | Rationale / Side Reaction if Ignored |
| Concentration | < 0.1 M, ideally 0.01 M for bridging reactions. | High concentrations strongly favor intermolecular reactions, leading to polymerization . |
| Solvent | Anhydrous, non-nucleophilic (THF, DCM, MeCN). | Protic/nucleophilic solvents (H₂O, MeOH) will react with the electrophile, causing hydrolysis and low yields . |
| Addition Rate | Slow, dropwise addition via syringe pump. | Rapid addition creates localized high concentrations, risking polymerization and poor heat dissipation. |
| Base | Strong, non-nucleophilic hydride (NaH) or hindered amine (DIPEA). | Weaker bases may not fully deprotonate the nucleophile. Nucleophilic bases can compete in the reaction. |
| Temperature | Typically 0 °C to RT. | While the reaction is often fast, higher temperatures can accelerate side reactions and decomposition. |
| Workup | Neutral or mildly basic aqueous quench. | Acidic workup conditions can cleave the desired methylene acetal product, especially if it is strained.[4] |
Diagram: Competing Reaction Pathways
This diagram illustrates the critical choice point for the intermediate formed after the first substitution.
Caption: Fate of reactants and key intermediate.
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. adichemistry.com [adichemistry.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Two bromoethers are obtained from the reaction of the following a... | Study Prep in Pearson+ [pearson.com]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Bromo(bromomethoxy)methane Reactions
Welcome to the technical support center for bromo(bromomethoxy)methane, a powerful but sensitive reagent. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this compound (BBM), also known as bis(bromomethyl) ether[1], primarily in reactions for protecting hydroxyl groups. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to improve reaction yields, minimize side products, and ensure reproducible results.
Section 1: Frequently Asked Questions - Reagent Integrity and Handling
The success of any reaction begins with the quality of the starting materials. This compound is a highly reactive electrophile, and its stability is paramount.
Q1: My this compound reagent has a yellow or brown tint. Is it still viable for my reaction?
A: Extreme caution is advised. This compound should be a colorless liquid.[2] A yellow or brown discoloration often indicates decomposition, which can liberate acidic species like HBr and potentially formaldehyde-derived oligomers. Using a decomposed reagent is a primary cause of low yields and the formation of intractable side products.[3]
-
Causality: The discoloration stems from the reagent's inherent instability, particularly its sensitivity to moisture and light.[4][5] Hydrolysis can generate HBr, which can then catalyze further decomposition and side reactions.
-
Recommendation: We strongly recommend using only fresh, colorless this compound. If the purity is in doubt, it is often more cost-effective and time-efficient to procure a new batch rather than attempting to salvage a reaction with a compromised reagent. For critical applications, consider purification by distillation, though this should be performed with care due to the reagent's lability.[6]
Q2: What are the optimal storage and handling procedures for this compound?
A: Proper storage is critical to maintaining the reagent's integrity.
-
Temperature: Store this compound in a refrigerator (2-8 °C). This minimizes volatility and slows the rate of potential decomposition pathways.[4]
-
Atmosphere: The reagent is sensitive to moisture.[5] Always store it under an inert atmosphere (e.g., Argon or Nitrogen). After withdrawing the required amount, flush the headspace of the bottle with inert gas before resealing.
-
Light: Protect the reagent from light by storing it in an amber bottle or by wrapping the container in aluminum foil.[4]
-
Handling: Use dry glassware and syringes.[7] Perform all transfers under an inert atmosphere to prevent the introduction of atmospheric moisture. This compound is incompatible with strong acids, bases, and oxidizing agents.[2][5]
Section 2: Troubleshooting Guide - Low Yield in Alcohol Protection Reactions
A common application of this compound is the protection of alcohols as bromomethyl (BOM) ethers. This reaction, while useful, can be prone to issues.
Scenario: You are experiencing low yields in the protection of an alcohol (R-OH) to its corresponding BOM-ether (R-O-CH₂Br).
To diagnose the issue, let's follow a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reactions.
Analysis & Solutions
If your crude reaction mixture primarily contains unreacted starting material , consider the following:
-
Inactive Reagent: As discussed in Section 1, the this compound may have decomposed.
-
Insufficient Reactivity: The reaction may be too slow under the current conditions.
-
Base: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often required to deprotonate the alcohol without competing as a nucleophile. Using a weaker base may not generate enough of the reactive alkoxide.
-
Temperature: While higher temperatures can increase the rate, they can also promote decomposition and side reactions.[8] A modest increase from 0 °C to room temperature may be beneficial, but this must be monitored carefully.
-
If you observe a complex mixture of products , this often points to decomposition:
-
Reagent Instability: The reagent can decompose under the reaction conditions, leading to multiple byproducts.
-
Product Instability: The target bromomethyl ether can be labile, especially if other functional groups in the molecule can react intramolecularly or if the workup conditions are too harsh.[3] Ensure all workup steps are performed quickly and at low temperatures. Avoid strong aqueous acids or bases if the product is sensitive.
If you can identify specific side products , you can tailor your conditions to suppress their formation. The most common side reaction is elimination, especially with secondary alcohols.
Table 1: Optimizing Reaction Conditions for Alcohol Protection
| Parameter | Low Yield Issue | Recommended Action | Rationale |
| Base | Starting material unreacted; formation of quaternary ammonium salts. | Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine). | Prevents the base from competing with the alcohol as a nucleophile and reacting with the this compound. |
| Elimination side product observed. | Use a less hindered, but still non-nucleophilic base at a lower temperature. | A very bulky base might preferentially act as a Brønsted-Lowry base, abstracting a proton to cause elimination.[9] | |
| Solvent | Sluggish reaction. | Use a polar aprotic solvent like DMF or THF. | These solvents can solvate the cation of the intermediate alkoxide salt, increasing the nucleophilicity of the oxygen anion. |
| Side reactions with the solvent. | Switch to a less reactive solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). | Solvents like DMSO can sometimes participate in the reaction under certain conditions.[10][11] | |
| Temperature | Reaction is too slow. | Cautiously increase the temperature (e.g., from 0 °C to 25 °C). | Increases reaction kinetics according to the Arrhenius equation. |
| Product decomposition or side reactions. | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). | Favors the desired kinetic product over undesired thermodynamic byproducts or decomposition pathways.[12] |
Section 3: Advanced FAQs
Q3: I am protecting a secondary alcohol and see a significant amount of alkene byproduct. How can I prevent this?
A: This is a classic E2 elimination competing with the desired SN2 substitution. The base deprotonates a carbon adjacent to the newly formed BOM ether, and the -OCH₂Br group acts as a leaving group.
-
Mechanism: The hydroxide or other basic species acts as a Lowry-Bronsted base instead of a nucleophile.[9]
-
Solution:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at 0 °C or below can significantly favor substitution.
-
Choice of Base: Use a non-nucleophilic base that is not excessively bulky. While DIPEA is standard, if elimination persists, a slightly less hindered base might be tried, but this is a delicate balance.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC), as this can promote the slow formation of byproducts.
-
Q4: My substrate is very sterically hindered, and the reaction is extremely slow. What can I do?
A: For hindered substrates, you need to maximize the nucleophilicity of the alcohol and the reactivity of the system without inducing decomposition.
-
Stronger Base: Consider using sodium hydride (NaH) to pre-form the alkoxide in a solvent like THF before adding the this compound. This generates a more potent nucleophile than in-situ deprotonation with an amine base.
-
Solvent Choice: A solvent like DMF can accelerate SN2 reactions.
-
Caution: This highly reactive system (alkoxide + potent electrophile) may require lower temperatures to control reactivity and prevent side reactions.
Caption: Competing SN2 (desired) and E2 (undesired) pathways.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the primary alcohol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise via syringe.
-
Reagent Addition: Slowly add this compound (1.2 equiv) dropwise over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbocation-forming reactions in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
Technical Support Center: Purification of Bromo(bromomethoxy)methane
Welcome to the technical support guide for bromo(bromomethoxy)methane (CAS No. 4497-29-4). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this highly reactive and hazardous reagent. The guidance herein is synthesized from established chemical principles and best practices for handling analogous α-haloethers, designed to ensure both the integrity of your experiment and the safety of the operator.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions I must take when handling this compound?
A1: this compound is a hazardous material and requires strict safety protocols.[1] Based on available safety data, it is a flammable liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also a suspected carcinogen and causes severe skin and eye irritation.[1]
Core Safety Mandates:
-
Engineered Controls: Always handle this compound within a certified chemical fume hood with high-flow ventilation. Ensure an eyewash station and safety shower are immediately accessible.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), a flame-retardant lab coat, and chemical safety goggles with a face shield.[4]
-
Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[5] Avoid all contact and inhalation. Never work alone.
-
Incompatibilities: The compound is reactive with water, strong acids, strong bases, and oxidizing agents.[2][3]
Q2: My crude this compound has a yellow or brown tint. What causes this, and can I still use it?
A2: A yellow or brown discoloration is a common indicator of decomposition. This is typically caused by:
-
Hydrolysis: Reaction with trace moisture, leading to the formation of HBr.
-
Acid-Catalyzed Degradation: The liberated HBr can catalyze further decomposition and polymerization of the ether.
-
Oxidation/Light Exposure: Exposure to air or light can generate colored impurities.
While its usability depends on the specific tolerance of your subsequent reaction, using a discolored reagent is not recommended. The acidic and other unknown impurities can interfere with or prevent the desired reaction. Purification is strongly advised to ensure reproducibility and high yields.
Q3: How must I store purified this compound to prevent degradation?
A3: Proper storage is critical to maintain the purity of this labile compound. It is sensitive to moisture and potentially heat.[3]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Keep refrigerated (2-8°C).[4]
-
Container: Use a tightly sealed, amber glass vial or bottle with a PTFE-lined cap to protect from light and moisture ingress. For long-term storage, sealing in a glass ampoule is the preferred method.
Q4: What are the most probable impurities in my crude sample?
A4: The impurity profile depends on the synthetic route. However, for syntheses analogous to other α-haloethers (e.g., from paraformaldehyde and HBr), common impurities include:
-
Unreacted starting materials.
-
Polymeric byproducts (polyoxymethylene).
-
Water and hydrobromic acid (HBr).
-
Byproducts from side reactions.
Troubleshooting Guide for Purification
This section addresses common problems encountered during the purification of this compound.
Problem: My compound is decomposing in the distillation pot, turning dark and producing gas.
-
Underlying Cause: this compound is thermally labile. The high temperatures required for atmospheric distillation can readily induce decomposition, which is often autocatalytic if acidic impurities are present. The boiling point of the related, less-substituted bromomethyl methyl ether is 87°C, suggesting the target compound will require even higher temperatures.[3]
-
Authoritative Solution: Vacuum Distillation. The most effective solution is to perform a distillation under reduced pressure. This lowers the boiling point significantly, thereby minimizing thermal stress on the compound.
-
Expert Insight: Before distillation, it is crucial to neutralize any acidic impurities that could catalyze decomposition even at lower temperatures. A pre-distillation aqueous wash is highly recommended.
-
Problem: After distillation, the purified product quickly turns yellow again.
-
Underlying Cause: This indicates rapid post-purification degradation, almost always due to exposure to atmospheric moisture or residual water in the collection apparatus. Hydrolysis liberates HBr, restarting the decomposition cascade.
-
Authoritative Solution: Rigorous Anhydrous and Inert Technique.
-
Drying: Ensure the pre-distilled product is rigorously dried over a neutral, high-capacity drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Inert Atmosphere: The distillation apparatus must be dried in an oven and assembled hot while flushing with a dry, inert gas (Argon or Nitrogen). Distill directly into a receiver flask that is under a positive pressure of inert gas.
-
Storage: Immediately transfer the purified fractions to a pre-dried storage container under an inert atmosphere.
-
Experimental Protocols & Methodologies
Protocol 1: Pre-Distillation Neutralizing Wash
This protocol is designed to remove acidic impurities like HBr prior to distillation, enhancing thermal stability.
-
Preparation: Place the crude this compound in a separatory funnel. Pre-cool the funnel and an equal volume of saturated sodium bicarbonate (NaHCO₃) solution in an ice-water bath.
-
Extraction: Add the cold NaHCO₃ solution to the separatory funnel. Gently swirl or invert the funnel 2-3 times to mix. Caution: Do not shake vigorously, as this can cause emulsions and pressure buildup from any CO₂ evolution. Vent the funnel frequently.
-
Separation: Allow the layers to separate quickly in the ice bath. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with an equal volume of ice-cold deionized water and then an equal volume of ice-cold saturated brine solution to remove residual salts and water.
-
Drying: Immediately drain the organic layer into a flask containing a generous amount of anhydrous magnesium sulfate. Swirl for 5-10 minutes to ensure complete drying.
-
Filtration: Quickly filter the solution through a cotton plug or filter paper into a dry round-bottom flask suitable for distillation.
Diagram: Purification Workflow
Caption: Workflow for the purification of this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This method provides the highest purity by separating the target compound from both lower and higher boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus (a short Vigreux column is often sufficient) for vacuum operation. All glassware must be oven-dried and assembled while hot under a stream of inert gas.
-
Use a magnetic stirrer in the distillation flask for smooth boiling.
-
Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Transfer the dried, filtered crude product from Protocol 1 into the distillation flask.
-
Begin stirring and slowly reduce the pressure to the target level (e.g., 10-20 mmHg).
-
Gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling solvent or impurity that comes over first in a separate receiving flask.
-
Main Fraction: When the distillation head temperature stabilizes, switch to a new, pre-weighed, and dried receiving flask. Collect the fraction boiling at a constant temperature. This is your purified product.
-
End Fraction: Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive residues.
-
-
-
Shutdown and Storage:
-
Remove the heating bath and allow the apparatus to cool completely.
-
Slowly and carefully re-introduce the inert gas to bring the system back to atmospheric pressure. Never admit air into a hot apparatus containing flammable vapors.
-
Quickly transfer the purified product to a suitable storage container under a positive pressure of inert gas and store it in the refrigerator.
-
Troubleshooting Distillation: A Logic Diagram
Caption: Decision-making flowchart for troubleshooting purification issues.
Reference Data Summary
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym | Bis(bromomethyl)ether | [6] |
| CAS Number | 4497-29-4 | [1] |
| Molecular Formula | C₂H₄Br₂O | [1][7] |
| Molecular Weight | 203.86 g/mol | [1][7] |
| Physical Form | Liquid | |
| Boiling Point | 154.5 °C (Atmospheric, Predicted) | [6] |
| Key Hazards | Flammable, Harmful, Skin/Eye Irritant, Suspected Carcinogen | [1] |
| Storage | Refrigerator (2-8°C), under inert gas, away from moisture | [4] |
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. echemi.com [echemi.com]
- 7. This compound | 4497-29-4 | EAA49729 [biosynth.com]
Technical Support Center: BOM Protection of Sterically Hindered Alcohols
Welcome to the technical support center for troubleshooting the protection of sterically hindered alcohols using benzyloxymethyl (BOM) ether. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to overcome common hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my BOM protection of a tertiary alcohol failing or giving low yields?
Steric hindrance around the hydroxyl group is the primary challenge. The bulky nature of both the alcohol and the incoming BOM group slows down the rate of the desired SN2 reaction. Additionally, competing side reactions, such as elimination, can become significant under standard conditions. Success often requires a combination of a more reactive BOM source, stronger reaction conditions, and careful selection of base and solvent.
Q2: What is the difference between using BOM-Cl and BOM-Br? Which is better for hindered alcohols?
The choice between benzyloxymethyl chloride (BOM-Cl) and benzyloxymethyl bromide (BOM-Br) hinges on reactivity. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond, making bromide a better leaving group.[1] Consequently, BOM-Br is more reactive than BOM-Cl and is often the preferred reagent for protecting sterically congested alcohols where the reactivity of BOM-Cl is insufficient to drive the reaction to completion.[1][2]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: The reaction is sluggish or stalls completely.
This is the most common issue when dealing with sterically hindered alcohols. The nucleophilic attack of the alkoxide on the BOM reagent is sterically impeded.
Initial Checks & Solutions:
-
Increase Reaction Temperature: Forcing conditions are often necessary. If you are running the reaction at room temperature, consider gently heating to 40-60 °C.[3] Monitor the reaction by TLC to check for product formation and decomposition of starting materials.
-
Increase Reagent Concentration: A more concentrated reaction mixture (0.5 M to 1.0 M) can increase the frequency of molecular collisions and improve the reaction rate.[3]
-
Switch to a More Reactive BOM Reagent: If BOM-Cl is being used, switching to the more reactive BOM-Br can significantly enhance the reaction rate due to the better leaving group ability of bromide.[1]
Advanced Strategies:
-
Use of Additives: The addition of a catalytic amount of sodium iodide (NaI) can be beneficial when using BOM-Cl. The in-situ formation of the highly reactive BOM-I via the Finkelstein reaction can accelerate the protection.
-
Alternative BOM Reagents: For extremely hindered systems, consider using a pre-activated BOM species, such as BOM-triflate, which is significantly more electrophilic.
Problem 2: I'm observing significant side products, leading to a messy reaction and low yield.
Side reactions are a common consequence of the forcing conditions often required for hindered alcohol protection.
Identifying and Mitigating Side Products:
-
Elimination Products: If your substrate has acidic protons beta to the hydroxyl group, elimination to form an alkene is a possibility, especially with strong, non-hindered bases.
-
Solution: Employ a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to favor deprotonation of the alcohol over elimination.
-
-
Hydrolysis of BOM-Cl/Br: Trace amounts of water in your reaction will hydrolyze the BOM reagent to benzyloxymethanol, which can complicate purification.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents.[3] Solvents should be freshly distilled or obtained from a sure-seal system.
-
The following diagram illustrates the decision-making process for troubleshooting a stalled BOM protection reaction.
References
Technical Support Center: Bromo(bromomethoxy)methane (BOM-Br)
Welcome to the technical support center for bromo(bromomethoxy)methane, a highly reactive reagent for the protection of alcohols and other nucleophilic functional groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, ensuring successful reactions and high-purity outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and safety of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (BOM-Br), is a dihalomethane derivative with the formula BrCH₂OCH₂Br. It is primarily used as a protecting group reagent for hydroxyl groups (-OH) in complex molecule synthesis. The resulting bis(bromomethyl) ether is a key intermediate in various chemical transformations.
Q2: How should I properly handle and store this compound?
A2: this compound is a moisture-sensitive and potentially hazardous compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[1] The container must be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis.[1] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2][3]
Q3: What are the main safety concerns associated with this compound?
A3: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage and skin irritation.[4] It is also a suspected carcinogen.[4] Due to its reactivity, it should be kept away from strong acids, strong bases, and oxidizing agents.[2] There is also concern that related compounds, like bis(bromomethyl)ether (BBME), which could potentially form as a byproduct under certain conditions, are expected to have hazards similar to the known carcinogen bis(chloromethyl)ether (BCME).[5][6]
Q4: My this compound reagent is yellow or brown. Can I still use it?
A4: A yellow or brown discoloration often indicates decomposition, likely due to exposure to moisture or light.[1] Decomposed reagent will contain impurities such as HBr and paraformaldehyde, which can significantly impact your reaction's outcome, leading to low yields and complex side products. It is highly recommended to purify the reagent by distillation under reduced pressure before use or to use a fresh, colorless batch.
Part 2: Troubleshooting Guides for Alcohol Protection
This section provides detailed solutions to common problems encountered during the protection of alcohols using this compound.
Issue 1: Low or No Yield of the Desired BOM-Protected Product
Observed Problem: After performing the reaction and workup, TLC or NMR analysis shows a low yield of the desired product, with a significant amount of unreacted starting material remaining.
Potential Causes & Solutions:
-
Inactive Reagent: As mentioned in the FAQ, the this compound may have decomposed.
-
Validation: Check the purity of the reagent via ¹H NMR. Fresh reagent should show a clean singlet for the methylene protons.
-
Solution: Purify the reagent by vacuum distillation or obtain a new batch.
-
-
Insufficient Base or Inappropriate Base Choice: The base is critical for deprotonating the alcohol, making it nucleophilic enough to react.
-
Explanation: The pKa of the alcohol determines the required base strength. Hindered alcohols or less acidic alcohols require a stronger, non-nucleophilic base.
-
Solution: For simple primary and secondary alcohols, a hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine is often sufficient. For more sterically hindered or less reactive alcohols, a stronger base like sodium hydride (NaH) may be necessary.[7] Ensure you are using at least 1.1-1.5 equivalents of the base.
-
-
Inadequate Reaction Temperature or Time: The reaction may be kinetically slow.
-
Solution: Monitor the reaction progress closely using TLC. If the reaction stalls at room temperature, consider gently heating the reaction to 40-50°C. Extend the reaction time if necessary, but be mindful that prolonged heating can lead to byproduct formation.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Significant Byproducts
Observed Problem: The reaction mixture is complex, showing multiple spots on TLC, and purification is difficult.
Potential Causes & Solutions:
-
Hydrolysis of this compound: This is the most common issue, caused by trace amounts of water in the solvent, reagents, or glassware.
-
Mechanism: Water acts as a nucleophile, reacting with BOM-Br to generate HBr and unstable intermediates that can decompose to formaldehyde. Formaldehyde can then polymerize, leading to a complex mixture.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under a strict inert atmosphere (argon or nitrogen).
-
Byproduct Formation Pathway
Caption: Unwanted side reactions due to moisture contamination.
-
Reaction with the Amine Base: Some amine bases can act as nucleophiles, reacting with this compound.
-
Solution: Use a sterically hindered base like DIPEA. The bulky isopropyl groups prevent the nitrogen from acting as a nucleophile while still allowing it to function as a proton scavenger.
-
Part 3: Optimized Experimental Protocol
This section provides a reliable, step-by-step protocol for the protection of a primary alcohol using this compound.
Objective: To protect 1-octanol as its corresponding BOM ether.
Materials:
-
1-Octanol
-
This compound (freshly distilled or from a new bottle)
-
N,N-Diisopropylethylamine (DIPEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Preparation: Under an argon atmosphere, add 1-octanol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration). Add DIPEA (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction's progress by TLC (e.g., using 10% Ethyl Acetate/Hexanes). The starting material spot should be consumed, and a new, less polar product spot should appear.
-
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure BOM-protected alcohol.
-
Final Validation: Characterize the final product by ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.
-
Recommended Reaction Conditions Summary
| Substrate Type | Recommended Base | Solvent | Temperature (°C) | Key Considerations |
| Primary Alcohol | DIPEA, 2,6-Lutidine | DCM, THF | 0 to RT | Generally fast and high-yielding. |
| Secondary Alcohol | DIPEA, NaH | DCM, THF, DMF | RT to 40°C | Slower reaction; may require heating or a stronger base. |
| Hindered Alcohol | NaH | THF, DMF | RT to 50°C | Steric hindrance requires a strong, non-nucleophilic base. |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | RT to 60°C | More acidic than alcohols; a weaker base is often sufficient. |
References
preventing decomposition of bromo(bromomethoxy)methane during reaction
Technical Support Center: Bromo(bromomethoxy)methane
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the stability of this highly reactive reagent. Our goal is to provide you with the expertise and practical solutions needed to prevent its decomposition during experimental procedures, ensuring reaction integrity and reproducibility.
Troubleshooting Guide: Preventing In-Reaction Decomposition
This section addresses the most common issues encountered when working with this compound. The inherent reactivity that makes this compound a useful synthetic tool also renders it susceptible to degradation if not handled with precision.
Question: My reaction mixture containing this compound is rapidly turning dark brown or black, and I'm observing poor yield of my desired product. What is happening?
Answer: This is a classic sign of decomposition. This compound is highly sensitive to trace amounts of acid and moisture.[1][2] The dark coloration is likely due to the formation of polymeric or oligomeric byproducts resulting from uncontrolled reactions of formaldehyde, which is a primary decomposition product. The reagent breaks down, releasing hydrogen bromide (HBr), which can further catalyze the decomposition of the starting material and affect your target molecule.
Immediate Corrective Actions:
-
Quench Carefully: If the reaction is exothermic and the color change is rapid, cool the reaction vessel in an ice bath immediately to slow the decomposition rate.
-
Analyze the Byproducts: If possible, obtain a sample of the reaction mixture for analysis (e.g., NMR, LC-MS) to identify the decomposition products, which can help confirm the degradation pathway.
-
Review Your Protocol: The root cause is almost always related to reaction setup and reagent purity. See the preventative measures below.
Question: How can I prevent decomposition catalyzed by acidic impurities or byproducts like HBr?
Answer: The key is to control the reaction environment meticulously. Since HBr is a byproduct of many reactions involving this reagent, its removal is critical.
-
Inclusion of a Non-Nucleophilic Base: The most effective strategy is to add a proton scavenger. This base will neutralize any generated HBr without interfering with the primary reaction. Sterically hindered, non-nucleophilic bases are ideal.
-
Experimental Protocol: Reaction with an Acid Scavenger
-
System Preparation: Flame-dry all glassware under a vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Solvent & Reagent Preparation: Use anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for dichloromethane). Ensure all other reagents are anhydrous.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Add the anhydrous solvent and your substrate.
-
Addition of Acid Scavenger: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) or 2,6-di-tert-butylpyridine, to the reaction mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or lower) before adding the this compound.
-
Reagent Addition: Add the this compound dropwise via a syringe to control the reaction rate and any potential exotherm.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The absence of charring and the clean conversion to the product will indicate success.
-
Question: What are the primary environmental factors that cause this compound to decompose?
Answer: The compound's stability is critically affected by its environment. The main culprits are moisture, heat, and light.[1][2][3]
-
Moisture: this compound is highly moisture-sensitive.[1][2] Water will hydrolyze the compound, initiating the decomposition cascade. Always handle it under strictly anhydrous conditions.
-
Heat: The reagent is also heat-sensitive.[2] Elevated temperatures accelerate the rate of decomposition. For storage, refrigeration is recommended.[4] Reactions should be conducted at controlled, often sub-ambient, temperatures.
-
Light: While less documented for this specific compound, similar brominated compounds can be sensitive to light, which can initiate radical decomposition pathways.[3][5] It is good practice to store it in an amber bottle and run reactions in a flask protected from light (e.g., wrapped in aluminum foil).
Data & Workflow Summaries
To aid in experimental design, the following tables and diagrams summarize the key parameters for preventing decomposition.
Table 1: Troubleshooting Decomposition: Causes & Solutions
| Symptom | Probable Cause | Preventative Solution |
| Reaction turns dark/black | Acid-catalyzed decomposition (HBr byproduct) | Add a non-nucleophilic base (e.g., Proton-Sponge®). |
| Inconsistent reaction start | Presence of moisture in reagents/solvent | Use freshly dried, anhydrous solvents and reagents. Handle under inert gas. |
| Runaway reaction / exotherm | Reaction temperature is too high | Maintain low reaction temperatures (start at 0 °C or -78 °C). Add reagent dropwise. |
| Low yield despite full conversion | Gradual decomposition over time | Keep reaction times as short as possible. Use an acid scavenger. |
Table 2: Reagent Compatibility Profile for this compound
| Compatible Reagents / Conditions | Incompatible Reagents / Conditions | Rationale for Incompatibility |
| Anhydrous aprotic solvents (DCM, THF, Dioxane) | Water, Alcohols (Protic Solvents) | Reacts via hydrolysis/solvolysis. |
| Non-nucleophilic bases (Proton-Sponge®, 2,6-Lutidine) | Strong bases (e.g., NaOH, KOH, t-BuOK) | Promotes elimination and other side reactions.[1] |
| Sterically hindered nucleophiles | Strong nucleophiles (e.g., primary amines, thiols) | Can lead to multiple additions or side reactions. |
| Inert atmosphere (Argon, Nitrogen) | Acids (Lewis or Brønsted) | Catalyzes decomposition.[1] |
| Low temperatures ( -78 °C to 25 °C) | Oxidizing agents | Can lead to vigorous, uncontrolled oxidation.[1] |
Visualized Protocols and Mechanisms
Understanding the "why" is as important as the "how." The following diagrams illustrate the decomposition pathway and the recommended workflow.
References
Technical Support Center: Synthesis of Bromo(bromomethoxy)methane
Welcome to the Technical Support Center for the synthesis of bromo(bromomethoxy)methane, also known as bis(bromomethyl) ether (BBME). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis, ensure the purity of your product, and maintain a safe laboratory environment.
Section 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles
This section addresses specific issues you may encounter during your this compound synthesis. Each question is followed by a detailed explanation of potential causes, focusing on impurity identification and mitigation strategies.
Question 1: My final product shows unexpected peaks in the 1H NMR spectrum, particularly a singlet around 5.8 ppm. What is this impurity?
Answer:
An unexpected singlet around 5.8 ppm in your 1H NMR spectrum is likely due to the presence of bromomethanol (BrCH₂OH) . This is a common intermediate in the reaction between paraformaldehyde and hydrogen bromide (HBr) to form this compound.[1]
Causality and Mechanism:
The formation of this compound proceeds through the initial reaction of formaldehyde (from the depolymerization of paraformaldehyde) with HBr to form bromomethanol. This intermediate is then subject to further reaction. If the reaction is incomplete or the stoichiometry is not carefully controlled, residual bromomethanol can remain in your final product.
Troubleshooting and Resolution:
-
Reaction Time and Temperature: Ensure your reaction has proceeded for a sufficient amount of time at the appropriate temperature to allow for the complete conversion of bromomethanol. Monitoring the reaction by taking aliquots for NMR analysis can help determine the optimal reaction time.
-
Stoichiometry: An excess of paraformaldehyde relative to HBr can lead to the accumulation of bromomethanol. Carefully control the molar ratios of your reactants.
-
Purification: Bromomethanol is more polar than the desired this compound. An aqueous workup can help to remove a significant portion of this impurity. If it persists, column chromatography on silica gel may be effective, though care must be taken due to the reactive nature of the product.
Question 2: I've noticed a broad signal or a series of small peaks in my NMR spectrum, and my product seems somewhat viscous. What could be the cause?
Answer:
The presence of broad signals or a series of small, repeating peaks in your NMR spectrum, coupled with increased viscosity, strongly suggests contamination with polyoxymethylenes (POMs) .[2]
Causality and Mechanism:
Paraformaldehyde, a common starting material, is a polymer of formaldehyde.[3] The synthesis of this compound requires the in situ depolymerization of paraformaldehyde to monomeric formaldehyde. If this depolymerization is incomplete, you will have residual, shorter-chain polyoxymethylenes in your reaction mixture. These are oligomers with the general structure HO-(CH₂O)n-H, where 'n' can vary.
Troubleshooting and Resolution:
-
Quality of Paraformaldehyde: Use a high-quality, dry source of paraformaldehyde. Older or improperly stored paraformaldehyde can be less reactive and more difficult to depolymerize.
-
Reaction Conditions: The depolymerization of paraformaldehyde is acid-catalyzed and temperature-dependent. Ensure you are using a sufficient concentration of HBr and an adequate reaction temperature to drive the depolymerization to completion.
-
Filtration: In some cases, insoluble, higher molecular weight polyoxymethylenes may be present. Filtration of the crude reaction mixture before workup can remove these.
-
Purification: Due to their polymeric nature, polyoxymethylenes have very different solubility profiles compared to your target molecule. Purification by distillation under reduced pressure can be effective in separating the volatile this compound from the non-volatile polyoxymethylene impurities.
Question 3: My product has a sharp, acidic odor and appears to be degrading over time, even when stored. What is happening?
Answer:
This is a classic sign of hydrolysis . This compound is highly susceptible to moisture, and upon contact with water, it decomposes to formaldehyde and hydrogen bromide (HBr) .[4][5]
Causality and Mechanism:
The ether linkage in this compound is activated by the two electron-withdrawing bromomethyl groups, making it susceptible to nucleophilic attack by water. This hydrolysis reaction regenerates the starting material precursors, leading to a decrease in product purity and the generation of corrosive HBr.
Troubleshooting and Resolution:
-
Anhydrous Conditions: It is critical to conduct the synthesis under strictly anhydrous conditions. Use dry glassware and anhydrous solvents.
-
Aqueous Workup: While a water wash is necessary to remove water-soluble impurities, it should be performed quickly and with cold water to minimize product hydrolysis. Immediately after the aqueous workup, the organic layer should be dried thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize decomposition.[6]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis and purification of this compound.
What are the most common impurities in this compound synthesis?
The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: Paraformaldehyde and hydrogen bromide.
-
Reaction Intermediates and Byproducts: Bromomethanol and other mixed bromomethyl ethers.[4]
-
Polymeric Impurities: Polyoxymethylenes from incomplete depolymerization of paraformaldehyde.[2]
-
Degradation Products: Formaldehyde and hydrogen bromide from hydrolysis.[7]
How can I detect these impurities?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for identifying and quantifying impurities with distinct chemical shifts. For example, the singlet for the CH₂ groups of this compound appears around 5.7 ppm in CDCl₃, while the intermediate bromomethanol appears at approximately 5.8 ppm.[1] Polyoxymethylenes will show broader signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for separating volatile impurities and providing structural information based on their mass fragmentation patterns. It is particularly useful for detecting a range of bromomethyl ether byproducts.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the ether linkage (C-O-C stretch) in the final product and to check for the absence of hydroxyl (-OH) groups from unreacted bromomethanol or water.
What is a reliable method for purifying crude this compound?
A multi-step purification process is generally required:
-
Aqueous Workup: After the reaction is complete, the crude product should be washed with cold, saturated sodium bicarbonate solution to neutralize any remaining HBr. This is followed by a wash with cold brine to remove the bulk of water-soluble impurities like formaldehyde and salts.
-
Drying: The organic layer must be thoroughly dried with an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Distillation: The final and most effective purification step is typically vacuum distillation. This compound is a liquid with a boiling point of approximately 154-155 °C at atmospheric pressure, but it is prone to decomposition at elevated temperatures.[8] Distillation under reduced pressure allows for purification at a lower temperature, minimizing degradation.
| Impurity | Typical Analytical Signature | Recommended Purification Method |
| Unreacted HBr | Acidic pH of aqueous wash | Aqueous workup with a mild base (e.g., NaHCO₃) |
| Unreacted Paraformaldehyde | Insoluble white solid | Filtration |
| Bromomethanol | ¹H NMR: singlet at ~5.8 ppm | Aqueous workup, Column Chromatography |
| Polyoxymethylenes | ¹H NMR: Broad signals; High viscosity | Vacuum Distillation |
| Formaldehyde | ¹H NMR: Signal around 9.8 ppm (aldehyde proton) | Aqueous workup |
| Water | ¹H NMR: Broad singlet (chemical shift varies) | Drying with anhydrous salts |
Section 3: Experimental Protocols and Visualizations
Detailed Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Paraformaldehyde
-
48% aqueous Hydrogen Bromide (HBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend paraformaldehyde (1.0 eq) in dichloromethane.
-
Addition of HBr: Cool the suspension in an ice bath. Slowly add 48% aqueous HBr (2.2 eq) to the stirred suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously until the paraformaldehyde has completely dissolved (this may take several hours). The reaction progress can be monitored by NMR.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Cold saturated NaHCO₃ solution (2 x volume of organic layer)
-
Cold water (2 x volume of organic layer)
-
Cold brine (1 x volume of organic layer)
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and relationships in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Bromomethyl methyl ether [webbook.nist.gov]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. canada.ca [canada.ca]
- 8. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Bromo(bromomethoxy)methane (BBM)
Welcome to the technical support center for bromo(bromomethoxy)methane (BBM). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet sometimes challenging, reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors, particularly concerning the reactivity of BBM.
Troubleshooting Guide: Overcoming Low Reactivity
Users of this compound may occasionally experience slow or incomplete reactions. This is often attributed to the inherent stability of the acetal-like structure. The following guide provides a structured approach to diagnosing and resolving these issues.
Issue 1: My reaction with BBM is sluggish or has stalled.
Root Cause Analysis: The central carbon of this compound is flanked by an oxygen and a bromine atom, creating a unique electronic environment. While the bromine atom is a good leaving group, the adjacent oxygen can donate lone-pair electron density, which can temper the electrophilicity of the carbon center. For a substitution reaction to proceed efficiently, this stability must be overcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled BBM reactions.
Detailed Protocols & Explanations:
-
Reagent and Solvent Integrity:
-
Purity of BBM: this compound is susceptible to hydrolysis.[1][2] Ensure that the reagent has been stored under anhydrous conditions and away from heat.[3] Consider using a freshly opened bottle or purifying the reagent if its quality is in doubt.
-
Anhydrous Conditions: The presence of water can lead to the decomposition of BBM and can also quench catalysts or reagents. Ensure all glassware is oven-dried and that solvents are of an appropriate anhydrous grade.
-
-
Thermal Activation:
-
Temperature Increase: For many reactions, increasing the temperature can provide the necessary activation energy. Raise the reaction temperature in a controlled manner (e.g., in 10-20 °C increments) and monitor the reaction progress by a suitable technique (TLC, LC-MS, NMR).
-
Caution: Be mindful of the thermal stability of your reactants and products. Excessive heat can lead to undesired side reactions or decomposition.
-
-
Lewis Acid Catalysis:
-
Mechanism of Activation: The low reactivity of BBM can often be overcome by the addition of a Lewis acid. The Lewis acid coordinates to the oxygen atom of the ether linkage, withdrawing electron density and making the adjacent carbon significantly more electrophilic and susceptible to nucleophilic attack.[4][5][6] This facilitates the departure of the bromide leaving group.
Caption: Lewis acid activation of this compound.
-
Recommended Lewis Acids: The choice of Lewis acid can be critical. A milder Lewis acid may be sufficient and can prevent unwanted side reactions.
-
| Lewis Acid | Typical Loading (mol%) | Solvent | Notes |
| Zinc Chloride (ZnCl₂) | 5-20 | Dichloromethane (DCM), Diethyl ether | A good starting point; relatively mild and inexpensive. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 10-50 | DCM, Acetonitrile | A stronger Lewis acid; use with caution if acid-sensitive functional groups are present. |
| Trimethylsilyl Triflate (TMSOTf) | 1-10 | DCM, Toluene | Highly effective, but also very reactive. Can be used in catalytic amounts. |
| Silver Triflate (AgOTf) | 10-100 | DCM, Nitromethane | Useful for promoting reactions where halide abstraction is beneficial. |
-
Solvent Effects:
-
The choice of solvent can influence reaction rates. Non-coordinating, polar aprotic solvents such as dichloromethane, acetonitrile, or nitromethane are often good choices for Lewis acid-catalyzed reactions. Ethereal solvents like THF or dioxane can sometimes compete for coordination to the Lewis acid, potentially inhibiting the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed with this compound?
A1: The primary side reactions include:
-
Hydrolysis: In the presence of water, BBM can hydrolyze to form formaldehyde, methanol, and hydrobromic acid.[1][2]
-
Over-alkylation: If the product of the reaction is still nucleophilic, it may react with another molecule of BBM.
-
Elimination: Under strongly basic conditions, elimination to form a carbene or other reactive intermediate is possible, though less common.
-
Reaction with Solvents: Nucleophilic solvents can compete with the desired nucleophile.
Q2: Is this compound the same as bromomethyl methyl ether (MOM-Br)?
A2: No, they are different compounds. Bromomethyl methyl ether has the structure BrCH₂OCH₃, while this compound is BrCH(OCH₃)Br. BBM is a geminal dihalide ether analogue and is expected to be more reactive at the carbon bearing two bromine atoms, although its overall reactivity profile is influenced by the methoxy group.
Q3: How should I handle and store this compound?
A3: this compound is a moisture- and heat-sensitive liquid.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It is also classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[7] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use this compound as a methoxymethyl (MOM) protecting group source?
A4: While structurally related to MOM-Br, BBM is not a direct equivalent for introducing a MOM group. Its primary utility is as a one-carbon electrophile that retains a methoxy and a bromine group after the initial substitution. The remaining bromine can potentially be displaced in a subsequent step, making it a precursor to a methoxymethylene bridge or related structures.
Q5: What are some alternatives to this compound if I cannot get my reaction to work?
A5: The best alternative depends on the desired transformation.
-
For simple methoxymethylation (MOM protection), methoxymethyl methyl ether (MOM-Cl) or bromomethyl methyl ether (MOM-Br) are the standard reagents.
-
If a one-carbon electrophile is needed, other reagents like paraformaldehyde (with activation), diiodomethane, or dibromomethane could be considered, depending on the specific reaction requirements.
References
- 1. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 2. Explain SN2 Reaction Mechanism for Alkaline Hydrolysis of Bromo Methane.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Bromo(bromomethoxy)methane Reactions
Welcome to the Technical Support Center for bromo(bromomethoxy)methane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup procedures of reactions involving this versatile reagent. As a diether of formaldehyde, this compound is a potent electrophile, most commonly employed for the protection of alcohols as their bromomethoxymethyl (BOM) ethers. While highly effective, its reactivity necessitates careful handling and specific workup protocols to ensure high yields and purity of the desired products.
This guide provides a structured approach to troubleshooting common issues encountered during the workup of these reactions, alongside frequently asked questions and detailed experimental protocols.
Troubleshooting Guide: Navigating Challenges in Your Workup
This section addresses specific problems that may arise during the workup of reactions where this compound has been used, presenting them in a question-and-answer format to directly tackle experimental challenges.
Question 1: After quenching my reaction and performing an aqueous workup, I see a significant amount of my starting alcohol in the crude NMR. What could be the cause?
Answer:
The reappearance of your starting alcohol is a strong indicator of premature deprotection of the newly formed bromomethoxymethyl (BOM) ether. BOM ethers are known to be sensitive to acidic conditions.[1] Several factors during the workup could have led to this issue:
-
Inadequate Quenching of Base: If your reaction was performed using a strong base (e.g., sodium hydride) to deprotonate the alcohol, and this base was not thoroughly quenched, residual basicity can lead to unforeseen side reactions during workup. However, the primary concern with BOM ethers is acidic conditions.
-
Acidic Quenching or Aqueous Layers: The most likely culprit is an acidic environment during the workup. Using an acidic quenching solution (e.g., ammonium chloride) or not neutralizing acidic byproducts (like HBr formed during the reaction) can lead to the hydrolysis of the BOM ether back to the starting alcohol.[1] Even washing with water that is slightly acidic can contribute to this problem.
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause the deprotection of sensitive protecting groups like BOM ethers during column chromatography.
Troubleshooting Steps:
-
Neutral or Basic Quench: Always quench your reaction with a neutral or mildly basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly recommended. This will neutralize any acidic byproducts and ensure the aqueous layer remains non-acidic.
-
pH Monitoring: When performing aqueous washes, it is good practice to check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Neutralized Silica Gel: If you suspect deprotection on the column, you can use neutralized silica gel for purification. This can be prepared by flushing the packed column with a solution of your eluent containing a small amount of a volatile base, such as triethylamine (~1%), prior to loading your sample.
-
Alternative Purification: Consider alternative purification methods that do not involve silica gel, such as distillation or recrystallization, if applicable to your product.
Question 2: My crude product shows multiple new spots on TLC, and the NMR is complex. What are the likely side products?
Answer:
The formation of multiple byproducts is a common issue arising from the high reactivity of this compound. Here are some of the most probable side reactions:
-
Reaction with Solvent: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your substrate and react with the this compound.[2]
-
Over-alkylation: If your product contains other nucleophilic sites, these may react further with excess this compound.
-
Hydrolysis of the Reagent: this compound is sensitive to moisture and can hydrolyze, especially during an aqueous workup, to form formaldehyde and HBr.[3] These can potentially lead to other side reactions.
-
Formation of Bis-ether: If your substrate is a diol, you may get a mixture of mono- and di-protected products.
Troubleshooting Steps:
-
Use of Non-Nucleophilic Solvents: Employ non-nucleophilic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for your reaction.
-
Control Stoichiometry: Carefully control the stoichiometry of this compound to minimize over-alkylation. Adding the reagent slowly to the reaction mixture can also help.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the reagent.
-
Chromatographic Separation: These byproducts can often be separated from your desired product by flash column chromatography. A careful selection of the eluent system is crucial.[4]
Question 3: During the aqueous workup, I am observing the formation of an emulsion that is difficult to separate.
Answer:
Emulsion formation is a frequent challenge in organic synthesis workups, often caused by the presence of both polar and non-polar components, as well as fine particulate matter.
Troubleshooting Steps:
-
Brine Wash: After your initial aqueous washes, perform a final wash with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up emulsions by reducing the solubility of organic components in the aqueous phase.
-
Addition of More Solvent: Adding more of the organic extraction solvent can sometimes help to break an emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of layers.
-
Centrifugation: If the emulsion is persistent and the scale of the reaction allows, centrifugation can be a very effective method for separating the layers.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The recommended quenching agent is a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic byproducts (HBr) and quench any unreacted this compound by hydrolysis.[5] It is crucial to add the quenching solution slowly and with good stirring, as the neutralization of acid can be exothermic.
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted this compound is typically removed during the aqueous workup, where it undergoes hydrolysis. Any remaining traces are usually volatile enough to be removed under high vacuum. If it persists, it can be separated from the desired product by flash column chromatography, as it is generally less polar than the protected alcohol.[6]
Q3: Is the BOM protecting group stable to basic conditions?
A3: Yes, BOM ethers are generally stable to basic conditions, which is one of their advantages as a protecting group. They are, however, sensitive to acidic conditions.[1]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[7] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Here are detailed, step-by-step protocols for the workup of a typical reaction involving the protection of an alcohol with this compound.
Protocol 1: Standard Aqueous Workup for BOM Protection
This protocol is suitable for most reactions where an alcohol has been protected as a BOM ether.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Water
-
Saturated aqueous sodium chloride (brine)
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
-
Data Summary Table
| Parameter | Value/Range | Notes |
| Reaction Scale | 1-10 mmol | Protocol can be scaled, but caution is advised. |
| Quenching Agent Volume | 1-2 volumes relative to reaction solvent | Ensure complete neutralization. |
| Extraction Solvent Volume | 3 x 1 volume relative to aqueous layer | Ensures complete extraction of the product. |
| Drying Agent Amount | Add until it no longer clumps | Indicates sufficient drying. |
Visualizing the Workup Workflow
The following diagram illustrates the logical flow of the standard workup procedure for a BOM protection reaction.
Caption: Standard workup workflow for BOM protection reactions.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common workup issues.
Caption: Troubleshooting decision tree for BOM protection workups.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google Patents [patents.google.com]
- 6. t.soka.ac.jp [t.soka.ac.jp]
- 7. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Strategic Guide to Alcohol Protection: Comparing the BOM Group with Acetal and Silyl Alternatives
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. For the hydroxyl group, a ubiquitous and highly reactive functionality, a diverse arsenal of protective masks has been developed. Among these, the benzyloxymethyl (BOM) ether stands out as a versatile option, offering a unique combination of stability and selective deprotection pathways. This guide provides a comparative analysis of the BOM group against other commonly employed alcohol protecting groups, namely the methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers, as well as the sterically demanding silyl ethers, tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS). Through an examination of their properties, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed strategic decisions in their synthetic endeavors.
The Benzyloxymethyl (BOM) Group: An Overview
The BOM group, introduced by protecting an alcohol as a benzyloxymethyl ether, offers a robust shield under a variety of reaction conditions.[1][2] Its installation is typically achieved by reacting the alcohol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.[1]
Key Attributes of the BOM Group:
-
Stability: BOM ethers are stable to a wide range of reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[3]
-
Deprotection Versatility: The BOM group can be cleaved under acidic conditions or, more notably, through hydrogenolysis, offering an orthogonal deprotection strategy in the presence of acid-labile or base-labile protecting groups.[4][5]
-
Chelating Ability: The etheric oxygen of the BOM group can participate in chelation with Lewis acids, influencing the stereochemical outcome of reactions at adjacent centers. This property can be a powerful tool for diastereoselective synthesis.[6]
Comparative Analysis with Other Protecting Groups
The true value of a protecting group is revealed in its comparison with other available options. The following sections provide a detailed analysis of the BOM group in relation to other popular choices for alcohol protection.
Acetal-Type Protecting Groups: BOM vs. MOM and SEM
Methoxymethyl (MOM) and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers are close relatives of the BOM group, all falling under the category of acetal-type protecting groups.[7] Their stability and deprotection profiles, however, exhibit crucial differences.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| BOM | R-O-CH₂-O-Bn | BOM-Cl, DIPEA, CH₂Cl₂ | H₂, Pd/C; or strong acid (e.g., TFA) | Stable to a wide range of conditions; removable by hydrogenolysis; chelating ability.[1][4][6] |
| MOM | R-O-CH₂-O-Me | MOM-Cl, DIPEA, CH₂Cl₂ | Strong acid (e.g., HCl, TFA) | Generally stable, but can be cleaved under strongly acidic conditions.[8][9] |
| SEM | R-O-CH₂-O-CH₂CH₂-TMS | SEM-Cl, DIPEA, CH₂Cl₂ | Fluoride source (e.g., TBAF) or strong acid | Removable with fluoride, offering orthogonality to acid- and base-labile groups.[10][11] |
Discussion of Acetal Protecting Groups:
The primary advantage of the BOM group over the MOM group lies in its additional mode of deprotection via hydrogenolysis.[4][5] This allows for the selective removal of the BOM group in the presence of other acid-sensitive functionalities, a critical consideration in the synthesis of complex molecules. While both BOM and MOM ethers are cleaved by strong acids, the conditions required for MOM ether cleavage are generally harsh.[8]
The SEM group, with its fluoride-labile nature, provides a valuable orthogonal deprotection strategy.[10] However, the stability of the SEM group under acidic conditions can be variable, with some sources describing it as more labile than MOM and others as quite robust.[10][11] In contrast, the BOM group's stability to a broader range of non-acidic and non-reductive conditions is more predictable.
A significant, and often overlooked, advantage of the BOM group is its ability to act as a chelating auxiliary.[6] In reactions involving Lewis acidic reagents, the etheric oxygen of the BOM group can coordinate with the metal center, directing the approach of a nucleophile and thereby controlling the stereochemistry of the newly formed stereocenter. This level of stereocontrol is not typically observed with MOM or SEM ethers.
Silyl Ethers: BOM vs. TBS and TBDPS
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) chlorides, are another cornerstone of alcohol protection strategies.[1] They are prized for their ease of introduction and their tunable stability based on the steric bulk of the silicon substituents.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| BOM | R-O-CH₂-O-Bn | BOM-Cl, DIPEA, CH₂Cl₂ | H₂, Pd/C; or strong acid (e.g., TFA) | Stable to fluoride; removable by hydrogenolysis; chelating.[1][4][6] |
| TBS | R-O-Si(Me)₂tBu | TBS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF); or acid | Good general-purpose silyl ether; moderately acid-labile.[10][12] |
| TBDPS | R-O-Si(Ph)₂tBu | TBDPS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF); or stronger acid | More sterically hindered and acid-stable than TBS.[1][13] |
Discussion of Silyl Ethers:
The most significant difference between BOM and silyl ethers lies in their deprotection methods. Silyl ethers are readily cleaved by fluoride ions, a condition under which BOM ethers are completely stable.[13] Conversely, the BOM group can be removed by hydrogenolysis, a method that does not affect silyl ethers.[4] This inherent orthogonality is a powerful tool in synthetic planning.
While both BOM and silyl ethers can be cleaved by acid, the stability of silyl ethers to acidic conditions is highly dependent on their steric bulk, with the general trend being TBDPS > TBS.[1] The BOM group's acid lability is generally comparable to or greater than that of the more robust silyl ethers.
A critical distinction in their chemical behavior is the lack of chelating ability of silyl ethers.[6] The sterically hindered and electronically different silicon atom does not effectively participate in chelation with Lewis acids. This leads to opposite stereochemical outcomes in certain reactions when comparing a BOM-protected alcohol to a silyl-protected one, as demonstrated in chelation-controlled additions to α-alkoxy ketones.[6]
Experimental Protocols
To provide a practical context for this comparison, the following are detailed, step-by-step methodologies for the protection and deprotection of alcohols using the BOM group and its common alternatives.
BOM Protection and Deprotection
Protection of a Primary Alcohol with BOM-Cl:
-
To a stirred solution of the primary alcohol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add benzyloxymethyl chloride (BOM-Cl) (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a BOM Ether by Hydrogenolysis:
-
Dissolve the BOM-protected alcohol (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 10 mol % by weight).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
MOM Protection and Deprotection
Protection of a Primary Alcohol with MOM-Cl: [8]
-
To a stirred solution of the primary alcohol (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add chloromethyl methyl ether (MOM-Cl) (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and purify as described for BOM protection.
Deprotection of a MOM Ether with Acid: [8]
-
Dissolve the MOM-protected alcohol (1.0 equiv) in a mixture of dichloromethane and trifluoroacetic acid (TFA) (e.g., 10:1 v/v).
-
Stir the solution at room temperature, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Work-up and purify as described for BOM protection.
SEM Protection and Deprotection
Protection of a Primary Alcohol with SEM-Cl: [10]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Deprotection of a SEM Ether with Fluoride: [10]
-
Dissolve the SEM-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
TBS Protection and Deprotection
Protection of a Primary Alcohol with TBS-Cl: [10]
-
To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) at room temperature, add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv).
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Deprotection of a TBS Ether with Fluoride: [10]
-
Follow the procedure for the deprotection of a SEM ether using TBAF in THF.
Visualization of Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Structures of Common Alcohol Protecting Groups
Caption: Major classes of alcohol protecting groups discussed in this guide.
Orthogonal Deprotection Strategies
Caption: Orthogonal deprotection of BOM and TBS ethers.
Conclusion
The selection of an alcohol protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. The benzyloxymethyl (BOM) group, with its robust nature, versatile deprotection options including the orthogonal hydrogenolysis pathway, and its unique ability to influence stereochemistry through chelation, presents a powerful tool for the synthetic chemist. While acetal-type protecting groups like MOM and SEM, and silyl ethers such as TBS and TBDPS, each offer their own distinct advantages, the BOM group's unique combination of features makes it a particularly valuable asset in the design and execution of complex molecule synthesis. A thorough understanding of the comparative strengths and weaknesses of these protecting groups, as outlined in this guide, will enable researchers to navigate the challenges of modern organic synthesis with greater confidence and precision.
References
- 1. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of scanning electron microscope technique for amniotic membrane investigation: A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dokumen.pub [dokumen.pub]
- 9. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jocpr.com [jocpr.com]
- 13. nbinno.com [nbinno.com]
analytical methods for confirming bromo(bromomethoxy)methane structure
An In-Depth Guide to the Analytical Confirmation of Bromo(bromomethoxy)methane
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity. Every subsequent experiment, from reactivity studies to biological assays, relies on the certainty that the compound in the vial is precisely what it is believed to be. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (C₂H₄Br₂O), a halogenated ether.
We will move beyond simple data reporting, focusing instead on the causal logic behind the selection of analytical methods and the interpretation of their outputs. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a self-validating analytical workflow that leaves no doubt as to the molecule's identity and structure.
The Analytical Challenge: this compound
This compound, with the structure Br-CH₂-O-CH₂-Br, presents a unique analytical puzzle. Its symmetry and the presence of heavy halogen atoms produce distinct spectroscopic signatures. Our task is to leverage these signatures across multiple platforms to create a cohesive and definitive structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential.
The 'Why': Causality in NMR Experimental Design
We employ both proton and carbon NMR because they offer complementary information. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon backbone. Given the molecule's symmetry, we predict a simple spectrum, making any deviation a significant indicator of impurities or structural misassignment. The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical to avoid overwhelming the signal of the analyte with solvent protons.[1]
Predicted ¹H NMR Spectrum
Due to the plane of symmetry bisecting the oxygen atom, the two methylene (CH₂) groups are chemically and magnetically equivalent. Consequently, all four protons are also equivalent.
-
Chemical Shift (δ): A single resonance is expected. The protons are attached to a carbon that is bonded to both an oxygen and a bromine atom. Both are electronegative groups that deshield the protons, pulling the signal significantly downfield. For comparison, the protons in bromomethane (CH₃Br) appear around δ 2.69 ppm[1], while those in dibromomethane (CH₂Br₂) are at δ 4.94 ppm.[2] The additional influence of the ether oxygen will shift this further. We predict a sharp singlet in the δ 5.0 - 5.5 ppm range.
-
Multiplicity: Since all protons are equivalent, there is no proton-proton coupling. The signal will be a singlet .
-
Integration: The relative area under this peak will correspond to all four protons of the molecule.
Predicted ¹³C NMR Spectrum
Similarly, the molecule's symmetry renders the two carbon atoms chemically equivalent.
-
Chemical Shift (δ): A single peak is expected in the proton-decoupled spectrum. The carbon atom is attached to an electronegative oxygen and a highly electronegative bromine. This environment causes a significant downfield shift. For reference, the carbon in bromomethane is at δ 9.5 ppm[3], while the carbon in dibromomethane is at δ 21.6 ppm. The additional C-O bond will push this value further downfield. We predict a signal in the δ 80 - 95 ppm range.
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 5.0 - 5.5 | Singlet | 4H | Br-CH₂ -O-CH₂ -Br |
| ¹³C | 80 - 95 | Singlet | - | Br-C H₂-O-C H₂-Br |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[4] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the magnetic field for the ¹H and ¹³C nuclei to ensure homogeneity and optimal resolution.[5]
-
Data Acquisition:
-
For ¹H NMR, acquire data using a standard pulse sequence over a spectral width of 0-12 ppm.
-
For ¹³C NMR, acquire data using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm. Co-add a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm.
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry is a destructive technique that provides two critical pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its substructures. For a molecule containing two bromine atoms, MS is exceptionally powerful.
The 'Why': The Power of Isotopic Patterns
Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which have a mass difference of two units and a near 1:1 ratio.[6] A molecule containing two bromine atoms will therefore exhibit a highly characteristic isotopic cluster for its molecular ion peak (M⁺). This cluster will show three distinct peaks:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks will be approximately 1:2:1 , a definitive signature for a dibrominated compound. This isotopic pattern is a self-validating feature; its presence provides undeniable evidence of two bromine atoms in the molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The monoisotopic mass of C₂H₄⁷⁹Br₂O is 201.86 Da.[7][8] The mass spectrum will show a cluster of peaks at m/z 202, 204, and 206 (rounding to the nearest whole number for clarity) with the expected 1:2:1 intensity ratio.
-
Key Fragments: Electron Ionization (EI) is a high-energy technique that will cause the molecule to fragment.[5] The weakest bond is the C-O ether linkage.
-
Loss of a bromomethyl radical (•CH₂Br): This would lead to a fragment ion [BrCH₂O]⁺ at m/z 123/125 (1:1 ratio for one Br atom).
-
Alpha-cleavage: Cleavage of the C-Br bond would result in a fragment [CH₂OCH₂Br]⁺ at m/z 123/125.
-
Loss of a bromine radical (•Br): This would produce a fragment [C₂H₄BrO]⁺ at m/z 123/125.
-
Table 2: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z (Isotope Cluster) | Relative Intensity Ratio | Predicted Identity |
| 202, 204, 206 | 1:2:1 | [C₂H₄Br₂O]⁺ (Molecular Ion) |
| 123, 125 | 1:1 | [CH₂OBr]⁺ or [C₂H₄BrO]⁺ |
| 93, 95 | 1:1 | [CH₂Br]⁺ |
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Setup: Inject a small volume (e.g., 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5). Use a temperature program to ensure the compound elutes as a sharp peak.
-
MS Setup: The mass spectrometer should be set to Electron Ionization (EI) mode at 70 eV.[5] Scan a mass range of m/z 40-300.
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Examine the molecular ion region for the characteristic 1:2:1 isotopic cluster and identify the major fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of molecules. While the "fingerprint region" (<1500 cm⁻¹) is complex, specific functional groups have characteristic absorption bands that are easily identifiable.
The 'Why': Functional Group Corroboration
IR provides direct, confirmatory evidence for the functional groups proposed by the structure. For this compound, we are looking for definitive proof of the C-O-C ether linkage and the C-Br bonds, and equally important, the absence of other functional groups (like hydroxyl or carbonyl) that would indicate an incorrect structure or impurity.
Predicted IR Spectrum
-
C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.
-
C-O-C Stretch: The most intense and diagnostic peak will be the asymmetric C-O-C stretching of the ether group. This typically appears as a strong band between 1150-1060 cm⁻¹ .[9]
-
C-Br Stretch: The carbon-bromine bond stretch is found in the low-frequency region, typically between 600-500 cm⁻¹ .[5]
-
Absence of Other Bands: Critically, the spectrum should show no broad absorption around 3300 cm⁻¹ (no O-H group) and no sharp, strong absorption around 1700 cm⁻¹ (no C=O group).
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960-2850 | Medium | C-H Stretch (aliphatic) |
| 1470-1450 | Medium | CH₂ Bend (Scissoring) |
| 1150-1060 | Strong | C-O-C Stretch (Ether) |
| 600-500 | Medium-Strong | C-Br Stretch |
Experimental Protocol: Liquid Film IR
-
Sample Preparation: As the compound is a liquid[10], the simplest method is to prepare a thin film. Place one drop of the neat liquid onto a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Place a second salt plate on top to create a thin capillary film. Perform a background scan with the empty salt plates.
-
Data Acquisition: Place the sample assembly in the spectrometer's sample holder and acquire the spectrum. Set the spectral range to 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to the expected frequencies for the C-H, C-O, and C-Br bonds.
Conclusion: A Triad of Corroborating Evidence
No single analytical technique can provide absolute structural proof. However, by integrating the data from NMR, MS, and IR, we create a self-validating system that confirms the structure of this compound with a high degree of certainty.
-
NMR establishes the symmetric C-H framework with two equivalent CH₂ groups.
-
MS confirms the correct molecular weight and, via the unique 1:2:1 isotopic cluster, proves the presence of two bromine atoms.
-
IR identifies the essential C-O-C ether and C-Br functional groups while confirming the absence of others.
This rigorous, multi-faceted approach ensures that the foundation of your research is sound, providing the confidence needed for subsequent studies in drug discovery and chemical development.
References
- 1. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Dibromomethane(74-95-3) 13C NMR spectrum [chemicalbook.com]
- 3. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C2H4Br2O) [pubchemlite.lcsb.uni.lu]
- 9. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. This compound | 4497-29-4 [sigmaaldrich.com]
A Researcher's Guide to Safer and More Efficient Alcohol Protection: Evaluating Alternatives to Bromo(bromomethoxy)methane
Introduction: The Need for Robust and Safe Alcohol Protection
In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a foundational strategy. For hydroxyl groups, one of the most ubiquitous functionalities, this protection is paramount to prevent undesired side reactions and enable chemoselective transformations. The benzyloxymethyl (BOM) group has been a tool in the synthetic chemist's arsenal, often introduced using reagents like bromo(bromomethoxy)methane (BOM-Br) or the analogous BOM-Cl. However, the utility of these reagents is overshadowed by significant safety concerns. This compound is classified as a flammable, highly toxic compound that is harmful if swallowed, inhaled, or in contact with skin, causes severe eye and skin irritation, and is a suspected carcinogen[1][2]. These hazards necessitate the adoption of safer, more reliable alternatives that do not compromise synthetic efficiency.
This guide provides a comprehensive comparison of modern alternatives to BOM-Br for alcohol protection, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, stability profiles, and field-proven protocols for several key protecting groups, offering the data and rationale required to make informed decisions in your synthetic planning.
The Problem with this compound
The primary function of the BOM group is to form a BOM ether, which is stable under a variety of conditions but can be selectively removed. The deprotection is typically achieved under neutral conditions via catalytic hydrogenolysis[3][4]. While effective, the extreme toxicity and handling risks associated with the halogenated ether reagents used for its installation are unacceptable in modern, safety-conscious laboratory environments. This has driven the widespread adoption of alternative protecting groups that offer comparable or superior performance with significantly improved safety profiles.
Comparative Analysis of Key Alternatives
We will now explore the most effective and widely adopted alternatives, focusing on their mechanisms, stability, and practical application.
Methoxymethyl (MOM) Ether
The MOM group is an acetal-based protecting group that serves as a direct, and far safer, replacement for many applications where a simple, acid-labile group is needed.[5][6]
Mechanism of Protection and Deprotection: MOM ethers are typically formed by the reaction of an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[7] The reaction proceeds through a straightforward SN2 displacement. Critically, due to the carcinogenicity of MOM-Cl itself, safer in-situ generation methods or alternative reagents like dimethoxymethane with an acid catalyst are highly recommended.[6][7][8][9] Deprotection is readily achieved via acid-catalyzed hydrolysis, which cleaves the acetal linkage.[5][6]
Caption: General workflow for MOM protection and deprotection.
Experimental Protocol: MOM Protection of a Primary Alcohol
-
Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) and cool the solution to 0 °C.
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
2-Methoxyethoxymethyl (MEM) Ether
The MEM group is structurally similar to the MOM group but contains an additional ether linkage. This seemingly small change introduces a powerful new deprotection pathway via chelation, allowing for cleavage under specific Lewis acidic conditions.[10][11]
Mechanism of Protection and Deprotection: Protection is analogous to MOM ether formation, using 2-methoxyethoxymethyl chloride (MEM-Cl) and a base.[10][12] While MEM ethers can be cleaved by Brønsted acids (often requiring harsher conditions than MOM ethers), their key advantage is the selective removal with Lewis acids like zinc bromide (ZnBr₂) or cerium(III) chloride (CeCl₃).[10][11][13] The internal ether oxygen chelates the Lewis acid, facilitating targeted cleavage of the acetal.
Caption: Lewis acid-mediated deprotection of a MEM ether.
Experimental Protocol: Lewis Acid-Mediated MEM Deprotection [11]
-
Dissolve the MEM-protected alcohol (1.0 eq.) in an appropriate solvent like acetonitrile or DCM.
-
Add the Lewis acid (e.g., cerium(III) chloride heptahydrate, CeCl₃·7H₂O, 1.5 eq.).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous NaSO₄, filter, and concentrate.
-
Purify via flash column chromatography to yield the deprotected alcohol.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether
The SEM group provides a distinct, orthogonal deprotection strategy. Its cleavage relies on the high affinity of fluorine for silicon, making it stable to many acidic and basic conditions that would remove other protecting groups.[14][15]
Mechanism of Protection and Deprotection: SEM protection is achieved using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and a base.[15] The deprotection is most commonly performed under mild, aprotic conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[16][17] The fluoride ion attacks the silicon atom, initiating an elimination cascade that liberates the free alcohol, formaldehyde, and ethene. This unique mechanism makes it an excellent choice for complex molecules with acid- or base-sensitive functionalities.
Experimental Protocol: Fluoride-Mediated SEM Deprotection
-
Dissolve the SEM-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq.).
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Dilute the reaction with diethyl ether and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to obtain the desired alcohol.
Benzyl (Bn) and p-Methoxybenzyl (PMB) Ethers
Benzyl ethers are among the most robust and versatile protecting groups, offering stability to a wide range of acidic, basic, and redox conditions.[18][19] The p-methoxybenzyl (PMB) variant retains this stability but offers an additional, milder deprotection pathway.
Mechanism of Protection and Deprotection: Both Bn and PMB ethers are typically installed via a Williamson ether synthesis, using the corresponding benzyl or PMB halide with a base like sodium hydride (NaH).[18][20] The primary method for deprotecting a standard benzyl ether is catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral process that cleaves the C-O bond.[18][21] PMB ethers can also be cleaved by hydrogenolysis but have the distinct advantage of being removable under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[18][22] The electron-donating methoxy group stabilizes the benzylic cation intermediate formed during oxidative cleavage, allowing for high selectivity.
Performance and Stability Comparison
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps.
Table 1: Performance Comparison of Alcohol Protecting Groups
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages | Key Disadvantages |
| BOM | BOM-Br, Base | H₂, Pd/C[3] | Stable to many reagents; neutral deprotection. | Reagent is highly toxic and carcinogenic[1]. |
| MOM | MOM-Cl, Base; or CH₂(OMe)₂, H⁺[6][7] | Mild Acid (e.g., aq. HCl)[5] | Easy to introduce; readily cleaved by acid. | MOM-Cl is a carcinogen[8]; sensitive to acid. |
| MEM | MEM-Cl, Base[10] | Lewis Acids (ZnBr₂, CeCl₃); Protic Acids[10][11] | Orthogonal deprotection with Lewis acids. | More stable to acid than MOM, may require harsher conditions. |
| SEM | SEM-Cl, Base[15] | Fluoride ion (TBAF); strong Lewis acids[16][17] | Orthogonal deprotection; stable to most acids/bases. | Silicon-containing; may interfere with some reactions. |
| Bn | BnBr, Base (e.g., NaH)[18] | H₂, Pd/C[18] | Very robust; stable to strong acids/bases. | Incompatible with other reducible groups (alkenes, alkynes). |
| PMB | PMB-Cl, Base | DDQ, CAN (oxidative); H₂, Pd/C; strong acid[18][22] | Multiple orthogonal deprotection options. | More acid-labile than Bn. |
Table 2: Stability Profile of Protecting Groups
| Reagent Type | MOM | MEM | SEM | Bn / PMB |
| Strong Acid (e.g., TFA) | Labile | Labile | Labile[15] | Labile/Stable (PMB/Bn)[22] |
| Mild Acid (e.g., AcOH) | Labile[5] | Stable/Slow | Stable[15] | Stable |
| Strong Base (e.g., NaH, n-BuLi) | Stable[5] | Stable[11] | Stable[14] | Stable[18] |
| Fluoride Source (e.g., TBAF) | Stable | Stable | Labile [16] | Stable |
| Oxidants (e.g., PCC, Swern) | Stable[5] | Stable[10] | Stable | Stable (Bn); Labile (PMB) |
| Reductants (e.g., LiAlH₄, NaBH₄) | Stable[5] | Stable[10] | Stable | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable[19] | Stable | Stable | Labile [18] |
Decision Workflow for Selecting a Protecting Group
Choosing the optimal protecting group requires careful consideration of the entire synthetic route. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting an alcohol protecting group.
Conclusion
The inherent hazards of this compound make it an obsolete choice in the modern synthesis laboratory. A wealth of safer and more versatile alternatives are available, each with a unique profile of stability and reactivity. Acetal-based groups like MOM and MEM offer reliable, acid-sensitive protection, with MEM providing the added advantage of selective Lewis acid cleavage. The SEM group stands out for its unique fluoride-mediated deprotection, providing a truly orthogonal option for complex syntheses. For maximum stability, Bn and PMB ethers remain the gold standard, with PMB offering the additional flexibility of oxidative removal. By understanding the mechanistic nuances and stability profiles presented in this guide, researchers can design more efficient, robust, and, most importantly, safer synthetic routes.
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C2H4Br2O) [pubchemlite.lcsb.uni.lu]
- 3. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. grokipedia.com [grokipedia.com]
- 6. adichemistry.com [adichemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]
- 15. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]
- 16. Page loading... [guidechem.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. benchchem.com [benchchem.com]
- 21. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 22. chem.ucla.edu [chem.ucla.edu]
The Mechanistic Dichotomy: Electrophiles vs. Radicals
An In-Depth Guide to the Comparative Yield and Application of Modern Brominating Agents
For researchers, medicinal chemists, and professionals in drug development, the introduction of a bromine atom into a molecule is a foundational step in organic synthesis. It provides a versatile functional handle for subsequent transformations, such as cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The choice of brominating agent is paramount, directly influencing reaction yield, selectivity, safety, and scalability. This guide offers a comprehensive comparison of the performance of key brominating agents, grounded in experimental data and mechanistic insights to inform your selection process.
The reactivity and, consequently, the yield of a bromination reaction are dictated by the underlying mechanism. Brominating agents generally operate via one of two pathways: Electrophilic Aromatic Substitution (EAS) or Free-Radical Substitution. Understanding which pathway an agent favors is critical for predicting its suitability for a given substrate.
-
Electrophilic Aromatic Substitution (EAS): This pathway is characteristic of aromatic compounds. The brominating agent acts as a source of an electrophilic bromine species (formally "Br+"), which attacks the electron-rich π-system of the aromatic ring. This process typically requires a Lewis acid catalyst, like FeBr₃, when using molecular bromine (Br₂) to increase its electrophilicity.[1][2] The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4] The final step is the deprotonation of this intermediate to restore aromaticity.[4][5]
-
Free-Radical Substitution: This mechanism is employed for the bromination of alkanes and, more importantly, for the selective bromination of allylic (adjacent to a C=C double bond) and benzylic (adjacent to an aromatic ring) positions.[6][7] The reaction is initiated by the homolytic cleavage of the bromine source, often using UV light or a radical initiator like azobisisobutyronitrile (AIBN), to generate a bromine radical (Br•).[7] This radical then abstracts a hydrogen atom from the substrate to form a more stable allylic or benzylic radical, which subsequently reacts with a bromine source to yield the product and propagate the radical chain.[8][9]
Caption: Core mechanistic pathways for bromination reactions.
Comparative Analysis of Key Brominating Agents
The ideal brominating agent offers high yield and selectivity, operational safety, and mild reaction conditions. Here, we compare the most widely used reagents.
Molecular Bromine (Br₂)
As the elemental source, Br₂ is a powerful and readily available brominating agent.[10] However, its utility is hampered by significant safety concerns. It is a highly corrosive, toxic, and volatile fuming liquid, making it difficult to handle, especially on a large scale.[10][11]
-
Application & Yield: Primarily used for electrophilic addition to alkenes and alkynes and for the bromination of activated aromatic rings.[10] For less reactive aromatics, a Lewis acid catalyst (e.g., FeBr₃) is required.[2] Yields can be high, but over-bromination is a common side reaction, particularly with highly activated substrates like phenols, which can lead to tribromination.[12]
-
Causality: The high reactivity of Br₂ can lead to a lack of selectivity. In the absence of a radical initiator, it tends to react with alkenes via electrophilic addition rather than allylic substitution, which is a significant drawback compared to reagents like NBS.[13]
N-Bromosuccinimide (NBS)
NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[10] It has become the reagent of choice for selective allylic and benzylic brominations (the Wohl-Ziegler reaction).[14]
-
Application & Yield: NBS excels in free-radical brominations of allylic and benzylic positions, providing high yields and excellent selectivity.[8][15][16] It can also be used for the α-bromination of carbonyl derivatives and the bromination of electron-rich aromatic compounds.[17] The selectivity for para-substitution on activated aromatics can be high when using polar solvents like DMF.[17][18]
-
Causality: The success of NBS in radical reactions stems from its ability to provide a low, constant concentration of Br₂ and bromine radicals.[13][15] This is achieved through the reaction of NBS with trace amounts of HBr that are generated in the reaction. This low concentration of Br₂ is key to favoring radical substitution over competing ionic pathways like electrophilic addition to double bonds.[13][14] However, its brominating power is insufficient for deactivated aromatic rings.[19]
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid is a modern, powerful solid brominating agent that often surpasses the reactivity of NBS.[19][20][21]
-
Application & Yield: DBI's key advantage is its ability to brominate substrates that are resistant to other agents, particularly deactivated aromatic rings.[19][21][22] For example, DBI can brominate nitrobenzene in concentrated sulfuric acid at 20°C in just five minutes with an 88% yield.[20] In contrast, achieving a similar transformation with NBS requires harsh conditions (100°C for six hours with a catalyst) to reach a 92% yield.[20] This makes DBI an indispensable tool for complex syntheses where milder conditions and higher efficiency are required.[19]
-
Causality: The high reactivity of DBI is attributed to the strong electron-withdrawing nature of the isocyanurate ring, which makes the attached bromine atoms highly electrophilic.[21] This enhanced electrophilicity allows it to attack even electron-poor aromatic systems effectively.
Pyridinium Tribromide (Py·Br₃)
This stable, red crystalline solid serves as a convenient and safer alternative to liquid bromine for electrophilic brominations.[10][23][24] It is easy to handle, weigh, and measure, reducing the operational risks associated with Br₂.[23][24]
-
Application & Yield: Pyridinium tribromide is particularly effective for the α-bromination of ketones and the selective bromination of phenols and ethers.[10] In a comparative study on the α-bromination of 4-chloroacetophenone, pyridinium tribromide delivered a high yield of 85%, significantly outperforming NBS (low yield) and cupric bromide (~60% yield) under identical conditions.[25][26] It is also used for the high-yield bromination of electron-rich purines.[27]
-
Causality: In solution, Py·Br₃ exists in equilibrium with pyridine, HBr, and Br₂. It acts as a solid carrier for bromine, releasing it slowly into the reaction mixture. This controlled delivery often leads to cleaner reactions and higher selectivity compared to the direct addition of liquid bromine.
Quantitative Yield Comparison
The choice of brominating agent has a dramatic impact on product yield. The following tables summarize experimental data for key transformations.
Table 1: α-Bromination of 4-Chloroacetophenone
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridinium Tribromide | Acetic Acid | 90 | 3 | 85 | [25][26] |
| Cupric Bromide (CuBr₂) | Acetic Acid | 90 | 3 | ~60 | [25][26] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low* | [25][26] |
*Mostly unreacted starting material observed.
Table 2: Bromination of Deactivated Aromatic Ring (Nitrobenzene)
| Brominating Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dibromoisocyanuric Acid (DBI) | conc. H₂SO₄, 20°C, 5 min | 88 | [20] |
| N-Bromosuccinimide (NBS) | BF₃·H₂O, 100°C, 6 h | 92 | [20] |
Note: While the yield for NBS is high, it requires significantly harsher conditions and longer reaction times, highlighting the superior efficiency of DBI.
Experimental Protocols
To ensure reproducibility, protocols must be detailed and self-validating. Below are representative procedures for common bromination reactions.
Protocol 1: Benzylic Bromination with NBS
This protocol describes the light-induced bromination of a substituted toluene in a continuous flow system, which offers excellent control and scalability.[28]
Caption: Workflow for continuous flow benzylic bromination.
Methodology:
-
Preparation: A solution of the benzylic substrate (e.g., 4-nitrotoluene) and N-bromosuccinimide (1.05 equivalents) is prepared in a suitable solvent like acetonitrile (0.5 M).[28]
-
Reaction Setup: The solution is pumped through a transparent fluorinated ethylene polymer (FEP) tubing reactor coiled around a household compact fluorescent lamp (CFL).[28]
-
Initiation & Propagation: The light from the CFL initiates the radical chain reaction. The reaction temperature and flow rate are controlled to optimize conversion and selectivity. For 4-nitrotoluene, a residence time of 50 minutes at 60°C can achieve 90% conversion.[28]
-
Work-up: The reaction mixture exiting the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography to yield the pure benzylic bromide.[28]
Protocol 2: Electrophilic Aromatic Bromination with NBS
This procedure details the bromination of an activated aromatic ring, acetanilide, using NBS with a catalytic amount of acid.[29]
Methodology:
-
Dissolution: Acetanilide (~5 mmol) and N-bromosuccinimide (~5 mmol) are dissolved in 10 mL of acetonitrile in a reaction flask.[29]
-
Catalysis: A catalytic amount of hydrochloric acid (HCl) is added to the mixture. The acid protonates the NBS, increasing the electrophilicity of the bromine atom.[29]
-
Reaction: The mixture is stirred at room temperature. The electron-donating amide group of acetanilide activates the ring, directing the bromination primarily to the para position.[29]
-
Isolation: Upon completion, the reaction mixture is poured into water. The product, 4'-bromoacetanilide, is insoluble in water and precipitates out.[29]
-
Purification: The solid product is collected by vacuum filtration and can be further purified by recrystallization if necessary. The yield is typically high for this reaction.[29]
Conclusion and Future Outlook
The selection of a brominating agent is a critical decision in synthetic design, with profound implications for yield, safety, and environmental impact. While molecular bromine remains a powerful but hazardous option, solid reagents like N-Bromosuccinimide (NBS) and Pyridinium Tribromide offer superior handling and selectivity for allylic/benzylic and electrophilic transformations, respectively. For challenging, deactivated substrates, Dibromoisocyanuric Acid (DBI) has emerged as a highly efficient and powerful alternative, often providing excellent yields under milder conditions than other reagents.[19][20]
The future of bromination chemistry is increasingly focused on "green" and sustainable methods.[30][31] This includes the development of catalytic systems and the use of safer, more environmentally benign reagents like bromide-bromate salt mixtures, which generate the reactive brominating species in situ, avoiding the handling and transport of hazardous materials.[32][33][34] As the field advances, the emphasis will continue to shift towards reagents and protocols that maximize yield and selectivity while minimizing risk and environmental footprint.
References
- 1. fiveable.me [fiveable.me]
- 2. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. Radical substitution [pnorris.people.ysu.edu]
- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. suru-chem.com [suru-chem.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 21. Dibromoisocyanuric acid | 15114-43-9 | Benchchem [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 24. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 25. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. espublisher.com [espublisher.com]
- 32. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 33. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
Navigating the Reactive Landscape of Bromo(bromomethoxy)methane: A Comparative Guide to its Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Bromo(bromomethoxy)methane (BrCH₂OCH₂Br) is a highly reactive α,α'-dihaloether. Its structure, featuring two bromine atoms on carbons adjacent to an ether oxygen, renders it a potent electrophile susceptible to nucleophilic attack. This high reactivity, while synthetically useful, also points to significant toxicological concerns, as it is anticipated to be a strong alkylating agent with mutagenic potential, similar to its chloro-analog, bis(chloromethyl) ether (BCME).[1]
I. Comparative Reactivity and Mechanistic Considerations
The reactivity of this compound is primarily governed by its susceptibility to nucleophilic substitution reactions. The presence of the ether oxygen atom significantly influences the reaction mechanism, often favoring a pathway with carbocationic character (S N 1-like) due to the resonance stabilization of the resulting oxocarbenium ion intermediate.
A. The S N 1 / S N 2 Mechanistic Spectrum
Nucleophilic substitution reactions typically proceed via two primary mechanisms: S N 1 (unimolecular) and S N 2 (bimolecular).[2] The reaction of this compound is expected to lie on the spectrum between these two, heavily influenced by the solvent, nucleophile, and temperature.
-
S N 1 Pathway: This pathway involves a two-step mechanism where the leaving group (bromide) departs first, forming an oxocarbenium ion intermediate. This intermediate is then rapidly attacked by a nucleophile. The rate of this reaction is primarily dependent on the concentration of the substrate.[2] Polar protic solvents, such as water and alcohols, are known to facilitate S N 1 reactions by stabilizing the carbocation intermediate.[3]
-
S N 2 Pathway: This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction depends on the concentration of both the substrate and the nucleophile.[2] Steric hindrance around the reaction center can significantly slow down or prevent S N 2 reactions.[4][5]
dot graph "SN1_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Substrate [label="BrCH₂-O-CH₂Br"]; Intermediate [label="[BrCH₂-O-CH₂⁺] + Br⁻\nOxocarbenium Ion"]; Product [label="BrCH₂-O-CH₂-Nu + Br⁻"];
Substrate -> Intermediate [label="Slow, Rate-determining"]; Intermediate -> Product [label="Fast, Nucleophilic Attack"]; } caption { label = "Figure 1: Generalized SN1 pathway for this compound."; fontsize = 10; fontname = "Arial"; }
dot graph "SN2_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Reactants [label="Nu⁻ + BrCH₂-O-CH₂Br"]; TransitionState [label="[Nu---CH₂(Br)---O---CH₂Br]⁻\nTransition State"]; Products [label="Nu-CH₂-O-CH₂Br + Br⁻"];
Reactants -> TransitionState [label="Concerted Step"]; TransitionState -> Products; } caption { label = "Figure 2: Generalized SN2 pathway for this compound."; fontsize = 10; fontname = "Arial"; }
B. Comparison with Analogous Compounds
To predict the kinetic behavior of this compound, a comparison with structurally similar compounds is invaluable.
| Compound | Structure | Expected Primary Mechanism | Relative Reactivity (Predicted) | Notes |
| This compound | BrCH₂OCH₂Br | S N 1-like | Very High | The ether oxygen stabilizes the carbocation. Bromide is an excellent leaving group. |
| Bis(chloromethyl) ether (BCME) | ClCH₂OCH₂Cl | S N 1-like | High | Similar to the bromo-analog, but chloride is a poorer leaving group than bromide. |
| Bromomethane | CH₃Br | S N 2 | Moderate | A simple alkyl halide that readily undergoes S N 2 reactions. |
| tert-Butyl Bromide | (CH₃)₃CBr | S N 1 | High | Forms a stable tertiary carbocation. |
Table 1: Comparative Reactivity of this compound and Related Compounds.
The enhanced reactivity of α-haloethers like this compound is a well-established principle in organic chemistry. The non-bonding electrons on the ether oxygen can stabilize the developing positive charge on the adjacent carbon during the departure of the halide ion, significantly lowering the activation energy for the S N 1 pathway.
II. Kinetic Studies: Hydrolysis as a Model Reaction
Hydrolysis, the reaction with water, serves as an excellent model system to study the kinetics of this compound due to its high reactivity in aqueous environments. The analogous compound, bis(chloromethyl) ether (BCME), is known to hydrolyze rapidly in water, with a reported half-life of just 38 seconds at 20°C.[6] Given that bromide is a better leaving group than chloride, it is expected that this compound will hydrolyze at an even faster rate.
The hydrolysis reaction is expected to proceed via an S N 1-like mechanism, particularly in a polar protic solvent like water. The products of this reaction are formaldehyde and hydrogen bromide.[1]
A. Experimental Protocol for Kinetic Analysis of Hydrolysis
The rate of hydrolysis can be monitored by measuring the change in concentration of a reactant or product over time. A common method involves monitoring the production of the acidic byproduct, HBr, via titration or pH measurement.
Materials:
-
This compound
-
Solvent (e.g., acetone-water mixture)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
pH indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Stopwatch
-
Magnetic stirrer and stir bars
-
Glassware (burette, pipette, flasks)
Procedure:
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent mixture (e.g., 90:10 acetone:water) to ensure solubility. Place a known volume of this solution in a reaction flask equipped with a magnetic stir bar and immerse it in a constant temperature water bath.
-
Initiation and Monitoring: To start the reaction, add a known volume of water. The production of HBr will cause the pH of the solution to decrease. The rate of this change can be monitored in two ways:
-
Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a cold solvent). Titrate the quenched sample with a standardized NaOH solution to determine the concentration of HBr produced.
-
pH Indicator Method: Add a pH indicator to the reaction mixture. The time taken for a color change, corresponding to a specific amount of HBr produced, can be measured.[3]
-
-
Data Analysis: The rate constant (k) for the reaction can be determined by plotting the concentration of the reactant or product versus time and applying the appropriate integrated rate law. For a first-order reaction (expected for S N 1 solvolysis), a plot of ln[Substrate] vs. time will yield a straight line with a slope of -k.[4]
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="Prepare Reactant Solution in Acetone"]; B [label="Equilibrate at Constant Temperature"]; C [label="Initiate Reaction by Adding Water"]; D [label="Monitor HBr Production over Time\n(Titration or pH indicator)"]; E [label="Plot Data and Determine Rate Constant (k)"];
A -> B -> C -> D -> E; } caption { label = "Figure 3: Experimental workflow for kinetic analysis of hydrolysis."; fontsize = 10; fontname = "Arial"; }
III. Comparative Kinetic Data (Predicted and Experimental)
| Substrate | Reaction | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| Bis(chloromethyl) ether | Hydrolysis | Water | 20 | ~0.018 | ~38 s[6] |
| This compound | Hydrolysis | Water | 20 | > 0.018 (Predicted) | < 38 s (Predicted) |
| tert-Butyl Chloride | Solvolysis | 50% Ethanol/Water | 25 | 1.4 x 10⁻⁴ | ~83 min |
Table 2: Comparative Hydrolysis/Solvolysis Kinetic Data.
The predicted faster hydrolysis rate for this compound is based on the superior leaving group ability of bromide compared to chloride.
IV. Conclusion and Future Directions
This compound is a highly reactive α-haloether with significant potential in organic synthesis, but its handling requires caution due to its probable toxicity. The kinetic behavior of this compound is dominated by its propensity to undergo rapid nucleophilic substitution, likely via an S N 1-like mechanism facilitated by the stabilizing effect of the adjacent ether oxygen.
While direct experimental kinetic data remains to be extensively reported, this guide provides a robust comparative framework based on the known reactivity of analogous compounds. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic investigations, which are crucial for the safe and efficient utilization of this versatile reagent. Further studies are warranted to precisely quantify the reaction rates of this compound with a variety of nucleophiles and in different solvent systems to fully elucidate its reactivity profile.
References
A Comparative Guide to the Orthogonality of the Benzyloxymethyl (BOM) Protecting Group
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others—is the cornerstone of efficient and elegant synthetic design.[1][2][3] This guide provides a comprehensive assessment of the orthogonality of the benzyloxymethyl (BOM) protecting group, a frequently employed shield for hydroxyl functionalities. We will objectively compare its performance against common alternatives, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Benzyloxymethyl (BOM) Group: A Profile
The BOM group is an acetal-type protecting group for alcohols, characterized by its benzylic ether moiety.[4] This structure imparts a unique reactivity profile, with cleavage typically achieved under acidic conditions or through hydrogenolysis.[5][6][7] Its stability in basic media makes it a valuable tool in many synthetic routes. However, its true utility is defined by its compatibility and selective removal in the presence of other protecting groups.
Assessing the Orthogonality of the BOM Group: A Comparative Analysis
The following sections detail the orthogonality of the BOM group when paired with other common alcohol protecting groups: tert-butyldimethylsilyl (TBDMS), benzyl (Bn), p-methoxybenzyl (PMB), and methoxymethyl (MOM) ethers.
BOM vs. tert-Butyldimethylsilyl (TBDMS) Ether
The orthogonality between BOM and TBDMS ethers is a prime example of a robust and reliable protecting group strategy. TBDMS ethers are silyl ethers, a class of protecting groups known for their lability towards fluoride ions.[8][9][10]
Chemical Basis for Orthogonality:
The distinct cleavage mechanisms for BOM and TBDMS ethers form the basis of their orthogonality. TBDMS ethers are readily cleaved by fluoride sources, such as tetrabutylammonium fluoride (TBAF), due to the high affinity of silicon for fluoride.[5][11] In contrast, the C-O bond of the BOM ether is stable under these conditions. Conversely, the BOM group can be removed by hydrogenolysis or acid catalysis, conditions under which TBDMS ethers are generally stable, although strong acidic conditions can also cleave silyl ethers.[5][12]
Data Presentation:
| Protecting Group | Cleavage Reagent | BOM Group Stability | TBDMS Group Stability | Orthogonality |
| TBDMS | TBAF, THF | Stable | Labile | Excellent |
| BOM | H₂, Pd/C | Labile | Stable | Excellent |
| BOM | TFA, CH₂Cl₂ | Labile | Can be labile | Conditional |
Experimental Protocol: Selective Deprotection of TBDMS in the Presence of BOM
This protocol describes the selective removal of a TBDMS ether from a hypothetical substrate bearing both TBDMS and BOM protected hydroxyl groups.
Diagram of Experimental Workflow:
Caption: Workflow for the selective cleavage of a TBDMS ether.
Step-by-Step Methodology:
-
Dissolve the substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (EtOAc) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
BOM vs. Benzyl (Bn) Ether
The orthogonality between BOM and benzyl (Bn) ethers is conditional and presents a significant synthetic challenge. Both protecting groups are benzyl-type ethers and are susceptible to cleavage by catalytic hydrogenolysis.[13][14]
Chemical Basis for Lack of Orthogonality (under hydrogenolysis):
The primary method for the deprotection of both BOM and Bn ethers is catalytic hydrogenolysis (e.g., H₂ over Pd/C).[4][6] This lack of differentiation under standard hydrogenolysis conditions makes their simultaneous presence problematic if selective removal is desired.
Potential for Orthogonality (under acidic conditions):
While both are ethers, the acetal nature of the BOM group makes it more susceptible to acid-catalyzed cleavage compared to the simple ether linkage of the Bn group.[15][16][17] This difference in reactivity can be exploited for selective deprotection, although careful optimization of reaction conditions is crucial to avoid cleavage of the Bn ether.[12]
Data Presentation:
| Protecting Group | Cleavage Reagent | BOM Group Stability | Bn Group Stability | Orthogonality |
| BOM/Bn | H₂, Pd/C | Labile | Labile | Poor |
| BOM | Mild Acid (e.g., TFA) | Labile | Generally Stable | Good (with optimization) |
| Bn | Strong Acid / Lewis Acid | Labile | Labile | Poor |
Diagram of Orthogonal Relationship:
Caption: Selective vs. non-selective cleavage of BOM and Bn ethers.
BOM vs. p-Methoxybenzyl (PMB) Ether
Chemical Basis for Orthogonality:
The para-methoxy substituent on the PMB group makes the benzyl ring electron-rich, rendering it susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][18][19] The BOM group, lacking this electron-donating substituent, is stable under these oxidative conditions. Conversely, the BOM group can be removed by hydrogenolysis, a condition under which the PMB group is also cleaved. However, the selective oxidative removal of the PMB group provides a clear orthogonal handle.
Data Presentation:
| Protecting Group | Cleavage Reagent | BOM Group Stability | PMB Group Stability | Orthogonality |
| PMB | DDQ, CH₂Cl₂/H₂O | Stable | Labile | Excellent |
| BOM | H₂, Pd/C | Labile | Labile | Poor |
| BOM | TFA, CH₂Cl₂ | Labile | More Labile | Conditional |
Experimental Protocol: Selective Deprotection of PMB in the Presence of BOM
This protocol outlines the selective removal of a PMB ether from a substrate containing both PMB and BOM protected hydroxyl groups.
Step-by-Step Methodology:
-
Dissolve the substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1, 0.05 M).
-
Add DDQ (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture until TLC analysis shows the complete disappearance of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product with the BOM group intact.
BOM vs. Methoxymethyl (MOM) Ether
The orthogonality between BOM and methoxymethyl (MOM) ethers is challenging due to their similar chemical nature. Both are acetal-type protecting groups and are primarily cleaved under acidic conditions.[2][12][20]
Chemical Basis for Limited Orthogonality:
The lability of both BOM and MOM groups to acid catalysis makes their selective removal difficult.[15][16] While subtle differences in their rates of hydrolysis may exist, achieving high selectivity often requires careful screening of acidic reagents and reaction conditions. In general, they are not considered a robustly orthogonal pair.
Data Presentation:
| Protecting Group | Cleavage Reagent | BOM Group Stability | MOM Group Stability | Orthogonality |
| BOM/MOM | Acidic Conditions | Labile | Labile | Poor |
| BOM | H₂, Pd/C | Labile | Stable | Excellent |
Diagram of Logical Relationship:
Caption: Differentiating cleavage conditions for BOM and MOM ethers.
Conclusion
The benzyloxymethyl (BOM) protecting group offers a valuable set of orthogonal relationships with several common alcohol protecting groups. Its orthogonality with silyl ethers like TBDMS is excellent, providing a reliable strategy for selective deprotection. The BOM-PMB pairing is also highly effective, with the oxidative removal of the PMB group offering a clean and selective transformation. However, the orthogonality of BOM with the benzyl (Bn) group is conditional and generally poor under standard hydrogenolysis conditions, though selective acidic cleavage may be possible with careful optimization. The BOM and MOM groups, both being acid-labile acetals, generally lack orthogonality.
The successful implementation of any protecting group strategy relies on a thorough understanding of the reactivity and stability of each group under a variety of reaction conditions. This guide serves as a foundational resource for researchers to design and execute complex synthetic sequences with greater precision and efficiency.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 9. ace.as-pub.com [ace.as-pub.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 20. semanticscholar.org [semanticscholar.org]
A Strategic Guide to Benzyloxymethyl (BOM) Ethers: Comparative Stability and Tactical Application in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of multi-step organic synthesis, the choice of a protecting group is a critical strategic decision. A well-chosen protecting group gracefully shields a reactive functional group through a series of transformations, only to be seamlessly removed at the desired stage. Among the arsenal of alcohol protecting groups, the benzyloxymethyl (BOM) ether has emerged as a versatile player, offering a unique combination of stability and deprotection orthogonality. This guide provides a comprehensive comparison of the stability of BOM ethers against other commonly employed protecting groups, supported by experimental insights and detailed protocols, to empower researchers in making informed strategic decisions in their synthetic endeavors.
The Strategic Advantage of the BOM Ether: A Hybrid of Stability and Lability
The BOM ether can be conceptualized as a hybrid between the well-known methoxymethyl (MOM) ether and the benzyl (Bn) ether. This unique structure endows it with a distinct reactivity profile that is the cornerstone of its strategic utility. Like acetal-type protecting groups such as MOM and SEM, the BOM ether is susceptible to acidic cleavage. However, it also inherits the benzyl group's lability towards hydrogenolysis, a feature that provides a powerful orthogonal deprotection pathway.
At a Glance: BOM Ether vs. The Field
| Protecting Group | Structure | Key Stability Characteristics | Primary Deprotection Method(s) |
| BOM Ether | R-O-CH₂-O-Bn | Stable to base, many oxidizing and reducing agents. | Acidic hydrolysis, Hydrogenolysis |
| MOM Ether | R-O-CH₂-O-Me | Stable to base, many oxidizing and reducing agents. | Acidic hydrolysis[1] |
| SEM Ether | R-O-CH₂-O-CH₂CH₂SiMe₃ | Stable to base, many oxidizing and reducing agents. | Acidic hydrolysis, Fluoride ions[1] |
| Benzyl (Bn) Ether | R-O-Bn | Stable to a wide range of acidic and basic conditions. | Hydrogenolysis[2][3] |
| TBS Ether | R-O-Si(t-Bu)Me₂ | Labile to acid and fluoride ions. Stable to many basic, oxidative, and reductive conditions. | Fluoride ions, Acidic hydrolysis |
Deep Dive: A Comparative Stability Analysis
The true value of a protecting group lies in its predictable behavior under a diverse set of reaction conditions. Understanding the nuances of the BOM ether's stability relative to its counterparts is crucial for strategic synthetic planning.
Acid Stability: A Tale of Two Mechanisms
Acetal-type protecting groups, including BOM, MOM, and SEM ethers, are cleaved under acidic conditions via hydrolysis of the acetal linkage.[1] While all are susceptible, the rate of cleavage can vary. Generally, the order of acid lability is SEM > MOM ≈ BOM.[1] The 2-(trimethylsilyl)ethyl group in the SEM ether actively participates in its own removal under acidic conditions, making it particularly labile.
In contrast, benzyl ethers are notably robust under most acidic conditions that would readily cleave acetal-type protecting groups.[3] This difference in stability allows for the selective deprotection of a BOM, MOM, or SEM ether in the presence of a benzyl ether.
Mechanism of Acidic Cleavage of Acetal-Type Ethers
The acidic hydrolysis of acetal-type ethers proceeds through protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the alcohol. Subsequent reaction with water regenerates the protected alcohol.
Caption: Generalized mechanism of acidic cleavage of acetal-type ethers.
Base Stability: A Common Ground
BOM, MOM, SEM, and benzyl ethers all exhibit excellent stability under a wide range of basic conditions, from aqueous hydroxides to organolithium reagents. This shared stability allows for a broad scope of reactions to be performed on other parts of the molecule without affecting these protecting groups. Silyl ethers, such as TBS, are also generally stable to non-nucleophilic bases.
Reductive Stability and Orthogonal Deprotection
The key differentiator for the BOM ether is its susceptibility to catalytic hydrogenolysis, a property it shares with the benzyl ether.[4] This allows for a mild and highly selective deprotection under neutral conditions, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is orthogonal to the deprotection of MOM, SEM, and silyl ethers, which are stable under these conditions.[3]
The presence of the oxymethyl linker in the BOM ether can influence the rate of hydrogenolysis compared to a standard benzyl ether, though both are readily cleaved. This provides a powerful tool for selective deprotection in complex molecules containing multiple benzyl-type protecting groups. For instance, it is often possible to selectively remove a BOM group in the presence of a benzyl group under carefully controlled hydrogenolysis conditions.
Deprotection Orthogonality Workflow
This diagram illustrates the selective deprotection possibilities based on the unique labilities of each protecting group.
Caption: Orthogonal deprotection strategies for common alcohol protecting groups.
Oxidative Stability
BOM, MOM, and SEM ethers are generally stable to a variety of common oxidizing agents that are used to convert alcohols to aldehydes and ketones, such as those used in Swern and Dess-Martin periodinane (DMP) oxidations.[5][6][7][8] Benzyl ethers are also stable to these conditions. However, it is important to note that under certain strong oxidative conditions, the benzylic C-H bonds of both BOM and benzyl ethers can be susceptible to oxidation. Silyl ethers are typically stable to most oxidizing agents.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as a BOM Ether
This protocol describes a general procedure for the protection of a primary alcohol using benzyloxymethyl chloride (BOM-Cl).
Materials:
-
Primary alcohol
-
Benzyloxymethyl chloride (BOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM.
-
Add DIPEA (1.5 equiv) to the solution and cool to 0 °C in an ice bath.
-
Slowly add BOM-Cl (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the BOM-protected alcohol.
Protocol 2: Deprotection of a BOM Ether via Catalytic Hydrogenolysis
This protocol provides a standard method for the cleavage of a BOM ether under neutral conditions.
Materials:
-
BOM-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenator
Procedure:
-
Dissolve the BOM-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Protocol 3: Deprotection of a BOM Ether under Mild Acidic Conditions
This protocol describes a mild acidic cleavage of a BOM ether.
Materials:
-
BOM-protected alcohol
-
Methanol
-
Acetyl chloride
Procedure:
-
Dissolve the BOM-protected alcohol in methanol at room temperature.
-
Slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents) to the stirred solution. This will generate HCl in situ.
-
Stir the reaction at room temperature and monitor its progress by TLC. The deprotection is often complete within 1-3 hours.
-
Upon completion, neutralize the reaction by adding a solid base such as sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Conclusion
The benzyloxymethyl (BOM) ether stands out as a highly strategic protecting group for alcohols in complex organic synthesis. Its stability profile, which mirrors the base stability of other common ethers while offering dual deprotection pathways through acidic hydrolysis and catalytic hydrogenolysis, provides chemists with a powerful tool for achieving orthogonality and chemoselectivity. By understanding the comparative stability of BOM ethers relative to other protecting groups such as MOM, SEM, benzyl, and silyl ethers, researchers can devise more elegant and efficient synthetic routes, ultimately accelerating the discovery and development of new molecules.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Hydroxyl Protection: A Cost-Benefit Analysis of Bromo(bromomethoxy)methane in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a multi-step synthesis. This guide provides a comprehensive cost-benefit analysis of bromo(bromomethoxy)methane, a less common but potentially valuable reagent for the introduction of the methoxymethyl (MOM) protecting group. We will objectively compare its performance characteristics and economic viability against more conventional alternatives, supported by established chemical principles and available data.
Introduction to this compound and the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability in a broad range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides. Its facile removal under acidic conditions makes it a versatile tool in complex syntheses.[1] The most common reagent for introducing the MOM group is chloromethyl methyl ether (MOM-Cl).[2] this compound (BOM-Cl's bromo-analog) serves the same fundamental purpose: the protection of hydroxyl groups as MOM ethers.
The choice between a chloro and a bromo derivative for this transformation is not merely incidental; it carries implications for reactivity, reaction conditions, and cost, which this guide will explore in detail.
The Core Directive: A Comparative Framework
This guide will dissect the utility of this compound through a multi-faceted lens, focusing on:
-
Cost Analysis: A direct comparison of the procurement costs of this compound and its primary alternatives.
-
Performance & Reactivity: An evaluation of the expected differences in chemical behavior and how this impacts synthetic planning.
-
Safety & Handling: A critical overview of the hazards associated with these reagents.
-
Strategic Application: Guidance on when the specific properties of this compound might offer a synthetic advantage.
Cost Analysis: A Tale of Halogens
The initial investment in starting materials is a significant factor in the economic viability of a synthetic route, particularly in process development and scale-up operations. The following table provides an approximate cost comparison of this compound and its common alternatives.
| Reagent | Structure | Supplier Example | Price per Gram (USD) |
| This compound | BrCH₂OCH₂Br | Key Organics | ~$580 (£469/g)[3] |
| Chloromethyl methyl ether (MOM-Cl) | ClCH₂OCH₃ | Thomas Scientific | ~
|
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | (CH₃)₃SiCH₂CH₂OCH₂Cl | Sigma-Aldrich | ~$54.37 (£54.37/g) |
Note: Prices are estimates based on currently available data from various suppliers for small quantities and are subject to change. Bulk pricing may be significantly lower.
Key Takeaway: this compound is substantially more expensive than its chloro-analog, MOM-Cl, and the alternative protecting group precursor, SEM-Cl, on a per-gram basis for laboratory-scale quantities. This significant cost difference is a primary consideration and necessitates a compelling performance benefit to justify its use.
Performance & Reactivity: The Bromide Advantage?
While direct, side-by-side comparative studies are limited, fundamental principles of organic chemistry allow for an informed analysis of the potential performance differences between this compound and MOM-Cl.
Increased Reactivity: Alkyl bromides are generally more reactive than their corresponding chlorides in nucleophilic substitution reactions. This is due to bromide being a better leaving group than chloride. This enhanced reactivity of this compound could translate to:
-
Milder Reaction Conditions: The ability to form MOM ethers at lower temperatures or with weaker bases. This can be advantageous for substrates that are sensitive to harsh conditions.
-
Faster Reaction Times: Increased reactivity can lead to shorter reaction times, improving throughput.
-
Protection of Hindered Alcohols: The higher reactivity may facilitate the protection of sterically hindered hydroxyl groups that react sluggishly with MOM-Cl.
The Trade-off: The higher reactivity of this compound can also be a double-edged sword, potentially leading to increased side reactions or instability.
Alternative Protecting Groups: A Brief Comparison
-
MOM-Cl (Methoxymethyl chloride): The industry standard for MOM protection, offering a balance of reactivity and stability at a low cost.[2] However, its use is associated with significant health risks.
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): Installs the SEM protecting group, which is stable to a wide range of conditions and can be cleaved orthogonally to many other protecting groups using fluoride sources.[5][6][7] This offers greater synthetic flexibility.
The decision-making process for selecting a protecting group strategy can be visualized as follows:
Caption: Decision flowchart for selecting a hydroxyl protecting group.
Experimental Protocols
Representative Protocol for MOM Protection of a Primary Alcohol:
Materials:
-
Alcohol substrate
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates.
The general workflow for a protection-deprotection sequence can be visualized as follows:
Caption: General workflow for alcohol protection and deprotection.
Safety and Handling: A Critical Consideration
Both this compound and its chloro-analog, MOM-Cl, are hazardous chemicals that must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
This compound:
-
Hazards: Corrosive and an irritant.[8]
-
Precautions: Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[8]
Chloromethyl methyl ether (MOM-Cl):
-
Hazards: Known human carcinogen.[2] Chronic exposure can increase the incidence of respiratory cancers.[2] It is also flammable and an irritant.
-
Precautions: Handle as a carcinogen. All operations should be conducted in a certified chemical fume hood.
The severe health risks associated with MOM-Cl have led to the development of safer, in-situ generation methods.[9] Given the structural similarity, this compound should be handled with the same level of caution as MOM-Cl until more comprehensive toxicological data is available.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in synthesis reveals a nuanced picture.
Benefits:
-
Potentially higher reactivity, allowing for milder reaction conditions and the protection of sterically demanding alcohols.
Drawbacks:
-
Significantly higher cost compared to MOM-Cl and SEM-Cl.
-
Limited commercial availability and a less extensive body of literature compared to its alternatives.
-
Presumed high toxicity, similar to MOM-Cl.
Recommendations:
-
For routine protection of primary and secondary alcohols where cost is a major factor, MOM-Cl remains the more economical choice, provided that stringent safety protocols are in place.
-
When orthogonal deprotection strategies are required to enhance synthetic flexibility, SEM-Cl is a superior choice.
-
The use of this compound may be justified in specific, niche applications where its potentially higher reactivity is essential for the successful protection of a particularly challenging, hindered alcohol that fails to react with MOM-Cl under standard conditions. In such cases, the high cost may be offset by the achievement of a critical synthetic step.
Ultimately, the decision to employ this compound should be made on a case-by-case basis, carefully weighing the potential for enhanced reactivity against its substantial cost and significant safety concerns. For most applications, the well-established and more economical alternatives will likely be the more prudent choice.
References
- 1. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. keyorganics.net [keyorganics.net]
- 4. thomassci.com [thomassci.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]
- 7. 2-(トリメチルシリル)エトキシメチルクロリド ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bromo(bromomethoxy)methane
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Bromo(bromomethoxy)methane (CAS No. 4497-29-4). As drug development professionals and researchers, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document moves beyond a simple checklist, explaining the causality behind each procedural step to foster a culture of intrinsic laboratory safety.
Foundational Risk Assessment: Understanding the "Why"
This compound is a highly reactive halogenated ether, and its disposal protocol is dictated by its significant hazard profile. A thorough understanding of these risks is the cornerstone of safe handling and disposal. It is not merely a waste product but a hazardous material that requires respect and meticulous management.
The compound is classified as a flammable liquid and vapor, is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1][2] Furthermore, it causes severe skin and eye irritation and may cause respiratory irritation.[1] Its reactivity profile shows sensitivity to moisture and incompatibility with acids, strong bases, and oxidizing agents, which is a critical consideration for waste segregation.[3][4]
Table 1: Hazard and Property Summary for this compound
| Property | Value / Classification | Source |
| GHS Pictograms | Flammable, Health Hazard, Irritant | [1][2] |
| Signal Word | Danger / Warning | [1] |
| Hazard Statements | H226, H302, H312, H315, H318, H319, H332, H335, H351 | [1][2] |
| Classification | Halogenated Organic Compound | [5][6] |
| Molecular Formula | C₂H₄Br₂O | [1] |
| Flash Point | 26 °C / 78.8 °F | [4] |
| Incompatibilities | Acids, Strong Bases, Oxidizing Agents, Moisture | [3][4][7] |
| Decomposition | Forms Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Bromide | [3] |
The Core Directive: Segregation as a Halogenated Waste Stream
The single most critical step in the proper disposal of this compound is its correct classification and segregation. As an organic compound containing bromine, it falls squarely into the halogenated organic waste category.[5][6]
Why is this segregation paramount?
-
Safety: Commingling halogenated compounds with other waste streams, particularly with incompatible materials like strong acids or bases, can trigger violent reactions.[7]
-
Disposal Methodology: Halogenated wastes require specific disposal technologies, primarily high-temperature incineration, to ensure the complete destruction of the molecule and the scrubbing of acidic byproducts like hydrogen bromide.[8] Mixing them with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and complexity.[6]
-
Regulatory Compliance: Environmental regulations strictly govern the disposal of halogenated organic compounds, often prohibiting their land disposal.[9] Proper segregation is a legal necessity.
Protocol for Waste Collection at the Bench
-
Select the Correct Container: Obtain a designated hazardous waste container clearly labeled for "Halogenated Organic Waste." These are often supplied by your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Document Contents: Affix a hazardous waste tag to the container before adding any waste. As you add this compound waste, meticulously log the chemical name and estimated quantity.
-
Avoid Contamination: Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.[6]
-
Keep Container Closed: The container must be securely sealed when not in use to prevent the release of flammable and toxic vapors.[6]
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat, sparks, or open flames.[4][6] Ensure secondary containment is used.
Proactive Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
Step-by-Step Spill Cleanup Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. For significant spills, respiratory protection may be necessary.[7]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect: Gently cover and absorb the spill with the inert material. Use non-sparking tools to collect the saturated absorbent.[3][4]
-
Package the Waste: Place all contaminated absorbent material and any contaminated PPE into a sealable, puncture-resistant container.
-
Label and Dispose: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris"). Dispose of this container through your institution's hazardous waste program.[10]
-
Decontaminate: Clean the spill area with soap and water, and then wipe it down with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
The Disposal Workflow: From Laboratory to Destruction
The ultimate fate of this compound waste is controlled thermal destruction. The following workflow diagram illustrates the decision-making and logistical process for ensuring it reaches this endpoint safely.
Caption: Disposal workflow for this compound.
Final Disposal Protocol
-
Container Consolidation: Once your laboratory's halogenated waste container is full (typically no more than 90% capacity), ensure the cap is tightly sealed and the hazardous waste tag is complete and accurate.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department. This is typically done through an online request form.[6]
-
Professional Handling: Do not attempt to transport the waste off-site yourself. Disposal must be handled by trained professionals who will transport it to a licensed and approved waste disposal plant.[3][4]
-
Documentation: Retain all copies of waste manifests and disposal records provided by your EHS department. This documentation is crucial for regulatory compliance.
Decontamination of Labware
Any non-disposable labware (e.g., glassware) that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: In a fume hood, perform an initial rinse with a suitable organic solvent (e.g., acetone). This rinsate is hazardous and MUST be collected and disposed of as halogenated organic waste.
-
Chemical Deactivation (Optional but Recommended): A secondary rinse using a dilute base solution (e.g., 1M sodium hydroxide in ethanol) can help hydrolyze residual material via nucleophilic substitution.[11][12] This rinsate must also be collected as hazardous waste.
-
Final Cleaning: Proceed with a standard wash using soap and water, followed by final rinses with deionized water.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity. The principles of diligent segregation, proactive spill management, and compliant disposal are integral to responsible science.
References
- 1. This compound | C2H4Br2O | CID 13349653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Disposal of Bromomethane (CH₃Br) — Synergy Recycling [synergy-recycling.co.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. aksci.com [aksci.com]
- 11. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 12. Explain SN2 Reaction Mechanism for Alkaline Hydrolysis of Bromo Methane.. [askfilo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
